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  • Product: 1-Methyl-1H-indazole-7-carbaldehyde
  • CAS: 951030-58-3

Core Science & Biosynthesis

Foundational

1-Methyl-1H-indazole-7-carbaldehyde: Technical Profile & Synthetic Utility

CAS Number: 951030-58-3 Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol [1][2][3] Introduction: The Strategic Value of the C7-Position In the landscape of kinase inhibitor design, the indazole scaffold serves a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 951030-58-3 Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol [1][2][3]

Introduction: The Strategic Value of the C7-Position

In the landscape of kinase inhibitor design, the indazole scaffold serves as a privileged structure, frequently mimicking the purine ring of ATP to bind within the kinase hinge region. While the 3-, 5-, and 6-positions are commonly exploited for solubilizing groups or hydrophobic interactions, the 7-position (C7) offers a unique geometric vector.

1-Methyl-1H-indazole-7-carbaldehyde (CAS 951030-58-3) is a critical intermediate because it provides a reactive handle at this sterically demanding position. Functionalization at C7 allows medicinal chemists to:

  • Induce Atropisomerism: Create rotationally restricted systems that lock bioactive conformations.

  • Access Tricyclic Cores: Serve as a precursor for fusing third rings (e.g., pyrrolo[2,3-g]indazoles) to increase selectivity.

  • Optimize Solvation: Direct polar groups toward the solvent front, improving the pharmacokinetic profile of hydrophobic inhibitors.

Chemical Identity & Physical Properties[3][4][5][6]

PropertySpecification
CAS Number 951030-58-3
IUPAC Name 1-Methylindazole-7-carbaldehyde
SMILES CN1N=C2C=CC=C(C=O)C2=1
Appearance Off-white to pale yellow solid
Boiling Point ~311.8°C (Predicted at 760 mmHg)
Density 1.28 g/cm³ (Predicted)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Handling Precaution: Aldehydes at the 7-position are susceptible to oxidation to the corresponding carboxylic acid. Store strictly under inert gas.

Synthetic Pathways & Protocols

The synthesis of 1-Methyl-1H-indazole-7-carbaldehyde requires careful regiocontrol during the methylation step and precise temperature management during formylation.

Primary Route: Lithium-Halogen Exchange

This route is preferred for its high regiofidelity. It starts from commercially available 7-bromo-1H-indazole.

Step 1: Regioselective Methylation
  • Reagents: 7-Bromo-1H-indazole, Iodomethane (MeI), Cs₂CO₃, DMF.

  • Challenge: Indazoles tautomerize; alkylation often yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.

  • Protocol Insight: Using Cesium Carbonate (Cs₂CO₃) in DMF typically favors the thermodynamically stable N1-isomer, but chromatographic separation is required.

Step 2: Formylation via Lithiation
  • Reagents: 7-Bromo-1-methyl-1H-indazole, n-Butyllithium (n-BuLi), DMF, THF.

  • Mechanism: Lithium-halogen exchange generates the C7-lithiated species, which attacks the electrophilic carbonyl of DMF.

Visualization: Synthetic Workflow

Synthesis Start 7-Bromo-1H-indazole (Starting Material) Step1 Step 1: Methylation (MeI, Cs2CO3, DMF) Start->Step1 Inter1 7-Bromo-1-methyl-1H-indazole (N1-Isomer) Step1->Inter1 Major Product (Separation Req.) Inter2 7-Bromo-2-methyl-2H-indazole (N2-Isomer - Byproduct) Step1->Inter2 Minor Product Step2 Step 2: Lithiation & Formylation (1. n-BuLi, -78°C 2. DMF) Inter1->Step2 THF, -78°C Final 1-Methyl-1H-indazole-7-carbaldehyde (Target) Step2->Final Hydrolysis

Caption: Two-step synthesis emphasizing the critical N1 vs. N2 methylation separation prior to formylation.

Detailed Experimental Protocol (Step 2)

Standard Operating Procedure for Formylation

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Charge with 7-bromo-1-methyl-1H-indazole (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump.

    • Critical Control Point: Maintain internal temperature below -70°C. Higher temperatures favor benzylic deprotonation at the N-methyl group over halogen exchange.

  • Reaction: Stir at -78°C for 45 minutes. The solution typically turns a deep yellow/orange color.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Medicinal Chemistry Applications

The 7-carbaldehyde group is rarely the final endpoint; it is a "linchpin" functional group used to construct more complex architectures.

Key Reaction Vectors
  • Reductive Amination: Converting the aldehyde to a benzylic amine allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) essential for oral bioavailability.

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to reach distinct hydrophobic pockets in the target protein.

  • Heterocyclization: Condensation with hydrazines or amidines to form fused tricyclic systems (e.g., pyrazolo-indazoles).

Visualization: Pharmacophore Logic

MedChem Core 1-Methyl-1H-indazole-7-carbaldehyde Kinase Kinase Inhibitors (VEGFR, ALK, TRK) Core->Kinase Hinge Binding Core Tricyclic Tricyclic Scaffold Construction (Ring Fusion) Core->Tricyclic Condensation Solubility Solubility Tuning (Reductive Amination) Core->Solubility Solvent Vector Target1 ALK Mutations (L1196M) Kinase->Target1 Target2 VEGFR2 (Angiogenesis) Kinase->Target2

Caption: Strategic utility of the 7-formyl indazole core in drug discovery campaigns.

Safety & Regulatory Information (GHS)[4][8]

Signal Word: WARNING

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present.[3]

References

  • Sigma-Aldrich. 1-Methyl-1H-indazole-7-carbaldehyde Product Sheet. Retrieved from [6]

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 951030-58-3. Retrieved from

  • PubChem. Compound Summary for 1-Methyl-1H-indazole-7-carbaldehyde. National Library of Medicine. Retrieved from

  • Lead Sciences. Product Analysis: 1-Methyl-1H-indazole-7-carbaldehyde. Retrieved from

  • BenchChem. Synthesis of Methyl-indazole derivatives: Application Notes. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indazole-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, provides an evidence-based synthesis protocol, and explores its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are integrated to ensure scientific integrity and practical utility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Notably, the indazole core is a prominent feature in several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, underscoring its importance in modern drug development.[2]

1-Methyl-1H-indazole-7-carbaldehyde, in particular, is a valuable intermediate due to the presence of a reactive aldehyde group on the methylated indazole core. This functional group serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures for the exploration of chemical space in drug discovery programs.

Physicochemical Properties of 1-Methyl-1H-indazole-7-carbaldehyde

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
CAS Number 951030-58-3[4]
Appearance Yellow solid[5]
Purity ≥ 95% (HPLC)[5]
Storage Conditions Store at 0-8°C[5]

Synthesis of 1-Methyl-1H-indazole-7-carbaldehyde

Proposed Synthetic Pathway

The synthesis of 1-Methyl-1H-indazole-7-carbaldehyde can be logically envisioned through a two-step process: the methylation of 1H-indazole-7-carbaldehyde. A plausible synthetic route is outlined below.

G Indazole7Carbaldehyde 1H-Indazole-7-carbaldehyde Product 1-Methyl-1H-indazole-7-carbaldehyde Indazole7Carbaldehyde->Product Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl sulfate) MethylatingAgent->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: Proposed synthesis of 1-Methyl-1H-indazole-7-carbaldehyde.

Experimental Protocol (Adapted from Related Syntheses)

This protocol is adapted from established procedures for the N-methylation of indazoles and should be optimized for 1-Methyl-1H-indazole-7-carbaldehyde.

Materials:

  • 1H-Indazole-7-carbaldehyde

  • Dimethyl sulfate (DMS) or Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indazole-7-carbaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Methylation: Add dimethyl sulfate or iodomethane (1.1-1.5 eq) dropwise to the suspension at room temperature. The choice of methylating agent and base is critical; stronger bases like NaH may be required for less reactive substrates, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, filter the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Methyl-1H-indazole-7-carbaldehyde.

Causality of Experimental Choices:

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial for efficient N-alkylation. The base deprotonates the indazole nitrogen, forming a nucleophilic anion that attacks the methylating agent. The solvent should be able to dissolve the reactants and be inert to the reaction conditions.

  • Monitoring by TLC: TLC is a rapid and effective technique to monitor the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, reagents, and byproducts, ensuring a high purity of the target compound.

Spectroscopic Characterization

TechniqueExpected Data
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), an aldehyde proton (δ ~10.0 ppm), and a methyl singlet (δ ~4.0 ppm).
¹³C NMR Aromatic carbons, an aldehyde carbonyl carbon (δ >180 ppm), and a methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (160.17 m/z).
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-H stretches of the aromatic and methyl groups.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 1-Methyl-1H-indazole-7-carbaldehyde in drug discovery lies in its role as a versatile precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

Role as a Synthetic Building Block

The aldehyde functionality of 1-Methyl-1H-indazole-7-carbaldehyde allows for a variety of chemical transformations to build more complex molecules. These reactions include:

  • Reductive Amination: To introduce amine functionalities, which can serve as key pharmacophoric features or as points for further diversification.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecular scaffold.

  • Condensation Reactions: With various nucleophiles to form a wide range of heterocyclic systems.

Targeting Kinase Signaling Pathways

Derivatives of 1-Methyl-1H-indazole-7-carbaldehyde are designed to interact with the ATP-binding site of specific kinases. The indazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase backbone. The substituents introduced via the aldehyde group can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

G cluster_0 Drug Synthesis cluster_1 Biological System Indazole 1-Methyl-1H-indazole-7-carbaldehyde Modification Chemical Modification (e.g., Reductive Amination) Indazole->Modification Derivative Indazole Derivative (Kinase Inhibitor) Modification->Derivative Kinase Target Kinase Pathway Signaling Pathway Kinase->Pathway CellularResponse Cellular Response (e.g., Proliferation, Survival) Pathway->CellularResponse Derivative->Kinase Inhibition

Caption: Role of 1-Methyl-1H-indazole-7-carbaldehyde in kinase inhibitor development.

Safety and Handling

1-Methyl-1H-indazole-7-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin and serious eye irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Methyl-1H-indazole-7-carbaldehyde is a fundamentally important building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined physicochemical properties and the reactivity of its aldehyde group provide a reliable and versatile platform for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for researchers aiming to leverage the potential of the indazole scaffold in the development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazole-7-carbaldehyde. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid. Retrieved from [Link]

  • Gaikwad, M., et al. (2022).
  • PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

  • Chevalier, A., et al. (2018).
  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Shaikh, M. H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chevalier, A., et al. (2018).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives as potential anticancer agents. Scientific Reports.
  • Bunce, R. A., et al. (2020). An efficient synthesis of 1- H indazoles. Tetrahedron Letters.

Sources

Foundational

An In-Depth Technical Guide to 1-Methyl-1H-indazole-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a well-established "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a well-established "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] This N-methylated and C7-functionalized derivative offers a unique entry point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, strategic synthesis with mechanistic considerations, and its utility as a versatile intermediate for drug development.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[4] Its derivatives are rare in nature but feature prominently in synthetic compounds, demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and anti-arrhythmic properties.[2][5]

The indazole structure exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2] The introduction of a methyl group at the N1 position, as in 1-Methyl-1H-indazole-7-carbaldehyde, resolves this tautomerism, providing a fixed isomeric structure that is crucial for consistent biological activity and simplified structure-activity relationship (SAR) studies. The aldehyde functionality at the 7-position serves as a versatile chemical handle for further molecular elaboration.

Structural Elucidation and Physicochemical Properties

The definitive structure of 1-Methyl-1H-indazole-7-carbaldehyde combines the rigid, planar indazole core with two key functional groups that dictate its reactivity and utility.

retrosynthesis cluster_path1 Pathway 1: N-Methylation cluster_path2 Pathway 2: De Novo Synthesis target 1-Methyl-1H-indazole-7-carbaldehyde reagents1 Methylating Agent (e.g., MeI, (MeO)₂SO₂) + Base target->reagents1 reagents2 Methylhydrazine + Cyclization Catalyst target->reagents2 precursor1 1H-Indazole-7-carbaldehyde reagents1->precursor1 precursor2 Ortho-substituted Benzaldehyde Derivative reagents2->precursor2

Caption: Retrosynthetic analysis of 1-Methyl-1H-indazole-7-carbaldehyde.

Pathway 1: Regioselective N-Methylation of 1H-Indazole-7-carbaldehyde

This is often the most direct approach, beginning with the commercially available or synthetically accessible 1H-Indazole-7-carbaldehyde (CAS 312746-72-8). [6][7]The critical step is controlling the position of methylation.

Causality of N1 vs. N2 Alkylation: The outcome of the reaction is governed by a delicate balance between kinetic and thermodynamic control. The N1 anion is often thermodynamically more stable, while the N2 position can sometimes be the kinetically favored site of attack. Recent studies have demonstrated that careful selection of the base, solvent, and counter-ion can strongly influence the N1:N2 product ratio, with conditions often favoring thermodynamic control to yield the desired N1-alkylated product. [8] Experimental Protocol (Illustrative):

  • Deprotonation: To a solution of 1H-Indazole-7-carbaldehyde (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a suitable base such as sodium hydride (NaH, 1.1 eq.) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add a methylating agent, such as iodomethane (MeI, 1.2 eq.) or dimethyl sulfate ((MeO)₂SO₂, 1.2 eq.), dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate 1-Methyl-1H-indazole-7-carbaldehyde.

Pathway 2: De Novo Synthesis via Cyclization

An alternative strategy involves constructing the methylated indazole ring from an acyclic precursor, thereby circumventing the regioselectivity issue. One such method is an intramolecular Ullmann-type reaction. [9]

workflow_denovo start 2-Halogeno-3-methyl- benzaldehyde step1 Condensation start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Ullmann Cyclization (Cu-catalyzed) intermediate->step2 product 1-Methyl-1H-indazole- 7-carbaldehyde step2->product

Caption: Workflow for a de novo synthesis of the target molecule.

Experimental Protocol (Conceptual):

  • Hydrazone Formation: A 2-halogeno-3-methyl-benzaldehyde derivative is condensed with methylhydrazine in a suitable solvent like ethanol, often with mild acid catalysis, to form the corresponding hydrazone intermediate.

  • Intramolecular Cyclization: The isolated hydrazone is subjected to copper-catalyzed intramolecular N-arylation conditions. This typically involves a copper(I) source (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures.

  • Purification: Following work-up, the final product is purified via column chromatography. This method offers excellent regiocontrol but may require more complex starting materials and harsher reaction conditions.

Chemical Reactivity and Synthetic Utility

The primary value of 1-Methyl-1H-indazole-7-carbaldehyde lies in the synthetic versatility of its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.

reactivity_hub center 1-Methyl-1H-indazole- 7-carbaldehyde prod1 Carboxylic Acid center->prod1 Oxidation (e.g., PDC, KMnO₄) prod2 Primary Alcohol center->prod2 Reduction (e.g., NaBH₄) prod3 Secondary Amine center->prod3 Reductive Amination (R-NH₂, NaBH(OAc)₃) prod4 Alkene center->prod4 Wittig Reaction (Ph₃P=CHR) prod5 Cyanohydrin center->prod5 Nucleophilic Addition (e.g., TMSCN)

Caption: Key reactions of the C7-aldehyde functional group.

Protocol Example: Reductive Amination This reaction is fundamental for introducing diverse amine side chains, a common strategy in drug design to modulate solubility, basicity, and receptor interactions.

  • Imine Formation: To a solution of 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst such as acetic acid (0.1 eq.).

  • Reduction: After stirring for 1-2 hours at room temperature to allow for imine/iminium ion formation, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

  • Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours. Quench with saturated aqueous sodium bicarbonate and extract the product with DCM. The organic layer is dried, concentrated, and purified by chromatography to yield the target amine.

Conclusion and Future Outlook

1-Methyl-1H-indazole-7-carbaldehyde is more than just a chemical entity; it is a strategically designed intermediate for modern drug discovery. Its fixed N1-methyl configuration eliminates tautomeric ambiguity, while the C7-aldehyde provides a reactive site for extensive functionalization. The synthetic challenges, particularly in achieving regioselective N-alkylation, have been addressed through the development of controlled reaction protocols, underscoring the importance of mechanistic understanding in organic synthesis. As researchers continue to explore the chemical space around the indazole scaffold for new therapeutic agents, building blocks like 1-Methyl-1H-indazole-7-carbaldehyde will remain indispensable tools in the quest for novel medicines.

References

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Retrieved from [Link]

  • RSC Advances. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. DOI:10.1039/C8RA01546E. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. Retrieved from [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, Issue 11. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-Methyl-1H-indazole-7-carbaldehyde. Retrieved from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. Retrieved from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. PubChem. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • ACS Publications. (2025, September 6). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Wiley Online Library. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Exploratory

1-Methyl-1H-indazole-7-carbaldehyde synthesis from indole

The following technical guide details the synthesis of 1-Methyl-1H-indazole-7-carbaldehyde utilizing an Indole-to-Indazole Scaffold Hopping strategy. Executive Summary The conversion of an indole core to an indazole core...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Methyl-1H-indazole-7-carbaldehyde utilizing an Indole-to-Indazole Scaffold Hopping strategy.

Executive Summary

The conversion of an indole core to an indazole core ("scaffold hopping") is a high-value strategy in medicinal chemistry, particularly for kinase inhibitors where the extra nitrogen of the indazole provides unique hydrogen-bonding capabilities.[1][2]

Direct functionalization of the indazole C7 position is synthetically challenging due to steric hindrance and electronic deactivation. Therefore, this protocol utilizes a "Pre-functionalized Ring Switching" strategy. We initiate the sequence with 7-bromoindole , utilizing the oxidative cleavage of the pyrrole ring to generate a 2-aminobenzaldehyde intermediate, which is subsequently recyclized with hydrazine. This circumvents the difficult C7-functionalization of the formed indazole.

Retrosynthetic Analysis

  • Target: 1-Methyl-1H-indazole-7-carbaldehyde

  • Disconnection: C7-Formyl group

    
     C7-Lithio species 
    
    
    
    C7-Bromide.
  • Scaffold Transformation: Indazole

    
     2-Amino-3-bromobenzaldehyde 
    
    
    
    7-Bromoindole.

Strategic Advantage: Starting with 7-bromoindole (commercially available or accessible via Bartoli indole synthesis) locks the halogen handle at the difficult C7 position before the ring system is altered.

Part 1: Experimental Workflow & Pathway

The synthesis proceeds through four distinct stages: Oxidative Cleavage , Cyclocondensation , Regioselective Methylation , and Lithium-Halogen Exchange Formylation .

SynthesisPath Indole SM: 7-Bromoindole Inter1 Int-1: 2-Amino-3- bromobenzaldehyde Indole->Inter1 1. O3, MeOH, -78°C 2. Me2S (Reductive Workup) Indazole Int-2: 7-Bromo-1H-indazole Inter1->Indazole N2H4·H2O, EtOH Reflux, 2h Methylated Int-3: 7-Bromo-1-methyl- 1H-indazole Indazole->Methylated MeI, Cs2CO3, DMF (Separation of N1/N2 isomers) Target Target: 1-Methyl-1H- indazole-7-carbaldehyde Methylated->Target 1. n-BuLi, THF, -78°C 2. DMF (Formylation)

Caption: Step-wise transformation from Indole to Indazole-7-carbaldehyde via oxidative ring switching.

Part 2: Detailed Experimental Protocols

Step 1: Oxidative Ring Cleavage (Witkop-Winterfeldt Type)

This step cleaves the C2-C3 double bond of the indole to reveal the amino-aldehyde precursor required for indazole formation.

  • Reagents: Ozone (

    
    ), Methanol (MeOH), Dimethyl sulfide (DMS).
    
  • Protocol:

    • Dissolve 7-bromoindole (10.0 mmol) in anhydrous MeOH (50 mL).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Bubble

      
       through the solution until a persistent blue color appears (indicating saturation).
      
    • Purge with

      
       to remove excess ozone until the solution is colorless.
      
    • Add Dimethyl sulfide (DMS) (5.0 equiv) dropwise at -78°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate in vacuo. The crude residue contains 2-amino-3-bromobenzaldehyde (often in equilibrium with its hemiaminal oligomers). Use directly in the next step to avoid polymerization.

Step 2: Cyclocondensation to Indazole
  • Reagents: Hydrazine monohydrate (

    
    ), Ethanol (EtOH).
    
  • Protocol:

    • Dissolve the crude residue from Step 1 in EtOH (30 mL).

    • Add Hydrazine monohydrate (2.0 equiv).

    • Heat to Reflux (80°C) for 2–3 hours. Monitor by TLC (disappearance of aldehyde).[3]

    • Workup: Cool to RT. Concentrate the solvent.[3][4][5] Dilute with EtOAc, wash with water and brine.[1][2][3]

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 7-bromo-1H-indazole .

    • Note: This step typically proceeds in high yield (>80%) as the indazole aromatic system is highly stable.

Step 3: Regioselective N-Methylation

Indazoles can be methylated at N1 or N2. Under basic conditions (


), N1 alkylation is generally favored, but separation is required.
  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve 7-bromo-1H-indazole (5.0 mmol) in dry DMF (15 mL).

    • Add

      
        (1.2 equiv) and stir for 15 min at RT.
      
    • Add MeI (1.1 equiv) dropwise. Stir for 2 hours.

    • Workup: Dilute with water (excess) to precipitate crude product or extract with EtOAc.

    • Purification (Critical): Isolate the N1-methyl isomer (Target) from the N2-methyl byproduct using silica gel chromatography.

      • N1-Methyl (Target): Typically higher

        
         (less polar).
        
      • N2-Methyl: Typically lower

        
         (more polar).
        
    • Data Check: Confirm Regiochemistry via NOESY NMR (Correlation between N-Me and C7-H/Br proximity).

Step 4: Formylation via Lithium-Halogen Exchange

Converting the C7-Bromide to the C7-Aldehyde.

  • Reagents: n-Butyllithium (

    
    ), Anhydrous THF, N,N-Dimethylformamide (DMF).
    
  • Protocol:

    • Dissolve 7-bromo-1-methyl-1H-indazole (2.0 mmol) in anhydrous THF (10 mL) under Argon.

    • Cool to -78°C strictly.

    • Add

      
        (1.6 M in hexanes, 1.1 equiv) dropwise over 10 min. Do not allow temp to rise.
      
    • Stir at -78°C for 30 mins to ensure Lithiation (formation of 7-lithio species).

    • Add dry DMF (3.0 equiv) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Extract with EtOAc, dry over

      
      , and purify via column chromatography.
      
    • Product: 1-Methyl-1H-indazole-7-carbaldehyde .

Part 3: Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical Parameter
1 Indole Cleavage

, then DMS
N/A (One-pot)Complete reduction of ozonide
2 Cyclization

75-85% (2 steps)Removal of excess hydrazine
3 MethylationMeI,

60-70% (N1 isomer)Chromatographic separation of N1/N2
4 Formylation

, DMF
70-80%Temperature control (-78°C)

Part 4: Scientific Rationale & Troubleshooting

Why this route? Direct formylation of 1-methylindazole (e.g., Vilsmeier-Haack) typically occurs at C3 , the most electron-rich position. Direct lithiation of 1-methylindazole also favors C3 (kinetic control). By starting with 7-bromoindole , we install the functional handle at C7 before the ring becomes an indazole. The bromine atom blocks C7 and serves as the specific site for late-stage formylation via Li-Hal exchange, which is far more regioselective than electrophilic aromatic substitution.

Self-Validating Checkpoints:

  • Step 1: The disappearance of the Indole NH peak and C2/C3 protons in NMR confirms ring opening.

  • Step 3 (Isomers): The N1-methyl isomer typically shows a NOE correlation between the Methyl group and the proton at C7 (or lack thereof if Br is present, check C7-Br influence). In 7-bromo-1-methylindazole, the N-Me group is spatially close to the C7-Br, causing a specific deshielding effect compared to the N2 isomer.

References

  • Indole to Indazole Transformation (General Mechanism)

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2]

    • Source: RSC Advances, 2018.
    • URL:[Link]

    • Note: While this paper focuses on 3-CHO, it validates the oxid
  • Synthesis of 7-Bromoindazole (Precursor)

    • Title: 7-Bromo-1H-indazole synthesis.[6][7]

    • Source: ChemicalBook / Liter
  • Title: Functionalization of Indazoles via Metalation.
  • Commercial Availability of Target: Title: 1-Methyl-1H-indazole-7-carbaldehyde (CAS 951030-58-3). Source: BLD Pharm.

Sources

Foundational

Technical Monograph: Spectroscopic Data of 1-Methyl-1H-indazole-7-carbaldehyde

This technical guide provides a comprehensive spectroscopic profile and characterization framework for 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3).[1][2] It is designed for medicinal chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile and characterization framework for 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3).[1][2] It is designed for medicinal chemists and analytical scientists utilizing this scaffold in the development of kinase inhibitors (e.g., VEGFR-2, JNK) and other heterocyclic pharmacophores.[2]

[1]

Executive Summary

1-Methyl-1H-indazole-7-carbaldehyde is a critical bicyclic heteroaromatic building block.[1][2] Its 7-position formyl group serves as a versatile "chemical handle" for reductive aminations, Wittig olefinations, and heterocycle ring formations.[1][2] Unlike the more common 3-substituted indazoles, the 7-substituted variants possess unique steric and electronic properties due to the peri-interaction between the N1-methyl group and the C7-substituent.[1] This guide delineates the spectroscopic signatures required to validate its identity and purity during synthesis.

Chemical Identity & Physical Properties[2][3][4]

PropertyData
IUPAC Name 1-Methyl-1H-indazole-7-carbaldehyde
CAS Registry Number 951030-58-3
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in water
Key Structural Feature Peri-interaction between N1-Methyl and C7-Formyl groups

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectroscopic data, one must understand the genesis of the sample.[2] This compound is typically synthesized via Lithium-Halogen Exchange followed by formylation.[1][2]

Primary Synthetic Route:

  • Starting Material: 7-Bromo-1-methyl-1H-indazole.[1][2]

  • Reagents: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Quench:

    
    -Dimethylformamide (DMF).
    

Spectroscopic Implications (Impurity Flags):

  • Residual Solvent: Peaks for THF (1.85, 3.76 ppm in CDCl₃) or DMF (2.88, 2.96, 8.02 ppm).[2]

  • By-products: Traces of n-butyl-derived aliphatics (0.8–1.5 ppm) or unreacted starting material (distinct aromatic splitting).[1][2]

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Screening (Rf ~0.4 in 3:2 Hex/EtOAc) Start->TLC Purification Flash Column Chromatography (Silica Gel) TLC->Purification Isolation QC_Step Quality Control (QC) Purification->QC_Step NMR 1H NMR (CDCl3) Check: Aldehyde Peak (~10 ppm) Check: N-Me Peak (~4.2 ppm) QC_Step->NMR Structural ID MS LC-MS (ESI+) Target: [M+H]+ = 161.1 QC_Step->MS Mass Conf.

Caption: Analytical workflow from crude synthesis to validated building block.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is distinct due to the desymmetrization of the benzene ring and the strong deshielding effect of the aldehyde.

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz (Standard)[2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.20 – 10.40 Singlet (s)1H-CHO (C7)Aldehyde proton.[1][2] Highly deshielded.
8.05 – 8.15 Singlet (s)1HH3 Characteristic indazole H3 proton (on the pyrazole ring).[2]
7.90 – 8.00 Doublet (d)1HH6 Ortho to the aldehyde group; deshielded by the carbonyl anisotropy.[2]
7.75 – 7.85 Doublet (d)1HH4 Meta to aldehyde; typical aromatic range.[2]
7.20 – 7.30 Triplet (t) / dd1HH5 Meta to N1, Para to aldehyde.[2]
4.15 – 4.30 Singlet (s)3HN-CH₃ N1-Methyl.[1][2] Significantly downfield due to peri-proximity to the carbonyl oxygen lone pairs.[1][2]

Critical Interpretation Note: The N-Methyl signal in 1-methylindazole typically appears around 4.05 ppm.[1][2] In the 7-carbaldehyde derivative, this signal shifts downfield (approx. +0.1 to +0.2 ppm) due to the spatial proximity (steric compression and Van der Waals deshielding) of the carbonyl oxygen at the C7 position.[2] This is a diagnostic feature for the 7-isomer versus the 4, 5, or 6-isomers.

B. Infrared (IR) Spectroscopy

Key functional group vibrations confirm the presence of the carbonyl and the heteroaromatic core.[2]

  • C=O Stretch (Aldehyde): Strong band at 1680–1695 cm⁻¹ .[2]

  • C-H Stretch (Aldehyde): "Fermi doublet" weak bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[2]

  • C=N / C=C (Indazole Ring): Sharp bands at 1610–1630 cm⁻¹ .[2]

  • C-H Bending (Aromatic): 750–800 cm⁻¹ (indicative of 1,2,3-trisubstituted benzene ring pattern).[2]

C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI.[2]

  • Monoisotopic Mass: 160.06 Da[2]

  • Observed Ion [M+H]⁺: 161.1 m/z (Base peak).[2]

  • Fragmentation Pattern:

    • Loss of CO (M - 28): Signal at 133 m/z (1-Methyl-1H-indazole cation).[1][2]

    • Loss of Methyl radical (M - 15): Minor peak at 146 m/z .[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

Use this protocol to ensure high-resolution data without concentration broadening.[1]

  • Mass: Weigh 5–10 mg of the solid 1-Methyl-1H-indazole-7-carbaldehyde.

  • Solvent: Add 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Dissolution: Sonicate for 30 seconds. The compound should dissolve completely to give a clear, pale yellow solution.[2]

    • Note: If the solution remains cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, 1-second relaxation delay).

Protocol 2: TLC Visualization

Essential for monitoring reaction progress or purity.[1][2]

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexanes : Ethyl Acetate (3:2 v/v).[2]

  • Visualization:

    • UV Light (254 nm): The compound is UV active and appears as a dark spot.[2]

    • Stain (DNPH): 2,4-Dinitrophenylhydrazine stain is highly specific for aldehydes.[2] Dip the plate and heat; the spot will turn orange/red , confirming the presence of the aldehyde moiety.

Structure & Signaling Logic

The following diagram illustrates the structural connectivity and the specific peri-interaction that defines the spectroscopic shifts.

StructureLogic Core Indazole Core (Aromatic System) N1 N1 Position Core->N1 C7 C7 Position Core->C7 Me Methyl Group (Shift: ~4.2 ppm) N1->Me CHO Aldehyde Group (Shift: ~10.3 ppm) C7->CHO Me->CHO Peri-Interaction (Steric/Electronic Deshielding)

Caption: Structural logic showing the peri-interaction between N1-Methyl and C7-Aldehyde.

References

  • PubChem Compound Summary. "1-Methyl-1H-indazole-7-carbaldehyde (CID 7164545)."[1][2] National Center for Biotechnology Information.[2] [Link][2]

  • Reich, H. J. "Bordwell pKa Table & NMR Data Collection."[2] University of Wisconsin-Madison.[1][2] (Reference for general heterocyclic chemical shifts). [Link][2]

Sources

Exploratory

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1H-indazole-7-carbaldehyde 1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1H-indazole-7-carbaldehyde

1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. As a versatile synthetic building block, it serves as a precursor in the development of a wide range of biologically active compounds, including kinase inhibitors.[1][2] The precise structural characterization of this molecule is paramount to ensuring the purity and identity of intermediates in complex synthetic pathways.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, this technique allows for the definitive identification of key functional groups within a molecule.[3] This guide offers a detailed exploration of the IR spectrum of 1-Methyl-1H-indazole-7-carbaldehyde, grounded in first principles of vibrational spectroscopy and supported by established literature values. We will dissect the expected spectral features, explain the causality behind experimental choices for data acquisition, and present a framework for using IR spectroscopy as a self-validating system for structural confirmation.

Molecular Structure and Principal Vibrational Modes

To interpret the IR spectrum of 1-Methyl-1H-indazole-7-carbaldehyde, we must first consider its constituent functional groups, each with characteristic vibrational frequencies. The structure comprises an indazole core (a fused benzene and pyrazole ring), an N-methyl group at position 1, and a carbaldehyde (formyl) group at position 7.

The primary vibrational modes that serve as diagnostic markers are:

  • Carbonyl (C=O) stretch from the aldehyde.

  • Aldehydic (C-H) stretch also from the aldehyde.

  • Aromatic C=C and C-H stretches from the benzene portion of the indazole ring.

  • Heterocyclic C=N stretch from the pyrazole portion of the indazole ring.

  • Aliphatic C-H stretches and bends from the N-methyl group.

  • C-H out-of-plane bends which are indicative of the aromatic substitution pattern.

Dissecting the Spectrum: A Region-by-Region Analysis

The IR spectrum of 1-Methyl-1H-indazole-7-carbaldehyde can be logically divided into distinct regions, each providing unique structural information. The presence of specific, correlated peaks serves as a self-validating mechanism for identification.

The Carbonyl and Aldehydic C-H Region (1680 cm⁻¹ - 2900 cm⁻¹): The Definitive Signature

The most unambiguous features for identifying this molecule as an aldehyde are found in this region.

  • Aldehydic C-H Stretch (νC-H): The presence of an aldehyde is definitively confirmed by two characteristic C-H stretching absorptions. These typically manifest as a pair of peaks of weak to medium intensity between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4][5] The lower-wavenumber peak (around 2720 cm⁻¹) is particularly diagnostic as it appears in a region with few other absorptions and often presents as a distinct shoulder to the right of any aliphatic C-H stretches.[6] Its appearance is a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.

  • Carbonyl C=O Stretch (νC=O): A very strong and sharp absorption band is expected for the carbonyl group. For aromatic aldehydes, where the C=O group is conjugated with the aromatic π-system, this band typically appears in the range of 1710-1685 cm⁻¹ .[6][7] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) because conjugation delocalizes the π-electron density, slightly weakening the C=O double bond and lowering the energy required to excite its stretching vibration.[4][5] The observation of a strong peak in this specific window is the first critical piece of evidence.

The combination of the strong C=O stretch and the characteristic weak C-H doublet provides an irrefutable signature for the aromatic aldehyde functionality.

The Aromatic and Heterocyclic Region (3100 cm⁻¹, 1450-1650 cm⁻¹)

This region provides information about the indazole ring system.

  • Aromatic C-H Stretch (νAr-H): Weak to medium intensity bands are expected to appear above 3000 cm⁻¹ , which is characteristic of C-H bonds where the carbon atom is sp² hybridized.

  • C=C and C=N Ring Stretches: The indazole ring will give rise to a series of medium to sharp absorptions between 1650 cm⁻¹ and 1450 cm⁻¹ . These are due to the stretching vibrations of the C=C bonds in the benzene ring and the C=N bond within the pyrazole ring.

The Aliphatic C-H Region (2980-2850 cm⁻¹, 1350-1470 cm⁻¹)

The N-methyl group provides its own set of characteristic peaks.

  • C-H Stretch (νCH₃): Asymmetric and symmetric stretching vibrations of the methyl C-H bonds will appear just below 3000 cm⁻¹ .

  • C-H Bending (δCH₃): Asymmetric bending (deformation) is expected around 1460 cm⁻¹ , while the symmetric "umbrella" mode typically gives a weaker band near 1375 cm⁻¹ .

The Fingerprint Region (< 1400 cm⁻¹): Confirming Substitution

This region contains a wealth of complex vibrations, including C-C single bond stretches, C-H bending, and ring deformations. While individual peak assignment can be challenging, a strong absorption corresponding to the C-H out-of-plane (OOP) bending is highly diagnostic of the substitution pattern on the benzene ring. For the 1,2,3-trisubstituted pattern (as in a 7-substituted indazole), a strong band is expected in the 780-735 cm⁻¹ range, which helps to confirm the regiochemistry of the aldehyde group.[8]

Summary of Expected Vibrational Frequencies

The key diagnostic peaks for 1-Methyl-1H-indazole-7-carbaldehyde are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchWeak to Medium
2980 - 2850Aliphatic C-H Stretch (N-Methyl)Medium
2860 - 2800Aldehydic C-H Stretch (Fermi Resonance Doublet)Weak
2760 - 2700Aldehydic C-H Stretch (Fermi Resonance Doublet)Weak
1710 - 1685Aromatic Aldehyde C=O StretchStrong, Sharp
1620 - 1450Aromatic C=C & Heterocyclic C=N Ring StretchesMedium to Strong
1470 - 1450Aliphatic C-H Asymmetric Bend (N-Methyl)Medium
1385 - 1365Aliphatic C-H Symmetric Bend (N-Methyl)Weak to Medium
1210 - 1160Aromatic C-C(O) StretchMedium
780 - 735Aromatic C-H Out-of-Plane Bend (Trisubstituted)Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity, speed, and minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the ATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer will automatically subtract this background from the sample spectrum.

    • Typical parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 1-Methyl-1H-indazole-7-carbaldehyde sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal intensity.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After collection, clean the sample from the ATR crystal using a suitable solvent.

    • Process the collected spectrum using the spectrometer software. Apply an ATR correction if required (this accounts for the wavelength-dependent depth of penetration of the IR beam). Perform a baseline correction to ensure all peaks originate from a flat baseline.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic peaks in the IR spectrum.

G cluster_mol 1-Methyl-1H-indazole-7-carbaldehyde N1 N N2 N N1->N2 C_Me CH₃ N1->C_Me C7 C N2->C7 C1 C C1->N1 C2 C C1->C2 C3 C C2->C3 C8 CH C2->C8 C4 C C3->C4 C9 CH C3->C9 C5 C C4->C5 C_CHO C C4->C_CHO C5->C1 C6 CH C7->C5 C7->C6 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO N_Me N p_co p_ch_ald p_ch_me p_ch_ar lab_co Strong C=O Stretch ~1690 cm⁻¹ lab_co->p_co lab_ch_ald Aldehydic C-H Stretch ~2720, 2820 cm⁻¹ lab_ch_ald->p_ch_ald lab_ch_me Aliphatic C-H Stretch ~2950 cm⁻¹ lab_ch_me->p_ch_me lab_ch_ar Aromatic C-H Stretch >3000 cm⁻¹ lab_ch_ar->p_ch_ar

Caption: Key diagnostic IR vibrational modes in 1-Methyl-1H-indazole-7-carbaldehyde.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 1-Methyl-1H-indazole-7-carbaldehyde. The true power of this technique lies in its ability to provide a holistic and self-validating fingerprint of the molecule. The observation of a strong carbonyl absorption around 1690 cm⁻¹, corroborated by the characteristic doublet of the aldehydic C-H stretches and the expected bands for the aromatic and N-methyl groups, provides a high degree of confidence in the sample's identity and purity. This guide provides researchers and drug development professionals with the foundational knowledge to expertly interpret these spectra, ensuring the integrity of their chemical syntheses.

References

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Chem.ucalgary.ca. [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Standard Reference Data System. [Link]

  • Reusch, W. (n.d.). Carbonyl Compounds: IR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Liu, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. PubMed Central. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

Sources

Foundational

Technical Monograph: Mass Spectrometric Characterization of 1-Methyl-1H-indazole-7-carbaldehyde

Topic: 1-Methyl-1H-indazole-7-carbaldehyde Mass Spectrometry Data Content Type: Technical Monograph / Application Note Audience: Analytical Chemists, Medicinal Chemists, Drug Discovery Researchers Executive Summary 1-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-1H-indazole-7-carbaldehyde Mass Spectrometry Data Content Type: Technical Monograph / Application Note Audience: Analytical Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

1-Methyl-1H-indazole-7-carbaldehyde (CAS 951030-58-3) is a critical bicyclic heteroaromatic scaffold used extensively in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors) and synthetic cannabinoid receptor agonists.[1] Its structural integrity is pivotal for downstream structure-activity relationship (SAR) studies.

This guide provides a comprehensive mass spectrometric profile of the compound, detailing ionization behaviors, fragmentation mechanisms, and impurity fingerprinting. It is designed to serve as a reference for validating synthetic batches and establishing quality control protocols in drug development pipelines.

Compound Identity & Physicochemical Profile[2][3][4][5][6]

Before establishing MS parameters, one must understand the protonation sites and volatility of the analyte. The indazole core is amphoteric but predominantly basic at N2, while the aldehyde at C7 introduces electrophilicity.

ParameterDataRelevance to MS
IUPAC Name 1-Methyl-1H-indazole-7-carbaldehydeStandard identification
CAS Number 951030-58-3Database verification
Formula C

H

N

O
Isotope modeling
Exact Mass 160.0637 DaHRMS target
[M+H]

161.0710 m/zPrimary ESI+ precursor
LogP ~1.8 - 2.1Reverse-phase LC retention
pKa (Indazole N) ~1.5 (Conjugate acid)Requires acidic mobile phase for ionization

Experimental Methodology (LC-MS/MS)

To achieve optimal sensitivity and reproducible fragmentation, the following protocol is recommended. This workflow prioritizes Electrospray Ionization (ESI) in positive mode, which is favored for nitrogen-containing heterocycles.

Mobile Phase & Chromatography
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The aldehyde group is moderately polar; formic acid ensures the N2 nitrogen is protonated ([M+H]

    
    ), stabilizing the signal.
    
Mass Spectrometer Settings (Q-TOF / Orbitrap)
  • Ionization Source: ESI Positive (+).[2]

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the aldehyde).

  • Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation pathways.

Fragmentation Analysis & Mechanistic Pathways[8]

Understanding the fragmentation is essential for structural confirmation, particularly to distinguish the 7-carbaldehyde from its 3-, 4-, or 5-regioisomers.

Primary Ionization

The base peak is consistently the protonated molecular ion [M+H]


 at m/z 161.07 . Sodium adducts [M+Na]

(m/z 183.05)
may appear if solvents are stored in glass.
Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic "stripping" sequence.

  • Loss of Carbon Monoxide (CO, -28 Da):

    • Transition: m/z 161

      
       133.
      
    • Mechanism: This is the diagnostic loss for aromatic aldehydes. The carbonyl oxygen extracts a proton or simply cleaves via

      
      -cleavage followed by rearrangement to a stable cation (likely a methylated indazole radical cation or a ring-expanded species).
      
  • Loss of Hydrogen Cyanide (HCN, -27 Da):

    • Transition: m/z 133

      
       106.
      
    • Mechanism: Characteristic of the pyrazole ring cleavage. After the loss of the aldehyde carbonyl, the destabilized heterocyclic ring ejects HCN (from N2-C3).

  • Phenyl Cation Formation:

    • Transition: m/z 106

      
       77/79.
      
    • Mechanism: Final degradation of the aromatic core.

Visualized Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation logic, validated against general indazole behaviors.

Fragmentation M_H [M+H]+ m/z 161.07 (Parent) Frag_1 [M+H - CO]+ m/z 133.07 (Base Fragment) M_H->Frag_1 -28 Da (CO) Alpha-Cleavage Frag_2 [M+H - CO - HCN]+ m/z 106.06 (Ring Cleavage) Frag_1->Frag_2 -27 Da (HCN) Pyrazole Scission Frag_3 C6H5+ m/z 77.04 (Phenyl Cation) Frag_2->Frag_3 -29 Da (CH2N/Ring Break)

Caption: Proposed ESI+ CID fragmentation pathway for 1-Methyl-1H-indazole-7-carbaldehyde.

Impurity Profiling & Quality Control

In drug development, this aldehyde is often synthesized from 7-bromo-1-methylindazole (via lithiation/DMF) or 7-methylindazole (via oxidation). MS is the primary tool for detecting side-reactions.

Common Impurities Table
Impurity NameStructure Differencem/z (ESI+)Origin
7-Methylindazole Missing Aldehyde (-CHO

-CH

)
133.07Unreacted starting material (if via oxidation)
Indazole-7-carbaldehyde Missing N-Methyl (-CH


-H)
147.05Incomplete methylation or demethylation
7-Carboxylic Acid Oxidation of Aldehyde (-CHO

-COOH)
177.06Air oxidation during storage
Dimer Species Aldol Condensation300+Basic conditions during workup
Differentiation from Regioisomers

The 7-position is sterically unique due to the proximity of the N1-methyl group.

  • 3-Carbaldehyde (Isomer): Typically elutes later on C18 due to better planar stacking (less steric clash than the 1-Me/7-CHO interaction).

  • Ortho Effect: The 7-CHO isomer may show a distinct loss of water ([M+H-18]

    
    ) or OH radical in some high-energy spectra due to the interaction between the aldehyde oxygen and the N1-methyl protons, a pathway less accessible to the 4, 5, or 6-isomers.
    

Synthesis & Impurity Flow[9]

The following workflow highlights where these MS signals originate during the synthetic process.

SynthesisFlow Start Precursor: 7-Bromo-1-methylindazole Reaction Reaction: 1. n-BuLi / -78°C 2. DMF (Formylation) Start->Reaction Product Target: 1-Methyl-1H-indazole-7-carbaldehyde (m/z 161) Reaction->Product Main Path Impurity1 Impurity A: Des-formyl (Protonation) (m/z 133) Reaction->Impurity1 Quench Failure Impurity2 Impurity B: Over-Oxidation (Acid) (m/z 177) Product->Impurity2 Storage/Air

Caption: Synthetic origin of key mass spectral impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49761756, 1-Methyl-1H-indazole-7-carbaldehyde. Retrieved from [Link]

  • Luo, J., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-indazole-7-carbaldehyde

Abstract 1-Methyl-1H-indazole-7-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. The strategic placement of the aldehyde functionality at the C7-position of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-1H-indazole-7-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. The strategic placement of the aldehyde functionality at the C7-position of the N-methylated indazole scaffold imparts a unique electronic character that governs its reactivity. This guide offers an in-depth exploration of the chemical transformations of this aldehyde group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will dissect the electronic influences of the indazole ring, detail key transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions, and provide field-proven experimental protocols. The causality behind methodological choices is emphasized to empower researchers in leveraging this versatile intermediate for the synthesis of novel, high-value compounds.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and π-stacking interactions with various biological targets. Consequently, indazole derivatives have been successfully developed as potent therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib, Niraparib) and anti-inflammatory agents.[1][2]

1-Methyl-1H-indazole-7-carbaldehyde emerges as a particularly valuable intermediate. The N1-methylation prevents tautomerism and blocks a key metabolic site, enhancing pharmacokinetic stability. The C7-carbaldehyde group serves as a versatile synthetic handle, enabling a multitude of chemical transformations for library synthesis and lead optimization. This guide focuses exclusively on the reactivity of this aldehyde group, providing a technical roadmap for its strategic manipulation.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde in 1-Methyl-1H-indazole-7-carbaldehyde is intrinsically linked to the electronic nature of the bicyclic indazole system.

  • Structure: The molecule consists of an N-methylated indazole ring with a formyl group (-CHO) attached to the C7 position of the benzene ring portion.

  • Electronic Influence: The indazole ring system, as a whole, acts as an electron-withdrawing group, a consequence of the two electronegative nitrogen atoms in the pyrazole ring. This electron-withdrawing character is transmitted through the fused ring system to the C7-position. The result is an increase in the electrophilicity of the aldehyde's carbonyl carbon compared to a simple benzaldehyde. This heightened electrophilicity makes the aldehyde group particularly susceptible to nucleophilic attack.

The workflow for leveraging this reactivity typically begins with the aldehyde as a starting point for diversification.

G start 1-Methyl-1H-indazole-7-carbaldehyde oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] nucleophilic_add Nucleophilic Additions start->nucleophilic_add Nu:⁻ acid 1-Methyl-1H-indazole-7-carboxylic acid oxidation->acid alcohol (1-Methyl-1H-indazol-7-yl)methanol reduction->alcohol derivatives Diverse Functionalized Derivatives (Alkenes, Amines, Sec-Alcohols, etc.) nucleophilic_add->derivatives

Caption: General reaction pathways for 1-Methyl-1H-indazole-7-carbaldehyde.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group allows for a wide range of chemical transformations under well-controlled conditions.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to the corresponding carboxylic acid is a fundamental transformation, yielding a product that is a crucial precursor for amides, esters, and other acid derivatives.

Causality of Protocol Choice: While strong oxidants like potassium permanganate or chromic acid are effective, they often suffer from poor functional group tolerance and harsh reaction conditions. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a weak acid, is a superior method for complex heterocyclic aldehydes. It is highly selective for aldehydes, proceeds under mild conditions, and minimizes side reactions. 2-Methyl-2-butene is included as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

Protocol 1: Pinnick Oxidation of 1-Methyl-1H-indazole-7-carbaldehyde

This protocol is adapted from a standard procedure for the oxidation of a related indazole aldehyde.[3]

  • Dissolution: Dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Buffering and Scavenging: To the solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (5.0 equiv).

  • Oxidant Preparation: In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv) in a minimal amount of water.

  • Reaction Initiation: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.

  • Monitoring: Stir the reaction mixture at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). The product may be in either the organic or aqueous layer depending on the pH.

  • Isolation: Combine the aqueous layers and acidify to pH ~3 with 1 N HCl. The carboxylic acid product will typically precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-7-carboxylic acid.

Reduction to Primary Alcohol

Reduction of the aldehyde furnishes the corresponding primary alcohol, a versatile intermediate for ether synthesis, esterification, or conversion to leaving groups for nucleophilic substitution.

Causality of Protocol Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is compatible with a wide range of functional groups and is safe to handle. Its chemoselectivity ensures that other potentially reducible groups within a complex molecule are left untouched. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Protocol 2: Reduction of 1-Methyl-1H-indazole-7-carbaldehyde

  • Dissolution: Dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-Methyl-1H-indazol-7-yl)methanol.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[4] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[5]

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[6] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.

G cluster_0 Wittig Reaction Mechanism Aldehyde R-CHO (1-Methyl-1H-indazole-7-carbaldehyde) Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Ph₃P⁺-C⁻HR' Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Collapse Cycloreversion Oxaphosphetane->Collapse Alkene R-CH=CHR' (Alkene Product) Collapse->Alkene PhosphineOxide Ph₃P=O (Triphenylphosphine Oxide) Collapse->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Protocol 3: Wittig Olefination

  • Ylide Generation: a. Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C. c. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic color of the ylide appears (often orange or deep red).

  • Aldehyde Addition: a. Dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) in anhydrous THF. b. Slowly add the aldehyde solution to the stirred ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield a new C=C bond.[7]

Causality of Protocol Choice: This reaction is typically catalyzed by a weak base, such as piperidine, pyridine, or imidazole.[8] The mild basicity is sufficient to deprotonate the active methylene compound to form a nucleophilic enolate without causing self-condensation of the aldehyde.[7] The reaction is often driven to completion by the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Protocol 4: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not crystallize, the solvent can be removed under reduced pressure and the residue purified by column chromatography.

Summary of Reactions

The following table summarizes the key reactive transformations of 1-Methyl-1H-indazole-7-carbaldehyde, providing a quick reference for synthetic planning.

Reaction TypeReagentsProduct Functional Group
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic Acid
Reduction NaBH₄Primary Alcohol
Wittig Reaction Ph₃P=CHR (Ylide)Alkene
Knoevenagel Condensation CH₂(CN)₂, Piperidineα,β-Unsaturated Dinitrile
Reductive Amination R₂NH, NaBH(OAc)₃Tertiary Amine
Grignard Reaction RMgBr, then H₃O⁺Secondary Alcohol

Conclusion and Outlook

1-Methyl-1H-indazole-7-carbaldehyde is a robust and versatile synthetic intermediate. The aldehyde group, activated by the electron-withdrawing nature of the indazole core, readily participates in a broad spectrum of chemical reactions. Understanding the principles behind its reactivity and the practical application of optimized protocols for its transformation is crucial for scientists engaged in the synthesis of novel indazole-based compounds. The methodologies detailed in this guide—from oxidation and reduction to sophisticated carbon-carbon bond-forming reactions—provide a validated toolkit for researchers aiming to explore the vast chemical space accessible from this key building block, paving the way for the next generation of therapeutics and advanced materials.

References

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Retrieved from [Link]

  • Langer, P., et al. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Heravi, M. M., et al. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

Sources

Foundational

Unlocking the 7-Position: Strategic Applications of 1-Methyl-1H-indazole-7-carbaldehyde in Drug Discovery

Executive Summary 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) represents a high-value, under-utilized building block in modern medicinal chemistry.[1][2][3] While the indazole scaffold is ubiquitous in FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) represents a high-value, under-utilized building block in modern medicinal chemistry.[1][2][3] While the indazole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the vast majority of exploration has focused on the 3-, 5-, and 6-positions.[3] The 7-position, particularly when functionalized with a versatile aldehyde handle, offers a unique vector for scaffold hopping , intellectual property (IP) generation , and novel binding mode exploration .[3]

This technical guide outlines the strategic utility of this compound, moving beyond basic characterization to specific applications in Immuno-Oncology (IDO1 inhibition) and Metabolic Disease (GPR120 agonism) .[3] It provides validated synthetic workflows and mechanistic insights to support researchers in integrating this scaffold into their lead optimization campaigns.[2][3]

Chemical Profile & Reactivity

The 1-methyl-1H-indazole core is an electron-rich, aromatic system.[1][2][3] The 7-carbaldehyde group introduces a reactive electrophilic center adjacent to the N1-methyl group.[1][3]

PropertySpecification
CAS Number 951030-58-3
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Core Scaffold 1H-Indazole (Methylated at N1)
Key Functionality C7-Aldehyde (Electrophile)
Solubility Soluble in DCM, DMF, DMSO; limited solubility in water.[1][2][3]
Stability Stable under ambient conditions; aldehyde susceptible to oxidation (to carboxylic acid) or reduction (to alcohol) if unprotected.[2][3]
Structural Advantages
  • Steric Constraint: The 7-position substituent projects into a chemical space often orthogonal to the hinge-binding region of kinases, allowing for the introduction of solubilizing groups without disrupting the primary pharmacophore.[2]

  • Metabolic Stability: Unlike the metabolically labile 3-position, the 7-position is often shielded, potentially improving the DMPK profile of the final drug candidate.[3]

  • Synthetic Versatility: The aldehyde allows for rapid diversification via reductive amination, Knoevenagel condensation, and oxime formation.[3]

Strategic Research Area: Immuno-Oncology (IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical checkpoint target in cancer immunotherapy.[1][2][3] Research has identified N′-hydroxyindazolecarboximidamides as potent IDO1 inhibitors.[1][2][3] The 1-Methyl-1H-indazole-7-carbaldehyde serves as the direct precursor to these bioisosteres.[1][3]

Mechanistic Rationale

The transition from the aldehyde to the N-hydroxycarboximidamide creates a motif capable of coordinating with the heme iron in the IDO1 active site, mimicking the substrate interactions. The 7-position orientation ensures the indazole core fits within the hydrophobic pocket adjacent to the heme.[2][3]

Experimental Workflow: Synthesis of IDO1 Inhibitor Precursors

Objective: Convert the 7-carbaldehyde to the N-hydroxy-1-methyl-1H-indazole-7-carbimidoyl chloride (key intermediate).[1][2][3][4]

Protocol:

  • Oxime Formation:

    • Dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq) in ethanol/water (4:1).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

    • Expert Note: Monitor pH; keep slightly acidic (pH ~5-6) to accelerate imine formation without hydrolyzing the product.

    • Reflux for 2 hours.[3] Monitor by TLC (Aldehyde spot at

      
       disappears; Oxime appears at 
      
      
      
      in 30% EtOAc/Hex).[2][3]
    • Validation:

      
      H NMR should show the disappearance of the aldehyde proton (~10.1 ppm) and appearance of the oxime proton (~8.2 ppm).[3]
      
  • Chlorination (In Situ):

    • Dissolve the isolated oxime in dry DMF.[2][3]

    • Add N-Chlorosuccinimide (NCS) (1.0 eq) slowly at room temperature.[1][2][3]

    • Critical Step: Stir for 6 hours. The reaction generates the chlorooxime intermediate.[2][3]

    • Safety: This reaction is exothermic.[2][3] Ensure adequate cooling if scaling >5g.[2][3]

    • Workup: Dilute with Ethyl Acetate, wash extensively with brine to remove DMF/Succinimide.[2][3]

  • Coupling (Amidoxime Formation):

    • React the crude chlorooxime with the desired aniline derivative (e.g., 3-bromo-4-fluoroaniline) in the presence of TEA to generate the final IDO1 inhibitor candidate.[1][3]

Strategic Research Area: Metabolic Disorders (GPR120 Agonists)

GPR120 (FFAR4) is a target for Type 2 diabetes and obesity.[2][3] Benzo-fused heterocyclic derivatives, including those derived from 7-substituted indazoles, have shown efficacy as GPR120 agonists.[1][2][3]

Mechanistic Rationale

The 7-position allows for the attachment of a "lipophilic tail" via reductive amination.[1][2][3] This tail extends into the GPR120 binding pocket, mimicking the fatty acid chain of the natural ligand, while the polar indazole head group anchors the molecule near the extracellular surface.[3]

Experimental Workflow: Reductive Amination

Objective: Attach a functionalized amine to the 7-position.[1][2][3]

Protocol:

  • Imine Formation:

    • Combine 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in DCE (Dichloroethane).

    • Add catalytic Acetic Acid (1-2 drops).[1][2][3] Stir for 1 hour at RT.

    • Expert Note: Use DCE over MeOH if the amine is sterically hindered; it allows for higher reflux temperatures if needed.[2][3]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Stir overnight at RT under Nitrogen.

    • Self-Validating Check: Quench a small aliquot with saturated NaHCO

      
      .[2][3] If the organic layer shows a new spot with significant tailing (amine) on TLC, the reaction is complete.[3]
      
  • Purification:

    • Quench with aq.[2][3] NaHCO

      
      . Extract with DCM.[3]
      
    • Purify via flash chromatography (DCM/MeOH gradient).[3]

Visualizing the Research Landscape

The following diagram illustrates the divergent synthesis pathways starting from 1-Methyl-1H-indazole-7-carbaldehyde, mapping them to specific therapeutic outcomes.

ResearchLandscape Aldehyde 1-Methyl-1H-indazole- 7-carbaldehyde Oxime Oxime/Amidoxime Derivatives Aldehyde->Oxime NH2OH / NCS Amine Secondary Amines (Reductive Amination) Aldehyde->Amine R-NH2 / STAB Olefin Vinyl Indazoles (Knoevenagel) Aldehyde->Olefin Active Methylene IDO1 Target: IDO1 (Immuno-Oncology) Oxime->IDO1 GPR120 Target: GPR120 (Metabolic Disease) Amine->GPR120 Kinase Target: Kinase Hinge (Scaffold Hopping) Olefin->Kinase

Caption: Divergent synthetic utility of the 7-carbaldehyde scaffold mapping to key therapeutic areas.[1][2][3]

Synthesis Pathway: IDO1 Inhibitor Logic[1][2][3]

This detailed flow demonstrates the specific chemical logic for the IDO1 application, highlighting the critical "Chlorooxime" intermediate.

IDO1_Synthesis Step1 Start: 1-Methyl-1H-indazole-7-carbaldehyde Step2 Reaction: NH2OH•HCl, NaOAc, EtOH Step1->Step2 Step3 Intermediate: 7-Carbaldehyde Oxime Step2->Step3 Dehydration Step4 Reaction: NCS, DMF (Chlorination) Step3->Step4 Step5 Key Intermediate: N-Hydroxy-...-carbimidoyl chloride Step4->Step5 Electrophilic Halogenation Step6 Coupling: Ar-NH2, TEA Step5->Step6 Step7 Final Product: IDO1 Inhibitor Candidate Step6->Step7 Nucleophilic Substitution

Caption: Step-by-step synthetic logic for generating IDO1 inhibitors from the 7-carbaldehyde precursor.

References

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. National Institutes of Health (NIH).[2][3] Available at: [Link][1][3]

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120. United States Patent US9562053B2.[1][2][3] Available at: [2][3]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Available at: [Link][3]

  • 1-Methyl-1H-indazole-7-carbaldehyde Product Profile. PubChem. Available at: [Link][2][3]

Sources

Exploratory

Technical Deep Dive: Indazole-7-Carbaldehyde Derivatives in Medicinal Chemistry

The following technical guide is structured as an advanced whitepaper designed for drug discovery scientists. It prioritizes synthetic rigor, mechanistic insight, and actionable protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for drug discovery scientists. It prioritizes synthetic rigor, mechanistic insight, and actionable protocols.

Executive Summary

The indazole scaffold is a "privileged structure" in modern pharmacopeia, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). While the C3 and C5 positions have been exhaustively explored, the C7 position remains an underutilized vector for chemical space expansion. Indazole-7-carbaldehyde serves as a critical linchpin intermediate, enabling the rapid generation of diverse libraries via reductive amination, Knoevenagel condensation, and multicomponent reactions. This guide outlines the robust synthesis, reactivity profile, and medicinal utility of indazole-7-carbaldehyde derivatives.

Strategic Value of the C7-Position

In structure-activity relationship (SAR) studies, the C7 position of the indazole ring offers unique geometric advantages:

  • Solvent Exposure: Unlike the buried C4/C5 positions, substituents at C7 often extend into the solvent front or specific hydrophilic pockets of ATP-binding sites in kinases.

  • Orthogonal Functionalization: The C7 aldehyde allows for "late-stage functionalization" of the scaffold, distinct from the electrophilic aromatic substitution patterns that typically favor C3.

  • IP Generation: As a less crowded intellectual property space compared to C3-substituted indazoles, C7 derivatives offer a strategic avenue for novel patent positioning.

Synthetic Architectures

Accessing 1H-indazole-7-carbaldehyde requires overcoming the inherent nucleophilicity of the pyrazole nitrogens. Direct formylation (e.g., Vilsmeier-Haack) typically targets the electron-rich C3 position. Therefore, a Directed Lithiation Strategy is the industry standard for high-fidelity synthesis.

Retrosynthetic Analysis

The most reliable route proceeds via the 7-bromo-1H-indazole intermediate. This approach necessitates N1-protection to prevent deprotonation of the acidic NH during the metal-halogen exchange.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the critical path from commercially available 7-aminoindazole to the target aldehyde.

IndazoleSynthesis Figure 1: Validated synthetic route for 1H-indazole-7-carbaldehyde via lithiation strategy. Start 7-Aminoindazole Inter1 7-Bromoindazole Start->Inter1 1. NaNO2, HBr 2. CuBr (Sandmeyer) Inter2 N1-THP-7-Bromoindazole (Protected) Inter1->Inter2 DHP, p-TsOH (Protection) Lithium Lithium Intermediate (Li-Exchange) Inter2->Lithium n-BuLi, -78°C (Metal-Halogen Exchange) Target 1H-Indazole-7-Carbaldehyde Lithium->Target 1. DMF (Formylation) 2. HCl/MeOH (Deprotection)

Detailed Experimental Protocols

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents.

Protocol A: Synthesis of 7-Bromo-1H-indazole (Sandmeyer Reaction)

Rationale: Direct bromination is non-selective. The Sandmeyer reaction converts the amine to the bromide with high regiocontrol.

  • Diazotization: Dissolve 7-aminoindazole (1.0 eq) in 48% HBr at -10°C. Add NaNO₂ (1.2 eq) aqueous solution dropwise, maintaining temperature < 0°C. Stir for 30 min.

  • Substitution: Transfer the diazonium salt solution slowly into a refluxing solution of CuBr (1.5 eq) in 48% HBr.

  • Workup: Cool to RT, neutralize with NaOH (aq), and extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

    • Checkpoint: Confirm product via ¹H NMR (loss of amine signal, shift in aromatic protons).

Protocol B: Protection and Formylation (The "Critical Step")

Rationale: The N-H proton of indazole (pKa ~14) will consume n-BuLi. Protection with a Tetrahydropyranyl (THP) group is reversible and orthogonal to the basic conditions of lithiation.

  • Protection: Treat 7-bromoindazole with 3,4-dihydro-2H-pyran (DHP, 2.0 eq) and catalytic p-TsOH in DCM at RT for 12h. Isolate the N1-THP protected intermediate.

  • Lithiation: Dissolve the protected intermediate in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Stir for 1h at -78°C.

    • Mechanistic Note: The lithium-halogen exchange is faster than deprotonation at C3 under these conditions.

  • Quench: Add anhydrous DMF (3.0 eq) rapidly. Allow the mixture to warm to RT over 2h.

  • Deprotection/Hydrolysis: Quench with 1M HCl and stir for 4h (removes the THP group and hydrolyzes the hemiaminol intermediate).

  • Isolation: Neutralize with NaHCO₃, extract with DCM. The 1H-indazole-7-carbaldehyde is obtained as a pale yellow solid.

Medicinal Chemistry Applications

The 7-carbaldehyde moiety acts as a versatile "warhead" for generating focused libraries.

Key Derivatives & Biological Targets
Derivative ClassReaction TypeTarget ApplicationMechanistic Insight
Schiff Bases Condensation w/ AminesKinase Inhibitors (e.g., VEGFR, FGFR)The imine/amine linker positions the pendant aryl group to interact with the "gatekeeper" residue in the ATP pocket.
Acrylic Acids Knoevenagel CondensationGlucosidase Inhibitors The conjugated double bond provides rigidity, orienting the carboxylate to mimic the transition state of glycosidic cleavage.
Hydroxymethyl Reduction (NaBH₄)Fragment-Based Design Provides a hydrogen-bond donor/acceptor motif for exploring hydrophilic regions of the binding pocket.
Signaling Pathway Intervention (Kinase Focus)

Indazole derivatives frequently target the VEGF/MAPK pathway. The following diagram visualizes where 7-substituted indazoles intervene in the signaling cascade.

SignalingPathway Figure 2: Mechanism of Action - Indazole derivatives blocking RTK autophosphorylation. Ligand Growth Factor (VEGF/FGF) Receptor RTK (VEGFR/FGFR) [Indazole Target] Ligand->Receptor Binding RAS RAS-GTP Receptor->RAS Phosphorylation RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Gene Transcription (Proliferation) ERK->Nucleus Translocation Inhibitor 7-Substituted Indazole Inhibitor->Receptor ATP Competition

Analytical Characterization Data

For the synthesized 1H-indazole-7-carbaldehyde , the following spectral data confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, NH), 10.1 (s, 1H, CHO), 8.2 (s, 1H, H-3), 8.1 (d, 1H, H-6), 7.9 (d, 1H, H-4), 7.4 (t, 1H, H-5).

    • Note: The downfield shift of the aldehyde proton (10.1 ppm) and the broad NH singlet are diagnostic.

  • MS (ESI): Calculated for C₈H₆N₂O [M+H]⁺: 147.05; Found: 147.1.

References

  • Synthesis of Indazole Derivatives: Chevalier, A., et al.[1] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.

  • Indazole Medicinal Chemistry: Zhang, L., et al.[2] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2][3][4][5] Molecules, 2018.

  • Kinase Inhibition: Gaikwad, D.D., et al. "Synthesis of indazole motifs and their medicinal importance: An Overview." Journal of Pharmaceutical Negative Results, 2022.

  • 7-Bromoindazole Synthesis: ChemicalBook Protocol Database. "Synthesis of 7-Bromo-1H-indazole from 7-aminoindazole."

  • FGFR4 Inhibitors: Li, X., et al. "Novel 7-formyl-naphthyridyl-urea derivatives as potential selective FGFR4 inhibitors."[6] Bioorganic & Medicinal Chemistry, 2019.[6][7]

Sources

Protocols & Analytical Methods

Method

1-Methyl-1H-indazole-7-carbaldehyde in fragment-based drug discovery

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-7-carbaldehyde in Fragment-Based Drug Discovery (FBDD) Abstract This guide details the strategic application of 1-Methyl-1H-indazole-7-carbaldehyde (MICA-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-7-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 1-Methyl-1H-indazole-7-carbaldehyde (MICA-7) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike the more common 3- or 5-substituted indazoles, the 7-substituted variant offers a unique vector geometry for probing solvent-exposed regions or specific ribose-binding pockets in kinase targets. This note covers the physicochemical rationale, fragment growing methodologies (specifically reductive amination), and biophysical screening protocols necessary to leverage this scaffold for lead generation.

Introduction: The Privileged Scaffold Rationale

The indazole ring system is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for the purine ring of ATP. This makes it a cornerstone in the design of kinase inhibitors (e.g., Axitinib, Pazopanib).

Why 1-Methyl-1H-indazole-7-carbaldehyde?

  • Tautomeric Lock (The "1-Methyl"): Unsubstituted indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms. This ambiguity complicates binding thermodynamics and SAR interpretation. Methylation at the N1 position locks the aromatic system into the 1H-tautomer, reducing entropic penalty upon binding and simplifying NMR spectra.

  • The 7-Position Vector: Most commercial libraries are heavy on 3-, 5-, and 6-substituted indazoles. The 7-position provides a vector that often points towards the solvent front or the ribose-binding pocket of kinases, a region critical for tuning solubility and selectivity without disrupting the primary hinge-binding motif (typically N1/N2).

  • The Aldehyde Handle: The aldehyde group (-CHO) is a versatile "chemical hook." It allows for rapid, one-step "fragment growing" via reductive amination or condensation reactions, essential for evolving a weak fragment (mM affinity) into a potent lead (nM affinity).

Chemical & Physical Profile

For FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure room for chemical elaboration. MICA-7 fits this profile perfectly.

Table 1: Physicochemical Properties of MICA-7

PropertyValue (Calc.)FBDD Suitability
Molecular Weight 160.17 DaIdeal (<300 Da)
cLogP ~1.6Ideal (<3.0)
TPSA ~30 ŲHigh (Good permeability)
H-Bond Donors 0Neutral (Allows addition of donors)
H-Bond Acceptors 2 (N2, O)Good (Hinge binder potential)
Rotatable Bonds 1Rigid (Low entropic penalty)

Strategic Application: Fragment Growing Workflow

The primary utility of MICA-7 is as a starting point for Fragment Growing . The aldehyde handle allows researchers to rapidly explore the chemical space surrounding the 7-position.

Workflow Logic
  • Hit Validation: Confirm MICA-7 binds to the target (via SPR or STD-NMR).

  • Vector Exploration: Use the aldehyde to attach diverse amines.

  • Library Generation: Create a "focused library" of secondary amines.

Visualizing the Workflow:

FBDD_Workflow Start MICA-7 Fragment (Aldehyde Handle) Screen Biophysical Screening (SPR / STD-NMR) Start->Screen Validate Hit Grow Fragment Growing (Reductive Amination) Screen->Grow Confirmed Binder Library Focused Library (7-aminomethyl derivatives) Grow->Library Parallel Synthesis Library->Screen Re-screen Lead Lead Optimization (nM Affinity) Library->Lead SAR Analysis

Figure 1: The Fragment Growing workflow utilizing the reactive aldehyde handle of MICA-7.

Detailed Protocol: Reductive Amination for Library Generation

Objective: To synthesize a library of 1-methyl-1H-indazol-7-yl)methyl]amines from the parent aldehyde. Chemistry Rationale: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is mild and does not reduce the aldehyde/ketone competitively with the imine formation, preventing alcohol byproducts. It also tolerates other functional groups.[1]

Materials
  • Substrate: 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv).

  • Amine Partners: Diverse set of primary/secondary amines (1.1 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation.

Step-by-Step Methodology
  • Imine Formation (The "Pre-mix"):

    • In a 2 mL vial (for library scale), dissolve MICA-7 (0.1 mmol) in DCE (1 mL).

    • Add the amine partner (0.11 mmol).

    • Add AcOH (0.1 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift towards the imine intermediate.[2]

  • Reduction:

    • Add STAB (0.15 mmol) in one portion.

    • Note: Gas evolution (H2) may occur; ensure the vial is vented or has headspace.

    • Stir at RT for 12–16 hours (overnight).

  • Quenching & Work-up:

    • Quench with saturated aqueous NaHCO3 (1 mL).

    • Extract with DCM (2 x 2 mL).

    • Pass the organic layer through a hydrophobic frit/phase separator.

  • Purification:

    • Evaporate solvent.

    • Purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Verify product mass via LC-MS.

Biophysical Screening Protocol

Because fragments like MICA-7 have low affinity (typically high µM to mM range), standard biochemical assays (IC50) may fail. We rely on biophysical methods.

Method A: Saturation Transfer Difference (STD) NMR
  • Why: Detects transient binding of the ligand to the protein.

  • Setup:

    • Protein: 5–10 µM target protein in D2O buffer.

    • Ligand: 500–1000 µM MICA-7 (100x excess).

    • Experiment: Irradiate protein resonances (on-resonance) and subtract from a reference spectrum (off-resonance).

    • Result: Signals from the indazole protons will appear in the difference spectrum if they are in exchange with the protein-bound state.

Method B: Surface Plasmon Resonance (SPR)
  • Why: Provides kinetic data (kon/koff) and cleans up "false positives" (aggregators).

  • Setup:

    • Immobilize target protein on a CM5 chip.

    • Inject MICA-7 at increasing concentrations (e.g., 50 µM to 1 mM).

    • Solubility Check: Ensure DMSO concentration is matched exactly (usually 2-5%) to prevent bulk refractive index jumps.

Structural Biology Context (Vector Analysis)

Understanding where the 7-position points is critical. In the context of a typical kinase hinge-binder (mimicking Adenine):

  • N1/N2: Bind to the hinge region backbone (Donor/Acceptor).

  • Position 3: Points into the "Gatekeeper" pocket (hydrophobic).

  • Position 7: Points toward the Ribose Binding Pocket or Solvent Front .

This makes the 7-aldehyde an ideal handle to solubilize the molecule (e.g., by adding a morpholine or piperazine via reductive amination) without clashing with the gatekeeper residue.

Vector_Map Core Indazole Core N1 N1-Methyl (Tautomer Lock) Core->N1 Pos3 Pos 3 (Back Pocket) Core->Pos3 Pos7 Pos 7-CHO (Solvent/Ribose) Core->Pos7

Figure 2: Vector map of the 1-Methyl-1H-indazole scaffold. The green node highlights the strategic 7-position handle.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Wyatt, P. G., et al. (2008).[3] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 51(16), 4986–4999. (Demonstrates Indazole/Pyrazole scaffold utility). Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

Sources

Application

Application Note: Indazole-7-Carbaldehyde as a Linchpin Scaffold in Drug Discovery

Topic: Medicinal Chemistry Applications of Substituted Indazole-7-Carbaldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Substituted Indazole-7-Carbaldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The indazole-7-carbaldehyde scaffold represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] While the indazole core is a well-established bioisostere for indole and purine systems, the 7-position offers a unique vector for chemical space exploration. It is sterically less crowded than the 3-position and often projects into the solvent-exposed region of protein binding pockets (e.g., Kinases, PARP), making it an ideal handle for solubility-enhancing groups or critical hydrogen-bonding motifs.[1]

This guide details the strategic application of substituted indazole-7-carbaldehydes, focusing on their synthesis, diversification via reductive amination, and oxidation to bioactive carboxamides (as seen in PARP inhibitors like Niraparib ).[1]

Strategic Significance: The "Solvent Front" Vector

In Structure-Activity Relationship (SAR) studies, the 7-position of the indazole ring serves two critical functions:

  • Bioisosterism: The 7-substituted indazole mimics the 3-substituted benzamide pharmacophore found in many PARP inhibitors, mimicking the nicotinamide moiety of NAD+.

  • Solubility & Selectivity: In kinase inhibitors (e.g., VEGFR, JNK), substituents at C7 often extend towards the solvent front, allowing the introduction of polar solubilizing groups (morpholines, piperazines) without incurring significant steric penalties within the ATP-binding cleft.[1]

Mechanism of Action Visualization

The following diagram illustrates the divergent synthesis pathways starting from the 7-carbaldehyde "Hub."

IndazolePathways Precursor 7-Bromo-1H-indazole Hub Indazole-7-Carbaldehyde (The Linchpin) Precursor->Hub 1. SEM-Cl 2. n-BuLi, DMF Amine 7-Aminomethyl Derivatives (Kinase Inhibitors) Hub->Amine Reductive Amination (R-NH2, STAB) Amide 7-Carboxamides (PARP Inhibitors / Niraparib) Hub->Amide 1. Pinnick Ox. 2. Amidation Fused Imidazo[4,5-g]indazoles (DNA Intercalators) Hub->Fused Condensation (Diamines)

Caption: Divergent synthesis from the Indazole-7-carbaldehyde hub accessing three distinct bioactive classes.

Synthetic Protocols

Protocol A: Regioselective Synthesis of 1H-Indazole-7-Carbaldehyde

Rationale: Direct formylation of the indazole ring is difficult due to competing N-alkylation and C3-formylation.[1] The most robust medicinal chemistry route utilizes Metal-Halogen Exchange on a protected 7-bromoindazole.[1]

Reagents:

  • 7-Bromo-1H-indazole (Starting Material)[1][2]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)[1]

  • n-Butyllithium (n-BuLi), 2.5M in hexanes[1]

  • N,N-Dimethylformamide (DMF), anhydrous[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Protection (Critical Step):

    • Dissolve 7-bromo-1H-indazole (10.0 mmol) in anhydrous THF (50 mL) at 0°C.

    • Add NaH (60% dispersion, 12.0 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

    • Add SEM-Cl (11.0 mmol) dropwise.[1] Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The N-protected product moves significantly higher (Rf ~0.8) than the starting material.

    • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate.[2]

  • Formylation (The "Warhead" Installation):

    • Dissolve the SEM-protected intermediate (5.0 mmol) in anhydrous THF (25 mL) under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital to prevent halogen dance side reactions.[1]

    • Add n-BuLi (5.5 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange. Stir for 30 mins at -78°C.

    • Add anhydrous DMF (10.0 mmol) rapidly.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Deprotection & Isolation:

    • Quench with saturated NH4Cl solution. Extract with EtOAc.[3][4]

    • To remove the SEM group (if immediate deprotection is desired): Treat the crude oil with TBAF (1M in THF, 3 eq) and ethylenediamine (3 eq) at 60°C for 4 hours.[1]

    • Purification: Flash column chromatography (0-40% EtOAc in Hexanes).[1]

    • Validation: 1H NMR (DMSO-d6) will show a distinct aldehyde singlet at δ 10.2–10.5 ppm .[1]

Protocol B: Diversity-Oriented Reductive Amination

Rationale: This protocol generates libraries of 7-aminomethyl indazoles, common in sodium channel blockers (Nav1.7).[1] It uses STAB (Sodium Triacetoxyborohydride) , which is milder than NaCNBH3 and avoids toxic cyanide byproducts.

Reagents:

  • Indazole-7-carbaldehyde (1.0 eq)[1][3]

  • Diverse Amines (1.2 eq) (e.g., Morpholine, N-methyl piperazine)[1]

  • STAB (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCE (1,2-Dichloroethane)[1]

Workflow:

  • Imine Formation: In a 20 mL scintillation vial, combine the aldehyde (0.5 mmol) and amine (0.6 mmol) in DCE (5 mL). Add Acetic Acid. Stir for 1 hour at RT.

    • Observation: Solution often becomes slightly cloudy or changes color as the imine/iminium species forms.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Caution: Mild gas evolution (H2). Cap loosely.

  • Completion: Stir for 16 hours at RT.

  • Workup: Quench with saturated NaHCO3 (pH ~8). Extract with DCM (x3).

  • Data Output:

Amine InputProduct TypeYield (%)LogP (Calc)Application Area
Morpholine7-(morpholinomethyl)82%1.8Solubility Handle
4-F-BenzylamineSecondary Amine76%3.2Hydrophobic Pocket
Piperazine7-(piperazinylmethyl)65%1.1Basic Center (Kinase)

Case Study: Synthesis of PARP Inhibitor Precursors

Context:Niraparib (Zejula) is a blockbuster PARP inhibitor. Its core pharmacophore relies on the indazole-7-carboxamide .[1] The 7-carbaldehyde is the oxidative precursor to this moiety.

Transformation Logic: Aldehydes are chemically unstable in vivo. For PARP inhibition, the aldehyde is oxidized to the carboxylic acid and then coupled to ammonia to form the primary amide.

Protocol (Pinnick Oxidation):

  • Reagents: Indazole-7-CHO, NaClO2, NaH2PO4, 2-methyl-2-butene (scavenger), t-BuOH/H2O (3:1).[1][3]

  • Procedure:

    • Dissolve aldehyde in t-BuOH/H2O.[3]

    • Add 2-methyl-2-butene (10 eq) to scavenge HOCl (prevents ring chlorination).[1]

    • Add NaClO2 (3 eq) and NaH2PO4 (3 eq) portion-wise.

    • Stir 2h at RT.

  • Result: Quantitative conversion to Indazole-7-carboxylic acid.

  • Next Step: Coupling with NH4Cl/HATU yields the 7-carboxamide (Niraparib core).

References & Authoritative Sources

  • Indazole Scaffolds in Drug Discovery:

    • Title: Indazole derivatives: An overview of their synthesis and biological activity.

    • Source:European Journal of Medicinal Chemistry.

    • URL:[Link][1]

  • Niraparib Synthesis & 7-Position Chemistry:

    • Title: Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1][5]

    • Source:Journal of Medicinal Chemistry (ACS Publications).[6]

    • URL:[Link][1]

  • Lithiation Protocols for Indazoles:

    • Title: Functionalization of the Indazole Ring via Organometallic Intermediates.

    • Source:Chemical Reviews.

    • URL:[Link][1]

  • Nav1.7 Blockers (7-Substituted Indazoles):

    • Title: Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain.[6]

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link][1]

Sources

Method

Application Note: 1-Methyl-1H-indazole-7-carbaldehyde in Advanced Materials &amp; Chemosensing

[1] Abstract This technical guide details the utility of 1-Methyl-1H-indazole-7-carbaldehyde as a privileged scaffold in the synthesis of optoelectronic materials and fluorescent chemosensors.[1] While the 3-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the utility of 1-Methyl-1H-indazole-7-carbaldehyde as a privileged scaffold in the synthesis of optoelectronic materials and fluorescent chemosensors.[1] While the 3-substituted indazole derivatives have historically dominated the literature, the 7-substituted isomers offer a unique steric and electronic geometry.[1] Located on the benzenoid ring rather than the pyrazole core, the C7-aldehyde provides an orthogonal vector for conjugation and chelation, distinct from the N1-methyl / N2-lone pair axis.[1] This note covers the chemical architecture, specific reactivity profiles, and validated protocols for converting this intermediate into functional materials for OLEDs (Organic Light-Emitting Diodes) and metallo-supramolecular sensors.

Section 1: Chemical Architecture & Reactivity Profile[1]

Structural Significance

The 1-Methyl-1H-indazole core is a fused bicyclic system comprising a benzene ring and a pyrazole ring.[1]

  • N1-Methylation: Locks the tautomeric equilibrium, preventing proton transfer and ensuring solubility in organic solvents (DCM, THF, Toluene) essential for material processing.[1]

  • C7-Aldehyde Position: Unlike the C3-position (which extends conjugation linearly from the heterocyclic ring), the C7-position is "ortho" to the bridgehead nitrogen.[1] This creates a unique "pocket" geometry.[1] When derivatized into a Schiff base, the resulting nitrogen donor is spatially proximal to the indazole N2, potentially enabling tridentate coordination modes (N-N...N) unavailable to the 3-isomer.[1]

Electronic Properties

Indazole is electron-deficient relative to indole but electron-rich compared to pyridine.[1] It functions effectively as a:

  • Hole Transport Moiety: In OLED stacks, the planar structure facilitates

    
    -
    
    
    
    stacking.[1]
  • Fluorophore Scaffold: The rigid bicyclic system reduces non-radiative decay, leading to high quantum yields when conjugated with electron-withdrawing groups (push-pull systems).[1]

Section 2: Application A - Fluorescent Chemosensors (Schiff Base Chemistry)

Mechanism of Action

The aldehyde group at C7 is an ideal electrophile for condensation with primary amines to form Schiff bases (imines). These imines often exhibit weak fluorescence due to Photo-induced Electron Transfer (PET) or C=N isomerization.[1] Upon binding a metal ion (e.g., Zn²⁺, Al³⁺), the PET process is inhibited ("Turn-On" response), or the C=N bond is rigidified (Chelation Enhanced Fluorescence - CHEF).

Validated Workflow: Synthesis of Indazole-Based Zinc Sensor

Rationale: Zinc detection is critical in both biological systems (neurotransmission) and environmental monitoring.[1] The 7-position Schiff base creates a specific binding cavity that excludes smaller or larger ions based on the amine linker used.[1]

Protocol 1: Condensation with 2-Aminophenol

Reagents:

  • 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq)[1]

  • 2-Aminophenol (1.0 eq)[1]

  • Ethanol (Anhydrous)

  • Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1-Methyl-1H-indazole-7-carbaldehyde in 10 mL of hot anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 2-Aminophenol. The solution may darken slightly.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.[1]

  • Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid.[1]

    • Troubleshooting: If no precipitate forms, reduce volume by 50% under vacuum and cool to 0°C.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

QC Criteria:

  • ¹H NMR: Disappearance of aldehyde singlet (~10 ppm) and appearance of imine singlet (~8.5–9.0 ppm).

  • MS: Molecular ion peak [M+H]⁺.

Section 3: Application B - Organic Electronics (OLED Emitters)

Knoevenagel Condensation for Push-Pull Systems

To create materials for OLEDs, the conjugation length must be extended to lower the HOMO-LUMO gap.[1] The Knoevenagel condensation of the C7-aldehyde with active methylene compounds (e.g., Malononitrile) creates a "Push-Pull" alkene.[1]

  • Donor: Indazole ring (N-methyl group donates electron density).[1]

  • Acceptor: Dicyanovinyl group.[1]

Protocol 2: Synthesis of 2-((1-methyl-1H-indazol-7-yl)methylene)malononitrile

Reagents:

  • 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq)[1]

  • Malononitrile (1.2 eq)

  • Piperidine (Catalytic)

  • Ethanol or Acetonitrile[1]

Step-by-Step Methodology:

  • Setup: In a dry flask, combine the aldehyde (1 mmol) and malononitrile (1.2 mmol) in 10 mL Ethanol.

  • Initiation: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 1–3 hours. The product usually precipitates rapidly as a brightly colored solid (yellow/red) due to the formation of the conjugated charge-transfer system.[1]

  • Workup: Filter the solid.[1][2] Wash copiously with cold ethanol to remove excess malononitrile and catalyst.

  • Drying: Dry under high vacuum at 40°C.

Data Interpretation: This molecule serves as a potential Yellow/Orange Emitter .[1] The strong electron-withdrawing cyano groups pull density from the indazole, creating an Intramolecular Charge Transfer (ICT) state responsible for emission.[1]

Section 4: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the divergent synthesis pathways starting from the core 7-carbaldehyde scaffold.

IndazoleWorkflow Aldehyde 1-Methyl-1H-indazole- 7-carbaldehyde SchiffBase Schiff Base Ligand (Imine) Aldehyde->SchiffBase Condensation (EtOH, Reflux) PushPull Push-Pull Alkene (OLED Emitter) Aldehyde->PushPull Knoevenagel (Piperidine) Amine Primary Amine (R-NH2) Amine->SchiffBase Malono Malononitrile (CN-CH2-CN) Malono->PushPull Sensor Fluorescent Complex (CHEF Effect) SchiffBase->Sensor Coordination Metal Metal Ion (Zn2+, Al3+) Metal->Sensor

Caption: Divergent synthetic pathways for 7-carbaldehyde: Route A (Top) yields sensors; Route B (Bottom) yields semiconductors.

Material Design Logic

Why select the 7-isomer over the 3-isomer?

DesignLogic Problem Challenge: Standard 3-Indazoles are crowded and lack lateral coordination sites. Solution Solution: 7-Position Functionalization Problem->Solution Feature1 Feature: Orthogonal Geometry Solution->Feature1 Feature2 Feature: N1-Methylation Solution->Feature2 Benefit1 Benefit: Unique Chelation Pocket (N2...Imine interaction) Feature1->Benefit1 Benefit2 Benefit: Solubility & Stability (No acidic proton) Feature2->Benefit2

Caption: Strategic advantages of the 7-isomer in materials design, highlighting geometric and stability benefits.

Section 5: Analytical Data Summary

The following table summarizes expected spectroscopic data for the core intermediate and its derivatives.

Compound ClassFunctional GroupIR Signal (cm⁻¹)¹H NMR Characteristic Signal (ppm)Application
Precursor Aldehyde (-CHO)1680–1700 (s)10.0–10.2 (s, 1H)Starting Material
Schiff Base Imine (-C=N-)1610–1630 (m)8.5–9.0 (s, 1H)Metal Sensor / Bio-imaging
Alkene Vinyl (-C=C-)1580–1600 (s)7.5–8.0 (s, 1H, vinyl proton)OLED Emitter / NLO Material

References

  • Indazole Derivatives in OLEDs: Review of imidazole and indazole derivatives as electron-transporting and host materials. Source: City University of Hong Kong Scholars.[1] "Organic Light‐Emitting Diodes Based on Imidazole Semiconductors."

  • Schiff Base Fluorescent Sensors: Comprehensive review on Schiff base mechanisms (PET/CHEF) for metal ion sensing. Source: Royal Society of Chemistry (RSC) Sensors & Diagnostics. "An overview of Schiff base-based fluorescent turn-on probes."

  • Synthesis of Indazole Carbaldehydes: Methodology for synthesizing indazole-3-carbaldehydes (analogous chemistry for 7-isomer). Source: National Institutes of Health (PMC). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives."

  • Biological & Material Significance: Overview of the indazole scaffold in medicinal and material chemistry. Source: RSC Medicinal Chemistry.[1][3] "Indazole – an emerging privileged scaffold."

  • Compound Data (1-Methyl-1H-indazole-7-carbaldehyde): Chemical properties and identifiers. Source: PubChem Compound Summary.

Sources

Application

Application Note: Wittig Olefination of 1-Methyl-1H-indazole-7-carbaldehyde

Executive Summary This guide details the optimized conditions for performing Wittig and Horner-Wadsworth-Emmons (HWE) reactions on 1-Methyl-1H-indazole-7-carbaldehyde . The C7 position of the 1-methylindazole scaffold pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for performing Wittig and Horner-Wadsworth-Emmons (HWE) reactions on 1-Methyl-1H-indazole-7-carbaldehyde .

The C7 position of the 1-methylindazole scaffold presents a unique synthetic challenge due to the peri-interaction between the N1-methyl group and the C7-substituent. This steric crowding significantly influences reaction kinetics and stereoselectivity.[1] This note provides two distinct protocols:

  • Protocol A: Methylenation (Synthesis of terminal alkenes) using non-stabilized ylides.

  • Protocol B: HWE Olefination (Synthesis of

    
    -unsaturated esters) for high 
    
    
    
    -selectivity.

Substrate Analysis & Mechanistic Insight[2]

The "Peri-Effect" Challenge

Unlike the C3, C4, or C5 positions, the C7 position is flanked by the N1-methyl group. In 1-Methyl-1H-indazole-7-carbaldehyde, the carbonyl oxygen experiences significant repulsion from the N1-methyl protons.

  • Steric Consequence: The transition state for the formation of the oxaphosphetane intermediate is crowded. Bulky Wittig reagents (e.g., benzyltriphenylphosphonium salts) may suffer from low conversion or requiring elevated temperatures.

  • Electronic Consequence: The indazole ring is electron-rich, but the pyridine-like N2 nitrogen can coordinate with lithium salts, potentially altering stereoselectivity.

  • Base Sensitivity: While the N1-methyl group protects against deprotonation at the nitrogen, the C3-H position remains potentially acidic (

    
    ). Non-nucleophilic bases are strictly required to avoid ring alkylation or degradation.
    

Experimental Protocols

Protocol A: Methylenation (Terminal Alkene Synthesis)

Target: Conversion of aldehyde to vinyl group (


).
Reagents:  Methyltriphenylphosphonium bromide (

), Potassium tert-butoxide (

).
Reagent Table
ReagentEquiv.RoleNotes
1-Methyl-1H-indazole-7-carbaldehyde 1.0Limiting ReagentDry azeotropically with toluene if feasible.
Methyltriphenylphosphonium bromide 1.5Ylide PrecursorMust be finely powdered and dry.
Potassium tert-butoxide (

)
1.6Base1.0 M in THF solution is preferred for dosing control.
THF (Anhydrous) [0.2 M]SolventInhibitor-free, sparged with Argon.
Step-by-Step Procedure
  • Ylide Formation (The "Yellow" Step):

    • Charge an oven-dried flask with

      
       (1.5 equiv) under an Argon atmosphere.
      
    • Add anhydrous THF to achieve a concentration of ~0.3 M relative to the phosphonium salt.

    • Cool the suspension to 0 °C in an ice bath.

    • Add

      
       (1.6 equiv, 1M in THF) dropwise over 10 minutes.
      
    • Observation: The mixture will turn a bright canary yellow, indicating the formation of the non-stabilized ylide. Stir for 45 minutes at 0 °C.

  • Substrate Addition:

    • Dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

    • Critical: Do not allow the temperature to spike. The reaction is exothermic.

  • Reaction & Quench:

    • Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor by TLC/LC-MS. The non-stabilized ylide is highly reactive; if starting material remains after 4 hours, gentle heating to 40 °C may be required due to C7 sterics.

    • Quench: Add saturated aqueous

      
       solution.
      
  • Workup:

    • Extract with Diethyl Ether (

      
      ) or MTBE (Triphenylphosphine oxide is less soluble in ether than DCM).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification (TPPO Removal):

    • The crude residue will contain significant Triphenylphosphine oxide (TPPO).

    • Trituration: Suspend the crude solid in cold Pentane/Hexane (9:1) and sonicate. Filter off the insoluble TPPO precipitate. The product remains in the filtrate.

Protocol B: HWE Olefination (Conjugated System Extension)

Target: Synthesis of


-unsaturated esters (e.g., cinnamates).
Reagents:  Triethyl phosphonoacetate, Sodium Hydride (NaH).[2]
Why HWE?  Phosphonate anions are smaller and more nucleophilic than triphenylphosphonium ylides, helping to overcome the C7 steric barrier and providing high 

-selectivity.
Reagent Table
ReagentEquiv.RoleNotes
Substrate 1.0Limiting Reagent--
Triethyl phosphonoacetate 1.2HWE Reagent--
NaH (60% dispersion) 1.3BaseWash with hexanes to remove oil if high precision needed.
THF [0.2 M]Solvent0 °C to RT.
Step-by-Step Procedure
  • Deprotonation:

    • Suspend NaH (1.3 equiv) in anhydrous THF at 0 °C under Argon.

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of

      
       gas will occur.
      
    • Stir for 30 minutes until the solution becomes clear (formation of phosphonate carbanion).

  • Coupling:

    • Add the solution of 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) in THF dropwise.

    • Warm to RT and stir.

    • Note: Due to the thermodynamic control of HWE, this reaction typically yields the

      
      -isomer exclusively (>95:5).
      
  • Workup:

    • Quench with water.[3][4] Extract with Ethyl Acetate.[4]

    • Advantage:[2][5][6] The phosphate byproduct is water-soluble, making purification significantly easier than the Wittig protocol.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for selecting the correct olefination method based on the desired outcome and steric considerations.

Wittig_Optimization Start Substrate: 1-Methyl-1H-indazole-7-carbaldehyde Decision Target Product? Start->Decision Path_A Terminal Alkene (-CH=CH2) Decision->Path_A Methylenation Path_B Conjugated Ester (-CH=CH-CO2Et) Decision->Path_B Chain Extension Cond_A Protocol A: Standard Wittig Reagent: MePPh3Br / KOtBu Solvent: THF Temp: 0°C -> RT Path_A->Cond_A Non-stabilized Ylide Cond_B Protocol B: HWE Reaction Reagent: (EtO)2P(O)CH2CO2Et / NaH Solvent: THF Temp: 0°C -> RT Path_B->Cond_B Stabilized Carbanion Issue_A Challenge: TPPO Removal Solution: Pentane Trituration Cond_A->Issue_A Issue_B Benefit: High E-Selectivity Benefit: Water-soluble byproduct Cond_B->Issue_B

Figure 1: Decision tree for selecting olefination conditions based on the target functionality, highlighting the specific advantages and downstream processing requirements for Indazole-7-carbaldehyde derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C7 preventing nucleophilic attack.Switch solvent to Toluene and heat to 80 °C. Higher energy is needed to overcome the rotational barrier of the aldehyde.
Aldehyde Recovery Enolization of the aldehyde (rare but possible).Ensure the base is fully consumed by the phosphonium salt before adding the aldehyde. Use a slight excess of base (1.05 equiv vs salt).
Low Z/E Selectivity "Salt Effect" with Lithium bases.Avoid Li-based bases (LiHMDS, nBuLi) if stereoselectivity is poor. Use Potassium bases (

, KHMDS) to promote "Salt-Free" conditions.
Product "Stuck" in TPPO Co-crystallization.Use Polymer-bound Triphenylphosphine for the reaction. The oxide remains on the bead and is removed by simple filtration.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[7] Chemical Reviews, 89(4), 863–927.

  • BenchChem Technical Support. (2025). "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note." BenchChem Protocols. 4

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Chemistry).
  • Larsen, R. D., et al. (1996). "Practical Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid." Journal of Organic Chemistry. (Reference for general stability of N-methyl indazoles).

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 1-Methyl-1H-indazole-7-carbaldehyde Derivatives

This Application Note and Protocol guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Methyl-1H-indazole-7-carbaldehyde derivatives. The focus is on overcoming the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Methyl-1H-indazole-7-carbaldehyde derivatives. The focus is on overcoming the specific electronic and steric challenges presented by the 7-formyl group and the N1-methyl substituent.[1][2]

[1][2][3]

Introduction & Mechanistic Rationale

The 1-Methyl-1H-indazole-7-carbaldehyde scaffold is a potent building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2][3] The presence of the aldehyde at the C7 position, combined with the N1-methyl group, creates a unique electronic and steric environment:

  • Electronic Deactivation: The C7-formyl group is a strong electron-withdrawing group (EWG).[1][2][3] While this generally facilitates oxidative addition of palladium into C-Halogen bonds (especially at C4 or C6), it renders the indazole core electron-deficient, potentially destabilizing the oxidative addition complex or promoting side reactions like homocoupling.[1][2]

  • Steric Crowding: The C7 position is the "peri" position relative to the N1-methyl group.[2][3] Substituents here experience significant steric strain.[2][3] Furthermore, the aldehyde oxygen can coordinate with metals, potentially poisoning the catalyst or altering regioselectivity.[2]

  • Aldehyde Sensitivity: While Suzuki coupling is generally tolerant of carbonyls, the basic conditions (e.g., hydroxide or alkoxide bases) can trigger Cannizzaro disproportionation or aldol-type condensations if not carefully controlled.[2]

This guide focuses on the C3-functionalization of this scaffold (e.g., using 3-bromo-1-methyl-1H-indazole-7-carbaldehyde) as the primary model, as C3 is the most common site for diversification.[1][2][3]

Reaction Pathway & Decision Matrix

The following logic flow illustrates the critical decision points for selecting the correct protocol based on substrate substitution.

SuzukiLogic Start Start: Halogenated 1-Methyl-1H-indazole-7-CHO PosCheck Identify Halogen Position Start->PosCheck C3 C3-Halogen (Bromo/Iodo) PosCheck->C3 Most Common C46 C4/C5/C6-Halogen PosCheck->C46 Scaffold Core Steric Steric Assessment: Is Boronic Acid Bulky? C3->Steric Electronic Electronic Assessment: Is Boronic Acid Electron Poor? C46->Electronic ProtA Protocol A: Standard Conditions (Pd(dppf)Cl2 / Na2CO3) Steric->ProtA No (Simple Aryl) ProtB Protocol B: High Activity/Steric (Pd2(dba)3 / XPhos / K3PO4) Steric->ProtB Yes (Ortho-subst) Electronic->ProtA Electron Rich/Neutral ProtC Protocol C: Mild/Base-Sensitive (Pd(PPh3)4 / CsF) Electronic->ProtC Electron Poor/Unstable

Caption: Decision matrix for selecting Suzuki coupling conditions based on halogen position and coupling partner properties.

Experimental Protocols

Protocol A: Standard C3-Arylation (Robust & Scalable)

Target: Coupling of 3-bromo-1-methyl-1H-indazole-7-carbaldehyde with simple aryl boronic acids.[1][2][3] Mechanism: Uses a bidentate ferrocenyl ligand (dppf) to stabilize the Pd(II) species and prevent dehalogenation.[2]

Reagents:

  • Substrate: 3-Bromo-1-methyl-1H-indazole-7-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][4]·CH₂Cl₂ (5 mol%)[2]

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the indazole substrate, boronic acid, and Pd(dppf)Cl₂.[2]

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe through the septum.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Note: Monitor by LC-MS.[1][2][3][5] The aldehyde peak (typically ~10.0 ppm in 1H NMR) should remain intact.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde group makes the product visible under UV (254 nm).[2]

Protocol B: Sterically Demanding / Heteroaryl Coupling

Target: Coupling with ortho-substituted boronic acids or electron-deficient heteroaryl boronates.[1][2][3] Mechanism: Utilizes XPhos , a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and reductive elimination in crowded systems.[1][2][3]

Reagents:

  • Substrate: Halogenated 1-Methyl-1H-indazole-7-carbaldehyde derivative (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.5 equiv)[1][2]

  • Pre-Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: XPhos (8 mol%) (Pre-complexation recommended)[2]

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)[2]

  • Solvent: Toluene/Water (10:[1][2][3]1) or n-Butanol[1][3]

Step-by-Step Procedure:

  • Catalyst Activation: In a separate small vial, mix Pd₂(dba)₃ and XPhos in the reaction solvent under Argon at 60°C for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation.[2]

  • Main Mix: Add the substrate, boronic ester, and base to the main reaction vessel.

  • Combine: Transfer the activated catalyst solution to the main vessel.

  • Reaction: Heat to 100°C (or 110°C in sealed tube) for 2–6 hours.

    • Tip: If the aldehyde is unstable at high T, use n-Butanol at 80°C; the protic solvent can accelerate the transmetallation step.[1][2]

Protocol C: Mild Conditions for Labile Aldehydes

Target: Substrates where the 7-CHO group is prone to base-mediated side reactions (Cannizzaro).[1][2][3] Mechanism: Uses Cesium Fluoride (CsF) as a non-nucleophilic base to activate the boronate species without high pH.[2]

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)[1][2]

  • Base: CsF (2.5 equiv)[1][2]

  • Solvent: DME (Dimethoxyethane) / Methanol (2:1)[2][3]

  • Temperature: 70°C - 80°C[1][2][3]

Data Summary & Optimization Guide

The following table summarizes the expected outcomes and troubleshooting steps for common issues encountered with this specific scaffold.

VariableStandard ConditionOptimization for Failure Mode
Solvent 1,4-Dioxane/WaterDMF or DMA : Use if substrate solubility is poor.[1][2][3] Toluene : Use if hydrolysis of the imine/aldehyde is observed.[2][3]
Base Na₂CO₃ (aq)K₃PO₄ : Stronger base, better for sterically hindered couplings.[2] CsF : Anhydrous conditions to prevent aldehyde hydrate formation.
Catalyst Pd(dppf)Cl₂Pd-PEPPSI-IPr : Excellent for extremely deactivated chlorides.[1][2][3] XPhos Pd G3 : For rapid coupling of unstable substrates.[1][2][3]
Temp 90°CMicrowave (120°C, 20 min) : Reduces reaction time, minimizing thermal degradation of the aldehyde.[2]
Handling the 7-Aldehyde Group

The C7-aldehyde is robust under neutral/mildly basic Suzuki conditions.[1][2][3] However, if deformylation or oxidation to the carboxylic acid is observed:

  • Protecting Group Strategy: Convert the aldehyde to an acetal (using ethylene glycol/pTSA) before the coupling.[2][3] The acetal is stable to base and can be deprotected (aq.[2] HCl/THF) post-coupling.[2][3]

  • Oxidation State Adjustment: If the aldehyde is problematic, consider coupling on the 7-methyl ester analog and reducing to the aldehyde (DIBAL-H) or oxidizing the 7-hydroxymethyl analog (MnO2) after the coupling.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Littke, A. F., & Fu, G. C. (2001).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] Link

  • BenchChem Technical Support. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note. BenchChem.[2][3][5][6] Link

  • PubChem. (2025).[2][3][7] 1-Methyl-1H-indazole-7-carbaldehyde (Compound Summary). National Library of Medicine.[1][2][3] Link

  • Meanwell, N. A., et al. (2018).[2] Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][2][3] RSC Advances, 11, 6800-6805.[1][2][3] Link

Sources

Application

Application Note: Precision Synthesis of Heterocyclic Compounds using 1-Methyl-1H-indazole-7-carbaldehyde

Abstract & Strategic Value The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Axitinib, Pazopanib). While 3-, 5-, and 6-substituted indazoles a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Axitinib, Pazopanib). While 3-, 5-, and 6-substituted indazoles are well-explored, the 7-position remains underutilized despite offering a unique vector for targeting solvent-exposed regions in protein binding pockets.

This guide details the synthetic utility of 1-Methyl-1H-indazole-7-carbaldehyde (CAS 951030-58-3) .[1] We present three validated protocols for converting this aldehyde into complex heterocyclic systems:

  • Multicomponent Fused Systems: via Groebke-Blackburn-Bienaymé (GBB) reaction.[2][3][4]

  • Extended Conjugated Systems: via Knoevenagel condensation.

  • Amine Linkers: via Reductive Amination.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name 1-Methyl-1H-indazole-7-carbaldehyde
CAS Number 951030-58-3
Molecular Weight 160.17 g/mol
Structure Indazole core with N1-Methyl and C7-Formyl group
Electronic State Electron-rich heterocycle; Aldehyde is deactivated by the fused ring system compared to benzaldehyde.
Steric Challenge CRITICAL: The N1-methyl group is ortho to the C7-aldehyde. This creates significant steric hindrance, often requiring elevated temperatures or stronger Lewis acid catalysts compared to C4/C5 isomers.
Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways covered in this guide.

Indazole_Pathways Aldehyde 1-Methyl-1H-indazole- 7-carbaldehyde GBB Pathway A: Groebke-Blackburn-Bienaymé Aldehyde->GBB + 2-Aminopyridine + Isocyanide Knoevenagel Pathway B: Knoevenagel Condensation Aldehyde->Knoevenagel + Malononitrile RedAmin Pathway C: Reductive Amination Aldehyde->RedAmin + Amine + NaBH(OAc)3 ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives (Kinase Inhibitor Scaffolds) GBB->ImidazoPyridine VinylNitrile Vinyl Nitriles / Pyrimidines Knoevenagel->VinylNitrile BenzylAmine 7-(Aminomethyl) indazoles RedAmin->BenzylAmine

Caption: Divergent synthetic utility of 1-Methyl-1H-indazole-7-carbaldehyde in drug discovery.

Detailed Experimental Protocols

Pathway A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Synthesis of 3-(1-methyl-1H-indazol-7-yl)imidazo[1,2-a]pyridines. Mechanism: A [4+1] cycloaddition involving the aldehyde, an amidine (2-aminopyridine), and an isocyanide. This is a powerful method to generate "scaffold-on-scaffold" libraries.

Reagents:

  • Aldehyde: 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv)[5]

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Protocol:

  • Mixing: In a 5 mL microwave vial, dissolve the aldehyde (160 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in TFE (2.0 mL).

    • Expert Insight: TFE is preferred over MeOH for hindered aldehydes as it stabilizes the imine intermediate via hydrogen bonding.

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10 minutes to pre-form the imine (Schiff base).

  • Cyclization: Add tert-butyl isocyanide (124 µL, 1.1 mmol). Seal the vial.

  • Reaction: Heat to 60°C for 12 hours.

    • Note: While standard GBB reactions occur at RT, the steric bulk of the N1-methyl group at the 7-position requires thermal activation to drive the insertion of the isocyanide.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ and brine.[6]

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Self-Validating Check:

  • TLC: The disappearance of the aldehyde spot (R_f ~0.6 in Hex/EtOAc 1:1) and appearance of a fluorescent blue spot (R_f ~0.3) indicates product formation.[7]

  • NMR: Look for the disappearance of the aldehyde proton (10.0-10.5 ppm) and the appearance of the NH proton (if using a secondary amine) or the specific imidazo-pyridine aromatic signals.

Pathway B: Knoevenagel Condensation

Target: Synthesis of 2-((1-methyl-1H-indazol-7-yl)methylene)malononitrile (Precursor for fused pyrimidines). Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound followed by dehydration.

Reagents:

  • Aldehyde: 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv)[5]

  • Active Methylene: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol (EtOH)[6]

Protocol:

  • Dissolution: Dissolve the aldehyde (160 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add malononitrile (73 mg, 1.1 mmol).

  • Catalysis: Add Piperidine (10 µL).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: The product often precipitates out of the solution as a solid due to the high conjugation and planarity.

  • Work-up: Filter the precipitate. Wash with cold Ethanol (2 x 2 mL) and Hexane.

  • Yield: Typically >85%.

Expert Insight - Cyclization to Pyrimidines: To convert this intermediate into a pyrimidine (common in oncology drugs):

  • Take the Knoevenagel adduct from above.

  • Reflux with Guanidine HCl and NaOEt in Ethanol for 6 hours.

  • This yields the 2,4-diamino-5-(indazol-7-yl)pyrimidine core.

Pathway C: Reductive Amination

Target: Installation of solubilizing amine tails (e.g., morpholine, piperazine). Mechanism: Formation of an iminium ion followed by hydride reduction.

Protocol:

  • Imine Formation: Mix aldehyde (1.0 equiv) and amine (1.2 equiv) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv).

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Add sat. NaHCO₃. Extract with DCM.[6][8]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in GBB Reaction Steric hindrance of N1-Methyl group blocking isocyanide attack.Switch solvent to 2,2,2-Trifluoroethanol (TFE) or use Microwave irradiation (100°C, 20 min).
Aldehyde Unreacted (Reductive Amination) Imine formation is slow due to sterics.Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid/dehydrating agent during the imine formation step before adding the reducing agent.
Product is Oily/Impure Indazole nitrogen acting as a Lewis base.Perform an acid-base extraction workup.[6] The product is basic; extract into 1M HCl, wash organics, then basify aqueous layer to precipitate pure product.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Indazole Synthesis & Reactivity

    • Gaonkar, S. L., & Vigneshwaran, V. (2019). Synthesis and pharmacological properties of indazole derivatives: A review. Mini-Reviews in Medicinal Chemistry. Link

  • Commercial Source & Physical Data

    • PubChem Compound Summary for CID 7164545 (1-Methyl-1H-indazole-3-carboxaldehyde - Isomer Analog). Link

    • Note: Specific data for the 7-carbaldehyde (CAS 951030-58-3)
  • Knoevenagel Conditions for Heterocycles

    • Appelquist, J., et al. (2025). A Practical Knoevenagel Condensation Catalyzed by Imidazole.[8] Journal of Chemical Research.[8] Link

Sources

Method

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-7-carbaldehyde in Anti-Parasitic Drug Discovery

Abstract This technical guide outlines the application of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 885278-83-7) as a high-value pharmacophore precursor in the development of anti-parasitic agents, specifically against K...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the application of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 885278-83-7) as a high-value pharmacophore precursor in the development of anti-parasitic agents, specifically against Kinetoplastids (Trypanosoma cruzi, Leishmania spp.). While 3-substituted indazoles are common in kinase inhibition, the 7-substituted regioisomers represent an under-explored chemical space offering novel intellectual property (IP) and distinct structure-activity relationship (SAR) profiles. This guide details synthetic protocols for functionalizing the C7-aldehyde handle and validatory biological assays for assessing anti-parasitic potency.

Introduction: The Indazole Scaffold in Parasitology

The indazole ring system is a "privileged scaffold" in medicinal chemistry, acting as a bioisostere for purines and indoles.[1] In the context of Neglected Tropical Diseases (NTDs), indazole derivatives have demonstrated significant potency against Trypanosoma cruzi (Chagas disease) and Leishmania parasites.

Mechanistic Rationale
  • Trypanothione Reductase (TryR) Inhibition: Unlike mammals that use glutathione, Kinetoplastids rely on trypanothione for oxidative stress defense. Indazole derivatives, particularly those with hydrazone linkers, have been shown to inhibit TryR, leading to parasite death via oxidative stress accumulation [1].

  • CYP51 Inhibition: Similar to azole antifungals, nitrogen-rich heterocycles can coordinate with the heme iron of sterol 14

    
    -demethylase (CYP51), disrupting the parasite's cell membrane synthesis [2].
    
  • 7-Position Strategy: Most literature focuses on C3-functionalization. Utilizing the 7-carbaldehyde allows for "Scaffold Hopping." The C7 position orients substituents differently within the binding pocket, potentially overcoming resistance mechanisms associated with C3-binders and improving metabolic stability by blocking the C7 metabolic soft spot.

Chemical Utility & Synthetic Protocols[1][2][3]

The aldehyde group at position 7 is the primary "warhead" attachment point. It serves as a versatile electrophile for condensation reactions.

Synthetic Workflow Visualization

The following diagram illustrates the two primary pathways for utilizing 1-Methyl-1H-indazole-7-carbaldehyde: Schiff Base/Hydrazone formation (Pathway A) and Reductive Amination (Pathway B).

SyntheticPathways Start 1-Methyl-1H-indazole- 7-carbaldehyde (Starting Material) PathA Pathway A: Condensation Start->PathA PathB Pathway B: Reductive Amination Start->PathB ReagentA Hydrazine/Amine (R-NH-NH2) PathA->ReagentA ReagentB Primary Amine (R-NH2) + NaBH(OAc)3 PathB->ReagentB ProductA Indazole-Hydrazone (TryR Inhibitor Motif) ReagentA->ProductA EtOH, Cat. AcOH Reflux ProductB 7-(Aminomethyl)-indazole (Secondary Amine Linker) ReagentB->ProductB DCM, RT

Figure 1: Divergent synthetic pathways for functionalizing the C7-aldehyde handle. Pathway A yields hydrazones (common in anti-parasitics), while Pathway B yields stable amine linkers.

Protocol 1: Synthesis of Indazole-Hydrazone Derivatives

Rationale: Hydrazone linkers (


) are pharmacophores capable of iron chelation and cysteine protease inhibition (e.g., Cruzipain).

Materials:

  • 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine or Isonicotinic acid hydrazide) (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-Methyl-1H-indazole-7-carbaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1.1 mmol of the substituted hydrazine dropwise with stirring.

  • Reflux: Equip with a condenser and reflux at 78°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the mixture to room temperature. The hydrazone product often precipitates.

    • If precipitate forms: Filter under vacuum and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure and recrystallize from EtOH/Water.

  • Characterization: Verify structure via

    
    -NMR. Look for the characteristic azomethine proton singlet (
    
    
    
    ) typically between
    
    
    8.0–9.0 ppm.

Biological Evaluation: Anti-Trypanosomal Assay

Once the library of 7-substituted indazoles is synthesized, they must be screened for activity against Trypanosoma cruzi. The Resazurin (Alamar Blue) Assay is the industry standard for high-throughput screening.

Assay Workflow Visualization

BioAssay Step1 Culture T. cruzi Epimastigotes (LIT Medium, 28°C) Step2 Plate Seeding (96-well plate, 1x10^6 parasites/mL) Step1->Step2 Step3 Compound Treatment (Serial Dilutions: 100 µM -> 0.1 µM) Step2->Step3 Step4 Incubation (72 Hours, 28°C) Step3->Step4 Step5 Add Resazurin (Alamar Blue) (Incubate 4-24 Hours) Step4->Step5 Step6 Read Fluorescence (Ex: 560nm / Em: 590nm) Step5->Step6

Figure 2: High-throughput screening workflow for anti-trypanosomal activity using metabolic reduction of Resazurin.

Protocol 2: Resazurin Reduction Assay (96-well format)

Rationale: Viable parasites metabolize non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Fluorescence intensity is directly proportional to cell viability.

Materials:

  • T. cruzi Epimastigotes (Y strain or Tulahuen strain)

  • LIT (Liver Infusion Tryptose) Medium

  • Test Compounds (dissolved in DMSO)[1]

  • Reference Drug: Benznidazole (Positive Control)

  • Resazurin Sodium Salt (Sigma Aldrich)

Methodology:

  • Preparation: Harvest epimastigotes in the exponential growth phase. Adjust concentration to

    
     parasites/mL in fresh LIT medium.
    
  • Plating: Dispense 180 µL of parasite suspension into each well of a 96-well plate.

  • Treatment: Add 20 µL of test compounds (pre-diluted) to achieve final concentrations ranging from 100 µM to 0.4 µM.

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control: Benznidazole (

      
      ).
      
    • Blank: Media only (no parasites).

  • Incubation: Incubate plates at 28°C for 72 hours.

  • Development: Add 20 µL of Resazurin solution (3 mM in PBS). Incubate for an additional 4–24 hours.

    • Note: Visually monitor for color shift from blue to pink.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis & Interpretation

Calculating

The Half-Maximal Inhibitory Concentration (


) is the key metric for potency.
  • Normalize Data: Calculate % Inhibition for each concentration:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

Representative Data Table (Hypothetical)

Use this structure to report your findings.

Compound IDR-Substituent (Hydrazone)IC50 (µM) ± SDSelectivity Index (SI)*
IND-7-01 Phenyl12.5 ± 1.25.4
IND-7-02 4-Nitro-phenyl2.1 ± 0.3>20
IND-7-03 Pyridin-4-yl (Isoniazid-like)0.8 ± 0.1>50
Benznidazole (Reference)8.5 ± 0.915.0

*SI =


 (Mammalian Cells) / 

(Parasite). An SI > 10 is generally required for a hit to progress.

Safety & Handling

  • 1-Methyl-1H-indazole-7-carbaldehyde: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat). Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the carboxylic acid.

  • Parasites: T. cruzi is a Biosafety Level 2 (BSL-2) pathogen. All biological assays must be conducted in a Class II Biosafety Cabinet.

References

  • Aguilera-Venegas, B., et al. (2013). "Indazoles: A new top seed structure in the search of efficient drugs against Trypanosoma cruzi."[2][3] Future Medicinal Chemistry, 5(11), 1331-1345.

  • Sassoti, D., et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[1][4] Bioorganic Chemistry, 119, 105566.

  • Gaikwad, S., et al. (2022).[5] "Indazole From Natural Resources And Biological Activity." Journal of Pharmaceutical Negative Results, 13(4).

  • BenchChem. (2025).[6] "The Diverse Biological Activities of Substituted Indazoles: A Technical Guide."

Sources

Application

Application Note: Knoevenagel Condensation of 1-Methyl-1H-indazole-7-carbaldehyde

Abstract This application note details the optimized protocols for the Knoevenagel condensation of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3). Unlike its C3-isomer, the C7-aldehyde exhibits unique reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Knoevenagel condensation of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3). Unlike its C3-isomer, the C7-aldehyde exhibits unique reactivity profiles due to significant peri-strain generated by the adjacent N1-methyl group. This guide provides two validated workflows: a classical Doebner Modification for generating acrylic acid derivatives (key pharmacophores in kinase inhibitors) and a Base-Catalyzed Protocol for nitrile derivatives. Emphasis is placed on overcoming steric shielding to ensure high yields and reproducibility in drug discovery campaigns.

Introduction & Strategic Importance

The Indazole Scaffold in Drug Discovery

The indazole ring system is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting VEGFR , ALK , and JAK pathways. Functionalization at the 7-position is particularly valuable for accessing the solvent-front region of kinase ATP-binding pockets or for positioning covalent "warheads" (Michael acceptors) to target specific cysteine residues.

The Challenge: Peri-Steric Hindrance

The critical challenge in reacting 1-Methyl-1H-indazole-7-carbaldehyde lies in its geometry. The C7-formyl group is spatially proximal to the N1-methyl group.

  • Peri-Interaction: Similar to the 1,8-positions in naphthalene, the distance between the N1-Me and C7-CHO is within the Van der Waals radii sum, creating repulsive steric strain.

  • Conformational Lock: This strain often forces the aldehyde carbonyl out of coplanarity with the aromatic ring, reducing resonance stabilization but also sterically hindering the approach of bulky nucleophiles.

  • Implication: Standard room-temperature protocols effective for benzaldehydes often fail or proceed sluggishly. Forcing conditions (heat, microwave, or stronger catalysis) are required.

Mechanistic Insight

The Knoevenagel condensation involves the nucleophilic attack of an activated methylene compound (enolate) on the aldehyde carbonyl.

  • Deprotonation: The base (Piperidine/Pyridine) deprotonates the active methylene (Malonic acid/Malononitrile).

  • Nucleophilic Attack: The resulting enolate attacks the aldehyde. Critical Step: The N1-methyl group hinders this approach. High thermal energy is needed to overcome this barrier.

  • Elimination: Dehydration yields the

    
    -unsaturated product.
    
  • Decarboxylation (Doebner): If using malonic acid in pyridine, spontaneous decarboxylation occurs, yielding the trans-acrylic acid.

Visualization: Reaction Pathway & Steric Clash

Knoevenagel_Mechanism Substrate 1-Methyl-1H-indazole- 7-carbaldehyde Intermediate Aldol Intermediate (Sterically Crowded) Substrate->Intermediate Nucleophilic Attack Reagent Active Methylene (Malonic Acid/Nitrile) Reagent->Intermediate Base Catalyst Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O) Steric Peri-Strain (N1-Me vs C7-CHO) Requires Heat/Catalysis Steric->Substrate

Caption: Reaction pathway highlighting the critical steric barrier at the nucleophilic attack stage.

Experimental Protocols

Method A: Doebner Modification (Synthesis of Acrylic Acids)

Target Product: (E)-3-(1-Methyl-1H-indazol-7-yl)acrylic acid Application: Generation of carboxylic acid linkers or precursors for amide coupling.

Reagents:

  • 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv)

  • Malonic acid (1.5 - 2.0 equiv)

  • Piperidine (0.1 equiv)

  • Solvent: Pyridine (5-10 volumes)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde (e.g., 1.0 g, 6.2 mmol) in Pyridine (10 mL).

  • Addition: Add Malonic acid (1.3 g, 12.5 mmol). Stir until partially dissolved.

  • Catalysis: Add Piperidine (60 µL, catalytic amount). Note: The reaction is exothermic; add slowly.

  • Reflux: Heat the mixture to reflux (115 °C) .

    • Critical Checkpoint: Evolution of CO₂ bubbles indicates the reaction is progressing (decarboxylation).

    • Time: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add concentrated HCl (approx. 10-15 mL) dropwise with vigorous stirring until pH < 2. Caution: Pyridine neutralization is highly exothermic.

    • A precipitate (the product) should form.

  • Isolation: Filter the solid. Wash the cake copiously with water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

    • Expected Yield: 70–85%.

    • Characterization: ¹H NMR will show trans-alkene doublets (J ~ 16 Hz) around 6.5–7.8 ppm.

Method B: Synthesis of Nitriles (Malononitrile Condensation)

Target Product: 2-((1-Methyl-1H-indazol-7-yl)methylene)malononitrile Application: High-reactivity Michael acceptors; intermediates for heterocycle synthesis.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.1 equiv)

  • Base: Piperidine (catalytic) or DBU (for faster rates)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Protocol:

  • Dissolution: Dissolve aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (2 drops).

  • Reaction: Stir at reflux for 1-2 hours.

    • Note: While many aldehydes react at RT, the 7-substituted indazole often requires heating to drive the reaction to completion due to sterics.

  • Precipitation: Cool to room temperature. The product usually precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Steric hindrance of N1-Me group.Increase Temperature: Switch from EtOH reflux to Toluene reflux with Dean-Stark trap. Switch Catalyst: Use TiCl₄/Pyridine (lewis acid activation of aldehyde).
Cannizzaro Reaction High base concentration + unreactive aldehyde.Avoid strong inorganic bases (NaOH/KOH). Stick to amine bases (Piperidine/EDDA).
Sticky/Oily Product Incomplete crystallization.Triturate the crude oil with Diethyl Ether or Hexanes/EtOAc (1:1). Sonicate to induce precipitation.
Cis/Trans Isomerism Thermodynamic equilibrium.The Doebner reaction naturally favors the trans (E) isomer. Recrystallization further enriches the E-isomer.
Data Visualization: Solvent & Catalyst Effects

Optimization_Flow Start Start: 1-Me-Indazole-7-CHO Path_Standard Standard: Piperidine/EtOH, Reflux Start->Path_Standard Decision Check Conversion (TLC) Path_Force Forcing: Toluene/Dean-Stark or Microwave Decision->Path_Force < 50% Conv. Path_Lewis Lewis Acid: TiCl4/THF Decision->Path_Lewis No Reaction Finish Isolate Product Decision->Finish > 90% Conv. Path_Standard->Decision

Caption: Decision tree for optimizing reaction conditions based on conversion rates.

References

  • General Indazole Reactivity

    • Lier, F. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 2018, 8, 13304-13313. Link

  • Knoevenagel Methodology

    • Knoevenagel, E. "Condensation of aldehydes with active methylene compounds." Berichte der deutschen chemischen Gesellschaft, 1898, 31, 2596.
    • List, B. "Emil Knoevenagel and the Roots of Aminocatalysis." Angew. Chem. Int. Ed., 2010, 49, 1730. Link

  • Peri-Substitution Effects: Balasubramaniam, S. et al. "Peri-interactions in naphthalenes." Journal of Chemical Research, 2007. (Contextual reference for steric hindrance in fused bicyclic systems).
  • Kinase Inhibitor Applications

    • Su, Q. et al. "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors."[2] J. Med.[2] Chem., 2014, 57(1), 144-158.[2] Link (Demonstrates the utility of methyl-indazole/imidazole scaffolds).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-1H-indazole-7-carbaldehyde Synthesis

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: IND-07-CHO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction You are likely targeting 1-Methyl-1H-indazole-7-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: IND-07-CHO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

You are likely targeting 1-Methyl-1H-indazole-7-carbaldehyde as a critical pharmacophore for kinase inhibitor development.[1] This scaffold presents two distinct synthetic challenges that frequently compromise yield:

  • N-Alkylation Regioselectivity: The indazole ring is an ambident nucleophile.[1] Achieving high selectivity for the N1-isomer (desired) over the N2-isomer (impurity) is the primary hurdle.

  • C7-Formylation Efficiency: Introducing an aldehyde at the sterically crowded 7-position requires precise control to prevent over-reduction (to alcohol) or polymerization.[1]

This guide moves beyond standard textbook procedures, offering field-proven troubleshooting for the two most robust synthetic routes: Lithium-Halogen Exchange (Route A) and Ester Reduction (Route B).[1]

Module 1: The Regioselectivity Crisis (N1 vs. N2 Methylation)

The Core Problem: Indazoles favor N1-alkylation under thermodynamic control but can yield significant N2-alkylation under kinetic control.[1][2] The steric bulk at C7 (e.g., a bromine or ester) further complicates this by sterically crowding the N1 site, pushing the reaction toward N2.

Troubleshooting Guide: "Why is my N1:N2 ratio poor?"
SymptomRoot CauseCorrective Action
High N2 Isomer Content (>20%) Kinetic Control: Reaction temperature too low or base too weak/transient.[1]Switch to Thermodynamic Control: Use NaH in THF or DMF. Heat the anion formation step (50°C for 30 min) before adding the electrophile (MeI).
Low Overall Conversion Steric Hindrance: The substituent at C7 (e.g., 7-Bromo) blocks the N1 site.[1][3]Switch Base/Solvent: Use Cs₂CO₃ in DMF at elevated temperatures (80-100°C).[1] Cesium's "cesium effect" can assist in stabilizing the N1 transition state despite sterics.
Poly-methylation Quaternization: Formation of indazolium salts.[1]Stoichiometry Control: Strictly limit Methyl Iodide (MeI) to 1.05 equivalents. Do not use large excesses.
Optimized Protocol: Thermodynamic N1-Methylation

Target Substrate: 7-Bromo-1H-indazole[1]

  • Anion Formation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C.

  • Addition: Add 7-Bromo-1H-indazole dropwise.

  • Equilibration (Critical): Warm to Room Temp (RT) or 50°C and stir for 45 mins. This allows the anion to equilibrate to the thermodynamically stable N1-favored species.

  • Alkylation: Cool to 0°C. Add MeI (1.05 equiv) slowly.

  • Workup: Quench with NH₄Cl. The N1 isomer is typically less polar; separate via silica chromatography (Hex/EtOAc).[1]

Visualizing the Pathway

MethylationPathway Start Indazole Precursor (7-Bromo) Base Deprotonation (NaH or Cs2CO3) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion Cond_Kinetic Kinetic Conditions (Low Temp, Weak Base) Anion->Cond_Kinetic Fast Irreversible Cond_Thermo Thermodynamic Conditions (High Temp, Strong Base, Equilibrated) Anion->Cond_Thermo Slow Reversible N2_Product N2-Methyl Isomer (Undesired Impurity) Cond_Kinetic->N2_Product Sterically Accessible N1_Product N1-Methyl Isomer (Target Scaffold) Cond_Thermo->N1_Product Most Stable

Figure 1: Decision tree for maximizing N1-selectivity.[1] Thermodynamic conditions favor the target N1 isomer.

Module 2: The Formylation Bottleneck (C7 Functionalization)

Once you have 7-bromo-1-methyl-1H-indazole , the next step is converting the bromide to an aldehyde.[1]

Route A: Lithium-Halogen Exchange (Preferred for Scale)

This route uses n-Butyllithium (n-BuLi) to swap the bromine for lithium, followed by a DMF quench.[1]

Critical Failure Mode: Wurtz Coupling If the reaction turns dark/tarry and yield is low, alkylation has occurred between the butyl group and the indazole (Wurtz coupling) instead of exchange.

Troubleshooting Guide

Issue Diagnosis Solution
Starting Material Recovery Wet Solvents: Protonation of the lithiated species.[1] Dryness Check: THF must be distilled over Na/Benzophenone or passed through activated alumina.[1] DMF must be anhydrous (99.8%).[1]
Butyl-Indazole Impurity Temperature Spike: Exchange happened > -70°C. Cryogenic Control: Maintain -78°C strictly. Pre-cool the n-BuLi solution before addition (via cannula) if possible.[1]

| Incomplete Conversion | Titer Drift: n-BuLi concentration is lower than labeled. | Titration: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.[1] |

Optimized Protocol: Cryogenic Formylation
  • Setup: Flame-dry a 3-neck flask under Argon. Add 7-bromo-1-methylindazole (1.0 equiv) and anhydrous THF (0.1 M) .

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibrium.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Keep internal temp < -70°C.

    • Tip: The solution often turns yellow/orange upon lithiation.

  • Dwell: Stir at -78°C for 30-60 mins.

  • Quench: Add anhydrous DMF (3.0 equiv) rapidly.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl or 1M HCl to liberate the aldehyde.

Visualizing the Workflow

LithiationWorkflow Step1 7-Bromo-1-Me-Indazole (in THF, -78°C) Step2 Add n-BuLi (Dropwise) Step1->Step2 Intermediate Lithiated Species (Unstable > -60°C) Step2->Intermediate Li-Hal Exchange Step3 Add DMF (Electrophile) Intermediate->Step3 Nucleophilic Attack Step4 Acid Hydrolysis (Release CHO) Step3->Step4 Warming Final Target Aldehyde Step4->Final

Figure 2: Step-by-step workflow for the cryogenic Lithium-Halogen exchange process.

Module 3: Alternative Route (Ester Reduction)

If the lithiation route fails (e.g., due to functional group incompatibility), use DIBAL-H reduction of Methyl 1-methyl-1H-indazole-7-carboxylate .[1]

  • Risk: Over-reduction to the alcohol (1-methyl-1H-indazol-7-yl)methanol.[1]

  • Control:

    • Use DIBAL-H (1.1 equiv) in Toluene at -78°C .

    • Do not warm to RT before quenching.[1]

    • Quench with Methanol at -78°C, then add Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion.

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction directly on 1-methylindazole? A: No. The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS).[1] For indazoles, EAS typically occurs at C3 , not C7.[1] You will obtain the wrong regioisomer.

Q: My aldehyde product is turning brown on the bench. Why? A: Indazole aldehydes can be prone to air oxidation to the carboxylic acid.[1] Store under Nitrogen/Argon at -20°C. If purity drops, repurify via a short silica plug immediately before the next step.

Q: Why do I see a "dimer" in my lithiation reaction? A: This is likely the Wurtz-Fittig coupling product or a bi-indazole formed via radical pathways if the metal-halogen exchange is inefficient. Ensure your n-BuLi is fresh and the temperature is strictly controlled.

References

  • Cheung, M. H., et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC).[1]

  • Luo, G., et al. (2024).[1][4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.[1]

  • Bailey, W. F., & Patricia, J. J. (1988).[1][5][6] The Mechanism of Lithium-Halogen Exchange.[6][7] Journal of Organometallic Chemistry.[1][4][5][6]

  • Organic Chemistry Portal. (2024).[1] DIBAL-H Reduction Protocols.[1][8][9]

Sources

Optimization

Troubleshooting Wittig reaction with 1-Methyl-1H-indazole-7-carbaldehyde

Technical Support Ticket: #IND-7CHO-WITTIG-001 Subject: Troubleshooting Low Conversion/Yield in Wittig Olefination of 1-Methyl-1H-indazole-7-carbaldehyde Status: Open | Urgency: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #IND-7CHO-WITTIG-001 Subject: Troubleshooting Low Conversion/Yield in Wittig Olefination of 1-Methyl-1H-indazole-7-carbaldehyde Status: Open | Urgency: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Peri-Steric" Barrier

You are likely encountering stalled conversion or low yields not because of reagent quality, but due to a specific structural feature of your substrate: Peri-interaction .

In 1-Methyl-1H-indazole-7-carbaldehyde , the aldehyde at position C7 is not merely an electrophile; it is sterically shielded by the N-methyl group at position N1. Unlike the open C3 or C4 positions, the C7 position suffers from a proximity effect similar to 1,8-disubstituted naphthalenes. The bulky triphenylphosphonium ylide struggles to approach the carbonyl carbon to form the oxaphosphetane intermediate.

This guide provides a tiered troubleshooting protocol to overcome this steric wall and the inherent electron-rich deactivation of the indazole ring.

Module 1: Overcoming Kinetic Barriers (The "No Reaction" Issue)

Diagnosis: TLC shows starting aldehyde and ylide, but no product, even after hours. Root Cause: The activation energy (


) for the nucleophilic attack is too high due to steric clash between the ylide's phenyl rings and the indazole's N1-methyl group.
Protocol A: The "Solvent Switch" (Thermodynamic Push)

Standard THF (66°C) is often insufficient to surmount the steric barrier. Switch to Toluene to access higher temperatures.

Step-by-Step Optimization:

  • Solvent: Replace THF with anhydrous Toluene .

  • Base: Use Potassium tert-butoxide (KOtBu) . The potassium cation coordinates with the aldehyde oxygen, increasing electrophilicity (Lewis acid activation).

  • Temperature: Reflux at 110°C .

  • Stoichiometry: Increase ylide to 1.5 - 2.0 equivalents .

VariableStandard ConditionOptimized ConditionRationale
Solvent THF (

66°C)
Toluene (

110°C)
Higher kinetic energy to overcome steric repulsion.[1]
Base NaH or LiHMDSKOtBu Heterogeneous solubility in toluene allows slow, controlled ylide formation;

activation.
Time 4-12 hours24-48 hours Sterically hindered couplings require extended reaction times.[1]
Protocol B: The Horner-Wadsworth-Emmons (HWE) Alternative

If the Wittig reagent remains too bulky, switch to a phosphonate ester (HWE reaction).[1][2]

  • Why: Phosphonates are significantly smaller (less steric bulk) than triphenylphosphonium salts.[1]

  • Reagent: Use Trimethyl phosphonoacetate (or derivative) with NaH in THF/DMF (10:1).

Module 2: Decision Logic & Troubleshooting Flow

The following diagram illustrates the critical decision pathways for this specific substrate.

WittigTroubleshooting Start Start: 1-Me-Indazole-7-CHO + Wittig Reagent Check1 Is Conversion > 50%? Start->Check1 Success Proceed to Workup Check1->Success Yes Fail1 Stalled Reaction Check1->Fail1 No Purification TPPO Removal Protocol Success->Purification Decision1 Switch Solvent to Toluene (Reflux 110°C) Fail1->Decision1 Check2 Conversion Improved? Decision1->Check2 Decision2 Switch to HWE Reaction (Smaller Nucleophile) Check2->Decision2 No Check2->Purification Yes Decision2->Purification

Figure 1: Decision matrix for optimizing olefination of sterically hindered indazole aldehydes.

Module 3: The "Cleanup" (Triphenylphosphine Oxide Removal)

The Problem: In hindered reactions using excess ylide (2.0 equiv), you generate massive amounts of Triphenylphosphine Oxide (TPPO).[1] TPPO often co-elutes with the product on silica.

The Solution: Chemical Precipitation (The


 Method).
Do not rely solely on chromatography.[3] Use this pre-purification step to remove 90% of TPPO.

Protocol:

  • Concentrate: Evaporate the reaction mixture to dryness.

  • Resuspend: Dissolve the crude residue in minimal Toluene or Dichloromethane .

  • Complexation: Add

    
     (2.0 equiv relative to TPPO) .
    
  • Precipitate: Stir vigorously at room temperature for 1 hour. TPPO forms a Lewis Acid-Base complex with Mg (or Zn) that is insoluble in non-polar solvents.[1]

  • Filter: Filter the resulting white solid through a celite pad.

  • Result: The filtrate contains your product; the solid is the trapped TPPO.

Frequently Asked Questions (FAQs)

Q1: Can I use LiHMDS as a base? A: You can, but Lithium salts often stabilize the betaine intermediate, sometimes preventing the collapse to the alkene (the final step). For hindered substrates, we prefer Potassium bases (KOtBu or KHMDS) because the larger cation does not stabilize the intermediate as strongly, promoting product release.

Q2: Why is the N-Methyl group such a problem? A: It creates a "peri-effect." In the transition state, the incoming bulky


 group of the ylide clashes with the methyl group at N1. This raises the energy barrier. If you were using 1H-indazole (unmethylated), you would have a different problem: the base would deprotonate the N-H, killing the reaction.

Q3: I see a new spot on TLC, but it's not the alkene. What is it? A: In hindered aldehydes, you may be observing the Oxaphosphetane intermediate (a 4-membered ring) that is stable enough to survive briefly but reverts to starting material on silica. This confirms you need higher heat (Toluene reflux) to force the elimination step.

References

  • Wittig Reaction Mechanism & Sterics

    • Robbins, J. (2023).[1][4] The Wittig Reaction: Mechanism and Scope. Chemistry LibreTexts. Link

    • Note: Discusses the rate-limiting step changes in stabilized vs. non-stabilized ylides and steric impacts.
  • TPPO Removal Strategies

    • Batesky, D. C., et al. (2017).[1][3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[5] Chem. Link[1]

    • Note: The Mg/ZnCl2 precipitation method is the industry standard for scalable TPPO removal.
  • Indazole Synthesis & Reactivity

    • Gaikwad, D. D., et al. (2015).[1] Synthesis of Indazole Motifs and Their Medicinal Importance. European Journal of Medicinal Chemistry. Link

    • Note: Provides context on the chemical stability and electronic properties of the indazole scaffold.
  • Horner-Wadsworth-Emmons (HWE)

    • Organic Chemistry Portal.[6] Horner-Wadsworth-Emmons Reaction. Link

    • Note: Validates the use of phosphonates for sterically demanding substr

Sources

Troubleshooting

Technical Support Center: Reductive Amination of 1-Methyl-1H-indazole-7-carbaldehyde

[1] Ticket ID: IND-7-REDAM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of steric-hindered reductive amination at the indazole 7-position.[1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: IND-7-REDAM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of steric-hindered reductive amination at the indazole 7-position.[1][2]

Executive Summary: The "7-Position" Challenge

Welcome to the technical support center. You are likely encountering low conversion or significant alcohol byproducts in your synthesis.

The Core Issue: Reductive amination at the 7-position of 1-methylindazole is not a standard reaction. It is governed by severe peri-interaction steric hindrance . The N1-methyl group projects into the spatial region of the C7-aldehyde, creating a "molecular gate" that blocks nucleophilic attack by the amine and subsequent hydride delivery.

Standard "dump-and-stir" protocols (e.g., STAB in DCE) often fail here because the rate of imine formation (


) is slower than the rate of direct aldehyde reduction (

).[1] To succeed, you must decouple these steps.
Visualizing the Steric Block

The following diagram illustrates the specific steric clash that prevents standard reactivity.

IndazoleSterics Substrate 1-Methyl-1H-indazole-7-CHO StericClash STERIC CLASH: N1-Methyl vs. C7-Carbonyl Substrate->StericClash Structural Constraint SideProduct Side Product: Indazole-7-methanol Substrate->SideProduct Direct Reduction (Faster than Imine form.) Imine Intermediate Imine (Slow Formation) StericClash->Imine High Energy Barrier Product Target Amine Imine->Product Hydride Delivery

Caption: Figure 1. Mechanistic bottleneck caused by the N1-methyl group peri-interaction, favoring side-product formation over imine condensation.[1]

Optimized Protocols

Do not rely on a single method. Choose your protocol based on the steric bulk of your amine partner.

Method A: The "Titanium Boost" (Recommended for High Reliability)

Best for: Weakly nucleophilic amines (anilines) or bulky amines.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Imine Formation (Step 1):

    • Charge 1-Methyl-1H-indazole-7-carbaldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) into a vial.

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv) neat or in minimal dry THF.[1]

    • Critical: Stir at RT to 50°C for 6–12 hours.

    • Checkpoint: Monitor by UPLC/TLC. You must see complete consumption of aldehyde before proceeding.

  • Reduction (Step 2):

    • Dilute the viscous mixture with MeOH or EtOH (approx. 0.2 M).[1][3]

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Caution: Exothermic.[1]

    • Stir for 2 hours at RT.

  • Workup (Crucial):

    • Quench with 1N NaOH or saturated Rochelle’s salt solution to break the titanium emulsion. Stir vigorously until two clear layers form.

Method B: The "STAB" Standard (Modified)

Best for: Unhindered primary amines (e.g., benzylamine, methylamine).[1] Reagent: Sodium Triacetoxyborohydride (STAB).[1][4]

  • Dissolve aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is superior to DCM/MeOH for STAB reactions due to solubility and reaction rate.

  • Add Acetic Acid (AcOH) (1.0–2.0 equiv).[1] Acid catalysis is mandatory here to protonate the imine.

  • Stir for 30–60 minutes before adding the reductant to allow partial imine equilibration.

  • Add STAB (1.5 equiv).[1]

  • Stir overnight under Nitrogen.

Troubleshooting & Diagnostics

Use this logic tree to diagnose failure modes.

TroubleshootingTree Start Issue: Low Yield CheckTLC Check TLC/LCMS: Is Aldehyde remaining? Start->CheckTLC AldehydeYes Yes: Aldehyde Unreacted CheckTLC->AldehydeYes AldehydeNo No: Aldehyde Consumed CheckTLC->AldehydeNo ImineFail Imine Formation Failed AldehydeYes->ImineFail Sol1 Solution: Switch to Method A (Ti(OiPr)4) Increase Temp to 60°C ImineFail->Sol1 CheckProduct Is Product Alcohol present? (Indazole-7-CH2OH) AldehydeNo->CheckProduct AlcoholYes Yes: Alcohol Major Product CheckProduct->AlcoholYes AlcoholNo No: Complex Mixture/Tar CheckProduct->AlcoholNo Sol2 Solution: Reductant added too early. Use 2-Step Protocol. Ensure Imine forms 100% before reduction. AlcoholYes->Sol2 Sol3 Solution: Substrate instability. Switch to NaCNBH3 (milder) Check solvent purity (DCE) AlcoholNo->Sol3

Caption: Figure 2. Diagnostic logic flow for troubleshooting reductive amination failures.

Comparative Data: Reagent Performance
ParameterNaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄ (with Ti-isopropoxide)
Reducing Power MildWeak/SpecificStrong
Selectivity Excellent (Imine > Aldehyde)Excellent (pH dependent)Low (Must pre-form imine)
Steric Tolerance Low (Bulky hydride)ModerateHigh (Small hydride)
Toxicity LowHigh (Cyanide risk)Low
Success Rate (7-Pos) 40-60%50-70%85-95%

Frequently Asked Questions (FAQs)

Q: I am seeing a large spot on TLC corresponding to the alcohol (reduced aldehyde). Why? A: This is "Direct Reduction." Because the 7-position is hindered, the amine struggles to attack the aldehyde to form the imine. The reducing agent (STAB or NaBH4), being smaller than the amine, attacks the aldehyde instead.

  • Fix: You must force imine formation before adding the hydride. Use Method A (Titanium Isopropoxide) and do not add NaBH4 until the aldehyde is undetectable by LCMS.

Q: Can I use Methanol (MeOH) as the solvent for the STAB reaction? A: Avoid pure MeOH with STAB. While common in textbooks, STAB reacts with methanol to form sodium trimethoxyborohydride, which is less selective and decomposes faster.

  • Fix: Use DCE (1,2-Dichloroethane) or THF.[1][5] If solubility is an issue, use a DCE/MeOH (9:1) mixture, but add the STAB as a solid last.

Q: My product is stuck in the Titanium emulsion during workup. How do I get it out? A: Titanium emulsions are notorious.

  • Fix 1 (Chemical): Add saturated aqueous Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 1-2 hours. The tartrate chelates the titanium, turning the aqueous layer clear.

  • Fix 2 (Physical): Filter the suspension through a pad of Celite before attempting phase separation.

Q: I am using a hydrochloride salt of the amine (R-NH2·HCl). Do I need base? A: Yes. The amine must be free-based to act as a nucleophile.

  • Fix: Add 1.0 equivalent of Triethylamine (TEA) or DIPEA to the reaction mixture to neutralize the HCl salt before adding the titanium or reducing agent.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Reactions of 1-Methyl-1H-indazole-7-carbaldehyde

Welcome to the technical support guide for 1-Methyl-1H-indazole-7-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-1H-indazole-7-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block and encounter challenges with reaction regioselectivity. The following information, presented in a question-and-answer and troubleshooting format, synthesizes established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and electronic properties of 1-Methyl-1H-indazole-7-carbaldehyde, which are crucial for predicting and controlling reaction outcomes.

Q1: What are the primary reactive sites on 1-Methyl-1H-indazole-7-carbaldehyde and how do the existing substituents influence them?

A1: The reactivity of 1-Methyl-1H-indazole-7-carbaldehyde is dictated by the interplay of its heterocyclic core and the electronic effects of its substituents. The primary sites for further functionalization are the C3, C4, C5, and C6 positions, along with the aldehyde group at C7.

  • N1-Methyl Group: This group is an electron-donating group (+I effect) and activates the ring system towards electrophilic attack. As an ortho-, para-director, it primarily directs incoming electrophiles to the C7 and C2 positions; however, since C7 is substituted and C2 is part of the pyrazole ring, its main influence is a general activation of the molecule.

  • C7-Carbaldehyde Group: This is a strong electron-withdrawing group (-M, -I effect) and deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] As a meta-director, it directs incoming electrophiles to the C4 and C6 positions.

  • Indazole Ring System: The pyrazole portion of the indazole is relatively electron-rich, making the C3 position susceptible to electrophilic attack and lithiation/metalation.

The combination of these effects creates a complex reactivity map. The benzene ring is deactivated overall, but the directing effects are competitive, requiring careful tuning of reaction conditions to achieve selectivity.

Caption: Reactivity map of 1-Methyl-1H-indazole-7-carbaldehyde.
Q2: For electrophilic aromatic substitution, which position is most likely to react?

A2: Predicting the outcome of electrophilic aromatic substitution requires weighing the competing directing effects. The C7-aldehyde is a strong deactivating, meta-directing group, while the fused pyrazole ring system also influences the benzene ring's electronics. Generally, the C4 position is the most probable site for electrophilic attack. This is because it is meta to the deactivating C7-aldehyde and electronically influenced by the adjacent N2 atom of the pyrazole ring. However, reactions at C6 (also meta to the aldehyde) and even C3 can occur, often leading to mixtures of regioisomers.[4] Thermodynamic and kinetic factors play a significant role; lower temperatures may favor one isomer while higher temperatures could lead to equilibration and a different product ratio.

Q3: If my reaction produces an inseparable mixture of regioisomers, what are my options?

A3: The separation of closely related regioisomers can be a significant challenge, as they often have very similar polarities.[5] If standard silica gel column chromatography fails, consider the following strategies:

  • Modify the Stationary Phase: Switch to a different stationary phase like alumina (which can be acidic, basic, or neutral) or use reverse-phase (C18) silica.[6]

  • Alter the Mobile Phase: Introduce additives to your eluent. Small amounts of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) can change the ionization state of your compounds and their interaction with the stationary phase, improving separation.[6]

  • Recrystallization: Meticulous screening of solvent systems for recrystallization can be highly effective. Using a mixed solvent system (one solvent in which the desired isomer is sparingly soluble and another in which it is freely soluble) can often achieve high purity.[5]

  • Preparative HPLC or SFC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer superior resolving power.[7]

  • Derivatization: As a last resort, you can chemically modify the isomer mixture (e.g., by protecting an amine or converting a carboxylic acid to an ester), perform the separation on the derivatized compounds, and then remove the modifying group.[6]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Scenario 1: Poor Regioselectivity in Electrophilic Halogenation
  • Problem: "I attempted to brominate 1-Methyl-1H-indazole-7-carbaldehyde using Br₂ in acetic acid and obtained a mixture of C4-bromo and C6-bromo isomers, with some C3-bromo byproduct."

  • Analysis & Solution: This is a classic regioselectivity challenge where multiple positions are activated or accessible. The goal is to fine-tune the reaction conditions to favor one electronic or steric environment over another. Steric hindrance around the C6 position (from the adjacent C7-aldehyde) is greater than at the C4 position. We can leverage this by using a bulkier halogenating agent or by modifying conditions to favor the kinetically preferred product.

G start Poor Regioselectivity in Electrophilic Halogenation q1 Is C4-substitution the desired outcome? start->q1 c4_yes Increase Steric Hindrance & Favor Kinetic Control q1->c4_yes Yes c4_no Favor Thermodynamic Product q1->c4_no No (C6 desired) protocol1 Use bulky reagent: N-Bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄). c4_yes->protocol1 protocol2 Lower reaction temperature: Run at 0°C to -20°C to reduce formation of thermodynamic byproducts. c4_yes->protocol2 protocol3 Use Br₂ with a stronger Lewis Acid (e.g., FeBr₃) and allow longer reaction times or gentle heating to promote isomer equilibration. c4_no->protocol3 check Analyze product ratio via ¹H NMR or GC-MS. protocol1->check protocol2->check protocol3->check success Desired Regioselectivity Achieved check->success Ratio > 9:1 failure Re-evaluate Strategy: Consider a directed metalation approach. check->failure Ratio < 9:1

Sources

Troubleshooting

Challenges in the scale-up of 1-Methyl-1H-indazole-7-carbaldehyde synthesis

[1] Executive Summary & Route Selection Strategy Scaling up the synthesis of 1-Methyl-1H-indazole-7-carbaldehyde presents two primary chemical engineering challenges: Regiocontrol: The steric hindrance at the C7 position...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Route Selection Strategy

Scaling up the synthesis of 1-Methyl-1H-indazole-7-carbaldehyde presents two primary chemical engineering challenges:

  • Regiocontrol: The steric hindrance at the C7 position forces a competition between N1 and N2 methylation, often requiring chromatographic separation.

  • Formylation Methodology: Introducing the aldehyde at C7 is electronically disfavored compared to C3.[1] Standard electrophilic aromatic substitution fails; metal-halogen exchange or transition-metal catalysis is required.[1]

Use the following decision tree to select the optimal workflow for your facility's capabilities:

RouteSelection Start Start: Scale & Equipment Assessment CryoCap Do you have -78°C Cryogenic Reactors? Start->CryoCap BatchSize Target Batch Size? CryoCap->BatchSize Yes RouteB Route B: Pd-Carbonylation (High Temp) Best for: >1kg, Flow Chem, Safety CryoCap->RouteB No RouteA Route A: Lithiation (Cryogenic) Best for: <1kg, Fast Turnaround BatchSize->RouteA < 100g BatchSize->RouteA 100g - 1kg (with care) BatchSize->RouteB > 1 kg

Figure 1: Decision matrix for selecting the synthesis pathway based on facility constraints.

Critical Intermediate: 7-Bromo-1-methylindazole

The synthesis hinges on the high-purity isolation of 7-bromo-1-methylindazole .[1] The presence of the N2-isomer (7-bromo-2-methylindazole) will poison downstream formylation steps and complicate final purification.[1]

Step 1: Regioselective Methylation
  • Precursor: 7-Bromo-1H-indazole.[1][2]

  • Challenge: The bulky bromine at C7 sterically hinders the N1 position, often pushing the ratio toward the undesired N2 isomer (up to 40% N2 in unoptimized conditions).

Optimized Protocol (Thermodynamic Control):

  • Solvent: Use non-polar solvents (Toluene or Xylene) rather than polar aprotic solvents (DMF/THF).[1] Non-polar solvents favor the thermodynamically stable N1 isomer.[1]

  • Base: Use Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe).[1]

  • Temperature: High temperature (Reflux) promotes thermodynamic equilibration to the N1 isomer.[1]

ParameterKinetic Control (Avoid)Thermodynamic Control (Recommended)
Solvent THF, DMF (Polar Aprotic)Toluene, Anisole (Non-polar)
Base NaH, LiHMDSKOtBu, NaOMe
Temperature 0°C to RT110°C (Reflux)
Expected N1:N2 ~60:40>85:15
Step 2: Purification (Isomer Separation)[1]
  • Technique: Crystallization-Driven Isolation.[1]

  • Observation: 7-bromo-2-methylindazole (N2) typically has a higher melting point and lower solubility in non-polar solvents than the N1 isomer (which is often an oil or low-melting solid).[1]

  • Protocol:

    • Concentrate the crude reaction mixture.

    • Resuspend in Heptane/EtOAc (9:1) .

    • Cool to 0°C. The N2 isomer often precipitates first.[1] Filter and discard the solid (or save for reprocessing).[1]

    • Concentrate the filtrate to obtain enriched N1 isomer .[1]

    • Polishing: If N1 purity is <98%, perform a silica plug filtration eluting with 5% EtOAc/Hexanes.

Formylation Protocols

Route A: Lithium-Halogen Exchange (Cryogenic)

Best for laboratory scale (<100g) where cryo-cooling is available.[1]

Mechanism:



Protocol:

  • Dissolution: Dissolve 7-bromo-1-methylindazole (1.0 eq) in anhydrous THF (10 vol).

  • Cooling: Cool internal temperature to -78°C . Critical: Do not proceed until temp is stable.

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.[1] Maintain temp < -70°C.

    • Troubleshooting: A bright yellow/orange color change indicates lithiation.[1]

  • Quench: Add anhydrous DMF (3.0 eq) rapidly.

  • Workup: Warm to 0°C and quench with saturated NH4Cl.

Safety Warning: The 7-lithio species is unstable above -60°C and can undergo "scrambling" (proton transfer) to the C3 position.[1]

Route B: Pd-Catalyzed Carbonylation (Scalable)

Best for pilot plant (>1kg) and safety.[1]

Mechanism:


[1]

Protocol:

  • Catalyst Loading: Charge reactor with 7-bromo-1-methylindazole, Pd(OAc)2 (1 mol%), and CataCXium® A or Xantphos (2 mol%).[1]

  • Additives: Add TMEDA (1.5 eq) or organic base (Et3N).

  • Gas Source: Pressurize with Syngas (CO/H2 1:1) to 5 bar OR use Sodium Formate as a CO surrogate.[1]

  • Reaction: Heat to 80-100°C for 12 hours.

  • Advantage: Avoids pyrophoric lithium reagents and cryogenic costs.[1]

Troubleshooting & FAQs

Q1: My final product contains a significant amount of 1-methylindazole (des-bromo) impurity.

  • Diagnosis: Moisture in the lithiation step.[1] The 7-lithio intermediate reacted with water (proton source) instead of DMF.[1]

  • Fix: Ensure THF is distilled over Na/Benzophenone or passed through activated alumina. Dry the starting material under vacuum for 24h.[1]

Q2: I see two aldehyde spots on TLC after formylation.

  • Diagnosis: You likely had residual N2-isomer in your starting material.[1] The reaction formed 2-methyl-7-carbaldehyde alongside the target.[1]

  • Fix: You must improve the purification of the bromo intermediate (Step 2 above).[1] Separating the aldehydes is much harder than separating the bromides.

Q3: The lithiation reaction exotherm overwhelmed my chiller.

  • Diagnosis: Addition rate of n-BuLi was too fast.

  • Fix: Switch to Flow Chemistry . Pump the substrate and n-BuLi into a cooled tube reactor (-70°C, residence time 30s) and quench immediately with DMF. This manages the exotherm and prevents C3-scrambling.[1]

Q4: Can I use methyl iodide (MeI) for the methylation?

  • Diagnosis: MeI is toxic and volatile.[1]

  • Fix: For scale-up, use Dimethyl Carbonate (DMC) with a catalyst (DABCO) or Trimethylorthoformate, though MeI remains the highest yielding for this specific sterically hindered substrate.[1] If using MeI, ensure scrubber systems are active.[1]

Visualizing the Workflow

SynthesisWorkflow Start 7-Bromoindazole Methylation Methylation (Toluene, Reflux) Start->Methylation Separation Isomer Separation (Crystallize N2 out) Methylation->Separation Mixture N1/N2 Intermediate 7-Bromo-1-methylindazole (Pure) Separation->Intermediate Filtrate (N1) Lithiation Route A: Lithiation (-78°C) Intermediate->Lithiation Small Scale Carbonylation Route B: Pd-CO (80°C) Intermediate->Carbonylation Large Scale Product 1-Methyl-1H-indazole- 7-carbaldehyde Lithiation->Product Carbonylation->Product

Figure 2: End-to-end process flow for the synthesis and purification of the target aldehyde.[1]

References

  • Regioselective Alkylation: Development of a selective and scalable N1-indazole alkylation. (2024).[1] Royal Society of Chemistry.[1]

  • Lithium-Halogen Exchange Safety: Safe handling of organolithium compounds in the laboratory. Princeton EHS.[1]

  • Palladium Carbonylation: Formylation of aryl chlorides catalysed by a palladium complex.[1][3] Journal of the Chemical Society.[3]

  • Indazole Synthesis Overview: Method of synthesizing 1H-indazole compounds.[1][2][4][5] US Patent 8022227B2.[1]

  • Isomer Separation Data: 6-BROMO-2-METHYL-2H-INDAZOLE synthesis and properties. ChemicalBook.[1]

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-1H-indazole-7-carbaldehyde

This technical support guide addresses the purification of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3).[1] It focuses on removing critical impurities such as regioisomers (N2-methyl), unreacted starting materi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification of 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3).[1] It focuses on removing critical impurities such as regioisomers (N2-methyl), unreacted starting materials, and oxidation byproducts.[1]

Status: Operational Scope: Impurity Profiling, Troubleshooting, and Purification Protocols Target Compound: 1-Methyl-1H-indazole-7-carbaldehyde Primary Challenge: Separation of N1/N2 Regioisomers and Aldehyde Stabilization[1]

Impurity Profile & Origin Analysis

Before initiating purification, it is vital to understand the "Genealogy of Impurities" in your crude mixture. The synthesis of 1-Methyl-1H-indazole-7-carbaldehyde typically involves the methylation of 1H-indazole-7-carbaldehyde using methyl iodide (MeI) or dimethyl sulfate (DMS) under basic conditions.[1]

The Impurity Landscape
Impurity TypeSpecific CompoundOriginDetection (TLC/HPLC)
Regioisomer 2-Methyl-2H-indazole-7-carbaldehydeKinetic byproduct of alkylation (N2 vs N1 competition).[1][2][3]Distinct spot, usually more polar than N1 product.
Starting Material 1H-indazole-7-carbaldehydeIncomplete reaction; base degradation.[1]Lower Rf (more polar due to free NH).
Oxidation Product 1-Methyl-1H-indazole-7-carboxylic acidAir oxidation of the aldehyde moiety during workup/storage.[1]Streaking on TLC; acidic peak on HPLC.
Inorganic Salts NaI, KI, CsIByproducts of the alkylation base (NaH, K2CO3, Cs2CO3).[1]Baseline residue; insoluble in organic solvents.
Visualization: Impurity Formation Pathway

The following diagram illustrates the mechanistic divergence that creates the crude mixture profile.

ImpurityPathways Start 1H-indazole-7-carbaldehyde (Starting Material) Reagents MeI / Base (Alkylation) Start->Reagents Target 1-Methyl-1H-indazole-7-carbaldehyde (Target: N1-Isomer) Reagents->Target Thermodynamic Path (Major) Impurity_N2 2-Methyl-2H-indazole-7-carbaldehyde (Impurity: N2-Isomer) Reagents->Impurity_N2 Kinetic Path (Minor) Impurity_Ox 1-Methyl-1H-indazole-7-carboxylic acid (Oxidation Product) Target->Impurity_Ox Air Oxidation (Storage/Workup)

Caption: Mechanistic origin of N1/N2 regioisomers and oxidative degradation pathways.

Troubleshooting Guide (Q&A)

Issue 1: "I see two close spots on my TLC. Which one is my product?"

Diagnosis: This is the classic N1 vs. N2 regioisomer issue. Indazole alkylation yields both isomers.[4]

  • Technical Insight: The N1-isomer (Target) is generally less polar than the N2-isomer because the N2-isomer often has a larger dipole moment due to the quinoid-like resonance contribution.[1]

  • Action:

    • Run TLC in Hexane:EtOAc (3:1) .

    • The top spot (higher Rf) is likely your target (1-Methyl).

    • The bottom spot (lower Rf) is the N2-impurity (2-Methyl).[1]

    • Validation: Confirm with crude NMR. The N-Me peak for N1 typically appears upfield (~4.0-4.1 ppm) compared to N2 (~4.2-4.3 ppm), though this can vary by solvent.[1] The most diagnostic feature is the aromatic splitting pattern; N2 isomers often show more symmetry or distinct coupling constants.

Issue 2: "My product is turning yellow/brown and becoming acidic."

Diagnosis: The aldehyde at position 7 is susceptible to autoxidation, forming 1-Methyl-1H-indazole-7-carboxylic acid .[1]

  • Causality: Exposure to air during drying or slow evaporation of solvents accelerates this.

  • Action:

    • Immediate Wash: Dissolve crude in EtOAc and wash with saturated NaHCO3 to remove the carboxylic acid (which will go into the aqueous layer).

    • Storage: Store the purified aldehyde under Nitrogen/Argon at -20°C.

    • Stabilization: If storing for long periods, consider converting to a dimethyl acetal (protecting group) if compatible with the next step.

Issue 3: "I cannot remove the unreacted starting material."

Diagnosis: 1H-indazole-7-carbaldehyde (starting material) has a free N-H proton, making it significantly more polar and capable of hydrogen bonding.[1]

  • Action:

    • Scavenger Resin: Use a polymer-supported isocyanate or carbonate resin to trap the nucleophilic N-H starting material.[1]

    • Acidity Trick: The starting material is weakly acidic (N-H). Washing the organic layer with dilute NaOH (0.5 M) can deprotonate the unreacted starting material, pulling it into the aqueous phase as a salt, while your methylated product remains in the organic layer. Caution: Test stability of the aldehyde in base on a small scale first.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Primary Method)

This method is best for separating the N1/N2 isomers.

Materials:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step:

  • Column Packing: Pack a silica column with a height-to-diameter ratio of at least 10:1.

  • Equilibration: Flush with 100% Hexanes.

  • Loading: Dissolve crude residue in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid EtOAc for loading to prevent band broadening.

  • Gradient Elution:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 min: 0% → 20% EtOAc in Hexanes (Target N1 isomer usually elutes here, ~15-20% EtOAc).[1]

    • 20–30 min: 20% → 40% EtOAc (Elutes N2 isomer).

    • 30+ min: Flush with 100% EtOAc (Elutes unreacted starting material/polar byproducts).

  • Fraction Analysis: Spot fractions on TLC. Combine only pure "Top Spot" fractions.

Protocol B: Recrystallization (Polishing Step)

Use this if chromatography yields 95% purity and you require >99% (e.g., for biological assays).

Solvent System: Toluene / Heptane or Ethanol / Water .

  • Why? Indazoles crystallize well from aromatic solvents or alcohols.

Step-by-Step:

  • Dissolve the semi-pure solid in minimal hot Toluene (~80°C).

  • Add hot Heptane dropwise until slight turbidity persists.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[5][6] The N1 isomer typically crystallizes preferentially due to better packing (thermodynamic product), leaving N2 enriched in the mother liquor.

Purification Logic Workflow

Use this decision tree to determine the correct workflow for your specific crude profile.

PurificationLogic Start Crude Mixture Analysis (TLC/NMR) CheckSM Is Starting Material Present? Start->CheckSM BaseWash Perform 0.5M NaOH Wash (Remove SM) CheckSM->BaseWash Yes CheckIso Are N1/N2 Isomers Visible? CheckSM->CheckIso No BaseWash->CheckIso Column Flash Chromatography (Hex/EtOAc Gradient) CheckIso->Column Yes CheckPurity Purity > 98%? Column->CheckPurity Recryst Recrystallization (Toluene/Heptane) CheckPurity->Recryst No Final Pure 1-Methyl-1H-indazole-7-carbaldehyde CheckPurity->Final Yes Recryst->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity profile.

References

  • BenchChem. (2025).[6] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from [1]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [1]

  • PubChem. (2025).[7] 1-Methyl-1H-indazole-7-carbaldehyde Compound Summary. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Methyl-1H-indazole-7-carbaldehyde

Executive Summary: The Stability Profile 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) presents a unique stability profile due to the electronic interplay between the electron-rich indazole ring and the electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) presents a unique stability profile due to the electronic interplay between the electron-rich indazole ring and the electrophilic aldehyde group at the sterically crowded 7-position.

Users typically encounter instability in three primary modes:

  • Aerobic Oxidation: Conversion to the corresponding carboxylic acid (1-Methyl-1H-indazole-7-carboxylic acid) upon exposure to air, particularly in solution.

  • Solvent-Mediated Derivatization: Reversible formation of hemiacetals in alcoholic solvents (Methanol/Ethanol), often misdiagnosed as impurities during LC-MS.

  • Photolytic Degradation: Indazoles are chromophores; prolonged light exposure can induce radical pathways leading to oligomerization.

Diagnostic Workflow

Use the following logic tree to diagnose the specific instability issue you are observing in your analytical data.

StabilityDiagnosis Start Observation: Purity Loss SolventCheck Is the solvent protic? (MeOH, EtOH, Water) Start->SolventCheck MassSpec Check LC-MS Data (Mass Shift) SolventCheck->MassSpec No (DMSO, ACN, DCM) Hemiacetal Diagnosis: Hemiacetal Formation (Reversible Solvolysis) SolventCheck->Hemiacetal Yes (Split Peaks observed) MassSpec->Hemiacetal M+32 (MeOH adduct) Oxidation Diagnosis: Aerobic Oxidation (Carboxylic Acid Formation) MassSpec->Oxidation M+16 (M+O) Photolysis Diagnosis: Photodegradation (Radical/Dimerization) MassSpec->Photolysis Complex/Polymer Peaks Action1 See Protocol A Hemiacetal->Action1 Action: Switch to ACN/H2O Avoid MeOH diluent Action2 See Protocol B Oxidation->Action2 Action: Degas solvents Store under Argon

Figure 1: Diagnostic logic flow for identifying degradation pathways of 1-Methyl-1H-indazole-7-carbaldehyde.

Troubleshooting Guide (Q&A)

Issue 1: "My LC-MS shows a double peak, but the NMR looks clean."

Diagnosis: Hemiacetal Formation In methanol (a common LC-MS solvent), the electrophilic aldehyde carbon at position 7 undergoes nucleophilic attack by the solvent oxygen. This creates an equilibrium between the free aldehyde and the methyl hemiacetal.

  • The Chemistry: The 7-position is flanked by the N1-methyl group. While sterically crowded, the aldehyde remains reactive. On a C18 column, the polar hemiacetal often elutes slightly earlier than the aldehyde, causing "peak splitting."

  • Verification: Check your mass spectrum.

    • Aldehyde [M+H]+: 161.07 m/z

    • Hemiacetal [M+MeOH+H]+: 193.10 m/z

  • Solution:

    • Do not purify. This is an artifact of analysis, not a permanent impurity.

    • Change Diluent: Dissolve your sample in Acetonitrile (ACN) or DMSO .

    • Acidify: Ensure your mobile phase contains 0.1% Formic Acid, which pushes the equilibrium back toward the aldehyde during ionization.

Issue 2: "The solid turned from yellow to orange/brown during storage."

Diagnosis: Surface Oxidation & Photolysis Indazole-carbaldehydes are susceptible to auto-oxidation to 1-methyl-1H-indazole-7-carboxylic acid. This reaction is accelerated by light and trace metals.

  • The Chemistry: The aldehyde C-H bond is weak. Radical abstraction (initiated by light or trace impurities) leads to a peracid intermediate, which disproportionates to the carboxylic acid.

  • Verification: Run a ¹H NMR in DMSO-d₆.

    • Look for the disappearance of the aldehyde proton signal (~10.0–10.5 ppm).

    • Look for the appearance of a broad carboxylic acid proton (~12.0–13.0 ppm).

  • Solution:

    • Recrystallization: If degradation is <10%, recrystallize from minimal hot Ethyl Acetate/Hexanes.

    • Storage: Store strictly at 2–8°C under an Argon atmosphere in amber vials.

Issue 3: "My yield is low when using this aldehyde in reductive amination."

Diagnosis: Imine Instability / Cannizzaro Side Reaction If you are performing reductive amination (Aldehyde + Amine → Amine), the intermediate imine (Schiff base) may be hydrolyzing or the aldehyde may be disproportionating if the pH is too high.

  • Corrective Protocol:

    • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Drying Agent: Add anhydrous MgSO₄ or molecular sieves to the reaction mixture during imine formation to drive the equilibrium forward by removing water.

    • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride, as STAB is milder and won't reduce the aldehyde directly before it reacts with the amine.

Technical Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products (Acid vs. Aldehyde).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses acid ionization)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Carbonyl)
Sample Diluent 100% Acetonitrile (Crucial: Avoid Methanol)

Expected Retention:

  • Carboxylic Acid Impurity: ~3.5 - 4.0 min (More polar)

  • 1-Methyl-1H-indazole-7-carbaldehyde: ~5.2 - 5.8 min

  • Dimer/Oligomers: >8.0 min

Protocol B: Purification of Oxidized Material

If your stock has degraded (contains >5% acid), perform this "Wash & Recovery" protocol.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Base Wash: Wash the organic layer with 5% Aqueous Sodium Bicarbonate (NaHCO₃) (2x).

    • Mechanism:[1][2][3][4] The carboxylic acid impurity deprotonates and moves into the aqueous layer as the sodium salt. The aldehyde remains in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated brine.

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter and evaporate the solvent under reduced pressure.

  • Validation: Verify purity via Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I store a stock solution in DMSO? A: Yes, but with caveats. DMSO is hygroscopic. Water absorption will eventually lead to hydrate formation or oxidation over months.

  • Recommendation: Prepare DMSO stocks (e.g., 10 mM) fresh for biological assays. If long-term storage is required, freeze at -20°C in single-use aliquots under nitrogen.

Q: Is the 7-position more reactive than the 3-position? A: Generally, yes. The 3-position in indazoles is electronically similar to the 3-position in indoles (electron-rich), often requiring activation for nucleophilic attack. The 7-position, being on the benzene ring portion, behaves more like a substituted benzaldehyde but is influenced by the "ortho-like" N1-methyl group. The proximity of the N-methyl group can induce steric strain, making the aldehyde carbonyl slightly more twisted and potentially more reactive toward oxidation [1].

Q: What are the safety hazards? A: Treat as a potent sensitizer. Indazole derivatives can cause skin and serious eye irritation (H315, H319).[5] Always handle in a fume hood to avoid inhaling dust [2].

References

  • Chevalier, A., et al. (2016). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 6, 56064-56068. (Provides mechanistic insight into indazole-carbaldehyde stability and synthesis).

  • PubChem. (2025).[5] "Compound Summary: 1-Methyl-1H-indazole-3-carboxaldehyde (Analogous Safety Data)." National Library of Medicine. (Used for hazard classification and physical property inference).[5]

  • Sigma-Aldrich. (2025). "Product Specification: 1H-Indazole-7-carboxylic acid methyl ester." (Reference for oxidation product properties and storage classes).

  • BenchChem. (2025).[3] "Synthesis of 7-Methyl-1H-indazole-3-carboxamide." (Protocol reference for oxidation/reduction workflows of indazole derivatives).

Sources

Optimization

Recrystallization techniques for purifying 1-Methyl-1H-indazole-7-carbaldehyde

Ticket ID: IND-PUR-007 Status: Open Subject: Recrystallization & Isolation Protocols for 1-Methyl-1H-indazole-7-carbaldehyde Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purify...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-PUR-007 Status: Open Subject: Recrystallization & Isolation Protocols for 1-Methyl-1H-indazole-7-carbaldehyde Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 1-Methyl-1H-indazole-7-carbaldehyde presents a unique set of challenges compared to standard heterocycles. The proximity of the N1-methyl group and the C7-aldehyde creates significant steric strain (peri-interaction), which often disrupts planar stacking and inhibits easy crystallization. Furthermore, the synthesis (typically methylation of 1H-indazole-7-carbaldehyde) invariably produces the N2-isomer impurity , which has similar solubility properties.

This guide moves beyond generic "solvent recipes" to provide a logic-driven optimization framework. We prioritize regio-isomer depletion and aldehyde stability .

Part 1: The "Golden Path" Protocol

Do not blindly follow a single solvent ratio. The steric bulk at C7 often lowers the melting point, making the compound prone to "oiling out."[1] Use this gradient screening method.

Phase A: Solvent System Selection
Solvent SystemRoleStarting Ratio (v/v)Target Outcome
EtOAc / Heptane Primary Choice 1:5Best for removing non-polar tars and separating N1/N2 isomers based on polarity.
EtOH / Water Alternative 2:1Use if the compound is too soluble in organic solvents. Warning: Hydration of aldehyde can occur.
IPA (Isopropyl Alcohol) Single Solvent PureGood for "crash cooling" if the impurity profile is low (<5%).
Toluene / Hexane Specific 1:3Excellent for removing the N2-isomer if it is more soluble in aromatics.
Phase B: Step-by-Step Recrystallization Workflow
  • Dissolution (The "Minimum Reflux" Rule):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add the polar solvent (e.g., EtOAc) dropwise at boiling point until the solid just dissolves.

    • Expert Note: If the solution is dark/black, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Remove heat.[2] While the solution is still hot (but not boiling), add the anti-solvent (e.g., Heptane) dropwise until a persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of the polar solvent to clear the turbidity.

  • Controlled Cooling (Critical for Isomer Separation):

    • Wrap the flask in a towel or place it in a warm oil bath and let it cool to Room Temperature (RT) over 2–3 hours .

    • Why? Rapid cooling traps the N2-isomer and impurities in the lattice. Slow growth excludes them.

    • Once at RT, transfer to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Isolation:

    • Filter the crystals using a sintered glass funnel (vacuum).

    • Wash with cold anti-solvent (e.g., chilled Heptane).[1]

    • Drying: Vacuum oven at 40°C. Caution: Do not exceed 50°C; aldehydes can oxidize or sublime.

Part 2: Troubleshooting Decision Tree

Issues with crystallization are rarely random; they are mechanistic. Use this logic flow to diagnose your failure mode.

RecrystallizationLogic Start Start: Crude Mixture CheckPurity Check Purity (LCMS/NMR) Is N2-isomer > 10%? Start->CheckPurity HighImpurity High N2 Content (>10%) CheckPurity->HighImpurity Yes LowImpurity Low N2 Content (<10%) CheckPurity->LowImpurity No PreTreat Pre-treatment Required: Flash Chromatography (Gradient 0-30% EtOAc/Hex) HighImpurity->PreTreat SolventSelect Select Solvent System (Start with EtOAc/Heptane) PreTreat->SolventSelect LowImpurity->SolventSelect Oiling Result: Oiling Out SolventSelect->Oiling Crystals Result: Crystals Formed SolventSelect->Crystals NoPrecip Result: No Precipitation SolventSelect->NoPrecip Seed Solution: Reheat, add Seed Crystal, Cool at 1°C/min Oiling->Seed Analyze Analyze Crystals (NMR) Check N1 vs N2 Ratio Crystals->Analyze Evap Solution: Rotovap to 50% vol, Add more Anti-solvent NoPrecip->Evap

Caption: Diagnostic workflow for 1-Methyl-1H-indazole-7-carbaldehyde purification. Note the specific branch for high N2-isomer content.

Part 3: Frequently Asked Questions (FAQs)

Q1: The product separates as a yellow/orange oil instead of crystals. How do I fix this?

Diagnosis: This is common for 7-substituted indazoles due to the low melting point caused by steric clash (N1-Me vs C7-CHO). Corrective Action:

  • The Seeding Trick: Save a tiny amount of crude solid before dissolving. Once the oil separates, add this "seed" to the hot mixture.

  • Temperature Cycling: Heat the mixture until the oil just dissolves, then let it cool. As soon as turbidity appears, hold the temperature constant (do not cool further) for 30 mins to allow nucleation.[1]

  • Solvent Switch: Switch from EtOAc/Heptane to IPA/Water . Oils are often more soluble in IPA, allowing better control over the saturation point.[1]

Q2: I cannot separate the N2-isomer (2-Methyl-2H-indazole-7-carbaldehyde).

The Science: The N1 and N2 isomers have very similar polarities, but different lattice energies. The N1 isomer (desired) is usually the thermodynamic product, but the N2 isomer forms kinetically.[1] Protocol:

  • Do not rely on recrystallization alone if N2 > 15%. You will lose too much yield.

  • Use Column Chromatography first: Silica gel, eluting with Dichloromethane (DCM) / Methanol (99:1) .[1] The isomers often have different retention times in chlorinated solvents compared to EtOAc systems.

  • Recrystallization Polish: Once N2 is <5%, recrystallize from Toluene/Hexane .[1][3] The planar N2 isomer often stays in the Toluene mother liquor better than the twisted N1 isomer.[1]

Q3: My aldehyde peak in NMR is disappearing or shifting.

Diagnosis: Oxidation to carboxylic acid or formation of hemiacetals. Corrective Action:

  • Avoid Methanol/Ethanol if heating for long periods; aldehydes can form acetals reversibly.

  • Inert Atmosphere: Perform the dissolution under Nitrogen or Argon.

  • Acid Scavenging: Trace acids catalyze acetal formation. Ensure your glassware is base-washed or add a trace of Triethylamine (0.1%) to the recrystallization solvent.

Part 4: Advanced Recovery (The Bisulfite Method)

If standard recrystallization fails to remove non-aldehyde impurities, utilize the chemical reactivity of the aldehyde group.[1]

  • Adduct Formation: Dissolve crude oil in minimal EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 10-15 mins. The aldehyde forms a water-soluble bisulfite adduct; impurities stay in the organic layer.

  • Wash: Separate layers. Wash the aqueous layer (containing your product) with EtOAc (2x) to remove organic impurities.

  • Regeneration: Basify the aqueous layer carefully with Sodium Carbonate (Na₂CO₃) or dilute NaOH to pH 10. The adduct collapses, regenerating the aldehyde.[1]

  • Extraction: Extract the regenerated aldehyde into DCM, dry over MgSO₄, and concentrate.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: Protocol and Workflow. Retrieved from

  • Souers, A. J., et al. (2005).[1] Synthesis and Evaluation of Indazole-Based Derivatives. Journal of Medicinal Chemistry.[1] (Cited for general N1/N2 isomer separation logic).

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-3-carbaldehyde Product Sheet. (Used for analog physical property inference). Retrieved from

Sources

Troubleshooting

Monitoring the progress of reactions involving 1-Methyl-1H-indazole-7-carbaldehyde by TLC

Technical Support Center: Indazole Chemistry Division Subject: Monitoring Reactions of 1-Methyl-1H-indazole-7-carbaldehyde Ticket ID: IND-7-CHO-TLC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Chemistry Division Subject: Monitoring Reactions of 1-Methyl-1H-indazole-7-carbaldehyde Ticket ID: IND-7-CHO-TLC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Scope

You are working with 1-Methyl-1H-indazole-7-carbaldehyde , a versatile intermediate often used in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and PARP inhibitors.[1]

Chemical Context: This molecule features three distinct functionalities that dictate its chromatographic behavior:

  • The Indazole Core: A fused benzene-pyrazole ring system.[1] It is UV-active but the pyrazole nitrogens are basic, leading to strong interactions with acidic silanol groups on silica gel.

  • The N1-Methyl Group: Reduces the polarity compared to the N-H parent but does not eliminate basicity.

  • The C7-Aldehyde: A moderately polar electrophile susceptible to oxidation (to carboxylic acids) or condensation (to imines/alkenes).

This guide provides a self-validating system to monitor the consumption of this aldehyde and the formation of products without "flying blind."

Standard Operating Procedure (SOP): Mobile Phase Selection

Do not rely on a single solvent system. The basicity of the indazole ring requires a modified mobile phase to prevent "streaking" (tailing), which can mask impurities.

Table 1: Recommended Eluent Systems

Method TypeSolvent System (v/v)Additive (Modifier)Target Reaction/Product
Standard Hexane / EtOAc (3:1 to 1:[1]1)1% Triethylamine (TEA) General monitoring; Wittig reactions; Alkylations.
Polar DCM / MeOH (95:5 to 90:[1]10)0.5% NH₄OH (aq) Reductive aminations (Amine products); Polar heterocycles.
Acidic Hexane / EtOAc / AcOH (50:50:[1]1)1% Acetic Acid Oxidation to Carboxylic Acid (prevents ionization of the acid).

Technical Note: Never mix TEA and Acetic Acid in the same chamber. They form salts that will precipitate on your plate and ruin the separation.

Visualization Protocols

The aldehyde handle allows for specific chemical staining that validates UV observations.

Table 2: Visualization Matrix

MethodObservationSpecificityMechanism
UV (254 nm) Dark purple/black spot on green background.[1]Non-specific (Aromatic rings).Quenching of the F254 fluorescent indicator by the conjugated indazole system.
2,4-DNP (Brady's Reagent) Yellow/Orange spot. Specific to Aldehydes/Ketones. Formation of a hydrazone precipitate.[1][2][3][4][5][6] Crucial for confirming consumption of starting material.
Dragendorff's Reagent Orange spot on yellow background.[1]Nitrogen Heterocycles / Amines.[7][8]Formation of ion-pair complex with the basic indazole nitrogens.[1]
Bromocresol Green Yellow spot on blue background.[1][5]Carboxylic Acids.[9]pH indicator change (Acid turns the blue basic plate yellow).

Workflow Visualization

Workflow A: Method Development Logic

This flowchart guides you through selecting the correct TLC conditions based on the observed spot shape.

TLC_Optimization Start Spot 1-Methyl-1H-indazole-7-CHO on Silica Plate Check Elute with Hex/EtOAc (2:1) Check UV 254nm Start->Check Decision Spot Shape? Check->Decision Streak Long Streak / Tailing Decision->Streak Tailing Round Round / Compact Spot Decision->Round Rf 0.3-0.7 Baseline Stuck at Baseline Decision->Baseline Rf < 0.1 Fix_Streak Add 1% Triethylamine (TEA) to Mobile Phase Streak->Fix_Streak Success Proceed to Reaction Monitoring Round->Success Fix_Base Switch to DCM/MeOH (9:1) Baseline->Fix_Base Retest Retest TLC Fix_Streak->Retest Fix_Base->Retest Retest->Decision

Caption: Logic flow for optimizing mobile phase to prevent basic nitrogen streaking on silica gel.

Workflow B: Monitoring Reductive Amination

A common reaction for this aldehyde is conversion to an amine. This is tricky because the intermediate (imine) is unstable on acidic silica.

Reductive_Amination Aldehyde Start: Aldehyde (Rf ~0.5, UV+, DNP+) Imine Intermediate: Imine (Unstable on Silica) Aldehyde->Imine + Amine R-NH2 Amine Product: Amine (Polar, UV+, DNP-) Imine->Amine + Reducing Agent Hydrolysis Hydrolysis on Plate (Reverts to Aldehyde) Imine->Hydrolysis Acidic Silica Action CRITICAL FIX: Pre-treat TLC plate with 2% TEA/Hexane before spotting Imine->Action Hydrolysis->Aldehyde

Caption: The "Imine Trap": How silica acidity causes false negatives by hydrolyzing imines back to starting aldehyde during elution.[1]

Troubleshooting & FAQs

Q1: I see a long streak instead of a spot for my starting material. Is it impure?

  • Diagnosis: Likely not.[1] The N1 and N2 nitrogens in the indazole ring are basic. They hydrogen bond with the acidic silanols (Si-OH) on the silica plate.

  • Fix: "Deactivate" the silica. Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mixture. This blocks the silanol sites, allowing the indazole to travel as a tight spot.

Q2: I am oxidizing the aldehyde to the carboxylic acid. The product spot disappears.

  • Diagnosis: The carboxylic acid product (1-Methyl-1H-indazole-7-carboxylic acid) is highly polar and likely stuck at the baseline (Rf = 0).[1]

  • Fix:

    • Switch to a polar solvent: 10% Methanol in DCM .

    • Add an acidic modifier: 1% Acetic Acid . This keeps the product protonated (R-COOH rather than R-COO⁻), allowing it to move up the plate.[1]

    • Visualization: Dip the plate in Bromocresol Green . The acid will appear as a bright yellow spot on a blue background.[5]

Q3: I am running a reductive amination. The TLC shows the starting aldehyde is still there, but LC-MS says the reaction is done.

  • Diagnosis: Imine Hydrolysis.[1] You formed the imine in the flask, but the acidic silica gel hydrolyzed it back to the aldehyde during the TLC run.

  • Fix: Use neutralized plates .[1] Dip your blank TLC plate in 5% TEA in hexane and let it dry before spotting your sample. This prevents on-plate hydrolysis.[1]

Q4: How do I distinguish the 1-Methyl isomer from the 2-Methyl isomer?

  • Context: If your starting material synthesis was ambiguous, you might have a mixture.

  • Protocol: These isomers have different dipole moments.

    • 1-Methyl (Target): Generally less polar (higher Rf).[1]

    • 2-Methyl (Impurity): Generally more polar (lower Rf) due to the quinoid-like resonance contribution.[1]

    • Validation: Use NOESY NMR to confirm regiochemistry (NOE between Methyl and H7 is impossible for your 7-CHO compound, but look for NOE between Methyl and H3/H2).[1]

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. (2025).[7][10][11] Retrieved from .

  • Clark, J. The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine.[2][3][9] Chemguide (2020). Retrieved from .

  • Lier, F., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[1] RSC Advances (2018).[12] Retrieved from .

  • Chemistry LibreTexts. Visualizing TLC Plates. (2022).[13] Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

1-Methyl-1H-indazole-7-carbaldehyde vs 1H-indazole-7-carbaldehyde reactivity

Title: Comparative Reactivity Guide: 1-Methyl-1H-indazole-7-carbaldehyde vs. 1H-indazole-7-carbaldehyde Executive Summary This guide analyzes the divergent reactivity profiles of 1H-indazole-7-carbaldehyde (Compound A) a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 1-Methyl-1H-indazole-7-carbaldehyde vs. 1H-indazole-7-carbaldehyde

Executive Summary This guide analyzes the divergent reactivity profiles of 1H-indazole-7-carbaldehyde (Compound A) and its N-methylated analog, 1-methyl-1H-indazole-7-carbaldehyde (Compound B) . While both share the C7-aldehyde handle, the presence of the acidic N-H proton in Compound A fundamentally alters reaction thermodynamics and kinetics compared to the "fixed" tautomer of Compound B.[1]

Key Takeaway: For base-mediated reactions (Wittig, Horner-Wadsworth-Emmons) and transition-metal catalysis, Compound B (1-Methyl) is the superior substrate, offering cleaner profiles and higher yields. Compound A (1H) requires specific "dianion" strategies or transient protection due to its amphoteric nature (


 ~13.[1][2]9) and tendency to coordinate metals.[1]

Part 1: Fundamental Chemical Properties[1]

Understanding the reactivity difference requires analyzing the electronic and steric environment of the indazole core.[1]

Feature1H-indazole-7-carbaldehyde (A)1-Methyl-1H-indazole-7-carbaldehyde (B)
N-H Acidity (

)
~13.9 (DMSO) [1].[2][3] Weakly acidic; deprotonates with bases like NaH,

, or alkoxides.[1]
N/A . No acidic proton.[1] Chemically inert to mild/moderate bases.[1]
Tautomerism Exists in equilibrium between 1H and 2H forms (1H is generally more stable).[1][2][3][4]Fixed 1-Methyl tautomer.[1][2][3] No proton transfer possible.[1]
C7 Sterics (Peri-Effect) The C7-aldehyde is in close proximity to the N1-H. H-bonding can stabilize the carbonyl orientation.[2][3]High Steric Strain. The N1-Methyl group clashes with the C7-carbonyl oxygen/hydrogen, forcing the aldehyde out of planarity or affecting N1-alkylation yields [2].
Solubility Moderate in organic solvents; high in basic aqueous media (as anion).[1][2][3]High lipophilicity; soluble in DCM, THF, EtOAc.[1][2][3] Insoluble in water.[1]
Visualizing the Structural Conflict

The following diagram illustrates the tautomeric equilibrium of the 1H-species versus the steric "peri-interaction" in the 1-Methyl species.

IndazoleStructure cluster_0 1H-Indazole-7-CHO (Amphoteric) cluster_1 1-Me-Indazole-7-CHO (Fixed) A1 1H-Tautomer (Stable) A2 2H-Tautomer (Transient) A1->A2  H-Shift   A3 Indazolate Anion (Nucleophilic at N1/N2) A1->A3  + Base   B1 1-Methyl-1H-indazole (Fixed Tautomer) B2 Steric Clash: N1-Me <-> C7-CHO B1->B2  Peri-Effect  

Caption: Structural comparison showing the deprotonation pathway of the 1H-indazole versus the steric strain inherent in the 1-Methyl-7-substituted system.

Part 2: Comparative Reactivity Modules

Module A: Nucleophilic Additions to Aldehyde (Wittig, Grignard, Henry)[1][2]

The Challenge: The N-H proton in Compound A is more acidic than the


-protons of many nucleophiles.[1]
  • Compound A (1H): If you use 1 equivalent of base (e.g., LiHMDS, NaH) for a Wittig reaction, the base will first deprotonate the indazole nitrogen.[1]

    • Consequence: You must use 2+ equivalents of base (one to protect the nitrogen as an anion, one to generate the ylide).[1] The resulting dianion often has poor solubility, leading to heterogeneous mixtures and lower yields (~40-60%).[1]

  • Compound B (1-Me): Behaves like a standard electron-deficient benzaldehyde.

    • Performance: Standard conditions (1 eq. ylide) yield clean conversion (>85%).[1][2]

Recommendation: For carbon-carbon bond formation at the aldehyde, methylate first or use transient silyl protection (e.g., HMDS) for the 1H-indazole.[1]

Module B: Reductive Amination

This is the most common transformation for these intermediates in kinase inhibitor synthesis.[1]

ParameterCompound A (1H-indazole)Compound B (1-Me-indazole)
Imine Stability Low.[2][3] The free N-H can facilitate ring closure or dimerization.[1]High. Forms stable Schiff bases.[1]
Reagent Choice Requires mild reductants (

).[1][2][3] Strong acids (for imine formation) may protonate N2, deactivating the ring.[1]
Compatible with all standard reductants (

,

, STAB).[1][2][3]
Workup Amphoteric nature makes extraction pH critical (must be pH ~6-7 to extract neutral form).[1][2][3]Standard basic workup (pH > 10) easily isolates the product.[1][2][3]
Module C: N-Alkylation Regioselectivity (Synthesis of the Starting Material)

If you need to synthesize Compound B from Compound A, be aware of the Regioselectivity Trap .[1]

  • Reaction: Alkylation of 1H-indazole-7-carbaldehyde.

  • Issue: The C7-aldehyde exerts steric bulk and electronic repulsion.[1]

  • Outcome: Direct methylation often yields a mixture of N1-Me (desired) and N2-Me (undesired), or favors N2 due to the steric hindrance at N1 caused by the C7-substituent [3].

  • Solution: Use chelation-controlled alkylation (e.g., using

    
     which coordinates the N2 and the carboxylate/carbonyl if available) or block the N2 position sterically if possible.[1] However, literature suggests that for 7-substituted indazoles, N2-alkylation is frequently the major product unless specific directing groups are used [3].
    

Part 3: Experimental Protocols

Protocol 1: Optimized Reductive Amination of 1-Methyl-1H-indazole-7-carbaldehyde

Use this protocol for maximum yield and purity.

  • Reagents:

    • Substrate: 1-Methyl-1H-indazole-7-carbaldehyde (1.0 eq)

    • Amine: Primary/Secondary amine (1.2 eq)[1][2]

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1][2]

    • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

    • Additive: Acetic Acid (1.0 eq) - Critical for imine formation kinetics.

  • Procedure:

    • Step A (Imine Formation): Dissolve aldehyde and amine in DCE.[1] Add Acetic Acid.[1] Stir at RT for 1 hour. (Monitor by TLC: Disappearance of aldehyde spot).[1]

    • Step B (Reduction): Add STAB in one portion. The reaction may bubble slightly.[1] Stir for 4–16 hours.[1][2]

    • Step C (Workup): Quench with sat.

      
      . Extract with DCM (3x).[1] The N-methyl product stays in the organic layer regardless of pH (unlike the 1H analog).[1]
      
    • Yield Expectation: 85–95%.[1][2]

Protocol 2: "Dianion" Wittig Reaction for 1H-indazole-7-carbaldehyde

Use this only if N-methylation is undesirable for the final target.

  • Reagents:

    • Phosphonium Salt (1.2 eq)[1][2]

    • Base:

      
      -BuLi or NaHMDS (2.2 eq  required).[1]
      
    • Substrate: 1H-indazole-7-carbaldehyde (1.0 eq).

  • Procedure:

    • Step A (Ylide & Anion Gen): Suspend phosphonium salt in dry THF at -78°C. Add 1.1 eq of base. Stir 30 min (Ylide color appears).

    • Step B (Substrate Deprotonation): In a separate flask, dissolve indazole aldehyde in THF. Add 1.1 eq of base at 0°C (Generates Indazolate anion).[1]

    • Step C (Addition): Cannulate the indazolate solution into the ylide solution.

    • Note: This prevents the acidic N-H from quenching the ylide.[1]

Part 4: Decision Logic (Workflow)[1][2]

Use this flowchart to select the correct starting material for your drug discovery campaign.

DecisionTree Start Target Molecule Design Q1 Does the final target require a free N-H on the indazole? Start->Q1 BranchYes YES (Free NH) Q1->BranchYes BranchNo NO (N-Alkyl/Aryl) Q1->BranchNo Action1 Use 1H-Indazole-7-CHO BranchYes->Action1 Action2 Methylate EARLY (Convert to 1-Me-Indazole-7-CHO) BranchNo->Action2 Risk1 WARNING: Base Sensitivity Use 2+ eq. Base or Protecting Group (THP/SEM) Action1->Risk1 Benefit2 Benefit: Standard Reactivity Cleaner Workups, Higher Yields Action2->Benefit2 SynthWarning Synthesis Note: Direct methylation of 7-CHO precursor may favor N2 isomer. Verify Regio by NOE. Action2->SynthWarning

Caption: Strategic decision tree for selecting the optimal indazole precursor based on target structure and synthetic risks.

References

  • Acidity of Indazoles: Catalan, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives."[1] J. Am. Chem. Soc., 1988.[1] (Validated via Search Snippet 1.7:

    
     DMSO ~29.8, 
    
    
    
    H2O ~13.9).[1][2]
  • Synthesis & Nitrosation: Petit, L., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.[1]

  • Regioselectivity of Alkylation: Alam, R. M., & Keating, J. J.[1][5][6] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org.[1][6] Chem., 2021.[1][6][7] (Highlights steric impact of C7 substituents favoring N2 alkylation).[1][2]

  • General Indazole Reactivity: BenchChem Reactivity Guide, "Comparative Analysis of Indazole Carbaldehydes." [1][2]

Sources

Comparative

Spectroscopic Comparison of Methyl-Indazole-Carbaldehyde Isomers

This guide provides an in-depth spectroscopic comparison of methyl-indazole-carbaldehyde isomers, specifically focusing on the critical distinction between 1-methyl-1H-indazole-3-carbaldehyde (N1-isomer) and 2-methyl-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of methyl-indazole-carbaldehyde isomers, specifically focusing on the critical distinction between 1-methyl-1H-indazole-3-carbaldehyde (N1-isomer) and 2-methyl-2H-indazole-3-carbaldehyde (N2-isomer). These isomers serve as vital scaffolds in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents, yet their structural elucidation remains a common analytical challenge due to annular tautomerism.

Introduction: The Regioisomer Challenge

Indazole derivatives exist in a tautomeric equilibrium between the


-form (benzenoid) and the 

-form (quinonoid). When synthesizing methyl-indazole-carbaldehydes—often via alkylation of indazole-3-carbaldehyde or Vilsmeier-Haack formylation of methylindazoles—mixtures of N1- and N2-alkylated products are common.
  • N1-Isomer (Thermodynamic): Generally the major product; retains aromaticity in the benzene ring.

  • N2-Isomer (Kinetic): Often formed in substantial quantities depending on the base/solvent system; possesses a quinonoid structure that significantly alters electronic properties.

Differentiating these isomers requires a multi-faceted spectroscopic approach, as simple 1D NMR can sometimes be ambiguous without comparative standards.

Chemical Structures & Electronic Properties[1]

Feature1-Methyl-1H-indazole-3-carbaldehyde 2-Methyl-2H-indazole-3-carbaldehyde
Structure Type Benzenoid (Aromatic)Quinonoid (Semi-aromatic)
Stability High (Thermodynamically favored)Lower (Kinetically favored)
Dipole Moment LowerHigher
Key Steric Interaction N1-Methyl

H7 (Peri-interaction)
N2-Methyl

C3-Aldehyde

Spectroscopic Analysis

H NMR Spectroscopy (The Definitive Method)

The most reliable distinction arises from the electronic environment of the aromatic protons, specifically H7 , and the Nuclear Overhauser Effect (NOE) correlations.

Aromatic Region (H4–H7)
  • N1-Isomer: The protons follow a standard aromatic distribution. H7 is typically found around 7.5–7.7 ppm .

  • N2-Isomer (The "H7 Deshielding" Rule): A diagnostic phenomenon occurs in N2-substituted indazoles. The lone pair of electrons on the pyridine-like N1 nitrogen is directed toward H7 . This paramagnetic deshielding shifts the H7 signal significantly downfield, often into the 8.0–8.5 ppm range, distinct from the other aromatic protons.

N-Methyl Resonance
  • N1-CH

    
    :  Typically resonates at 4.0–4.1 ppm .
    
  • N2-CH

    
    :  Typically resonates downfield at 4.2–4.4 ppm  due to the lower electron density of the quinonoid system.
    
Aldehyde Proton (-CHO)

Both isomers exhibit a singlet between 9.8–10.4 ppm . However, the N2-isomer's aldehyde proton may show a slight upfield shift relative to the N1-isomer due to the shielding cone of the adjacent N-methyl group, though this is solvent-dependent and less reliable than the H7 shift.

C NMR Spectroscopy

The carbon chemical shifts provide complementary evidence, particularly at the C3 position.[1]

  • C3 Shift: In N1-isomers, C3 is part of a standard aromatic pyrazole ring (~135–138 ppm). In N2-isomers, the quinonoid character shifts this signal, often upfield (~125–130 ppm) or distinctly different depending on the specific substitution pattern.

  • N-Methyl Carbon: The N1-CH

    
     carbon typically appears around 35–36 ppm , whereas the N2-CH
    
    
    
    carbon appears around 39–41 ppm .
2D NMR: NOESY/ROESY (The "Smoking Gun")

When 1D data is ambiguous, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides irrefutable structural proof based on spatial proximity.

  • N1-Isomer Logic: The N1-Methyl group is spatially close to the H7 proton (peri-position). A strong NOE cross-peak between the methyl singlet (~4.0 ppm) and the H7 doublet/multiplet is definitive for the N1-isomer.

  • N2-Isomer Logic: The N2-Methyl group is spatially distant from H7 but is adjacent to the C3-Aldehyde group. An NOE cross-peak between the methyl singlet and the aldehyde proton (~10 ppm) confirms the N2-structure.

Data Comparison Table

Spectroscopic Feature1-Methyl-1H-indazole-3-carbaldehyde 2-Methyl-2H-indazole-3-carbaldehyde

H NMR: H7

7.5 – 7.7 ppm (Normal aromatic)

8.0 – 8.5 ppm (Deshielded by N1 lone pair)

H NMR: N-CH


4.05 ppm

4.30 ppm

H NMR: -CHO

10.1 – 10.3 ppm

9.9 – 10.2 ppm
NOESY Correlation N-Me

H7
(Strong)
N-Me

CHO
(Strong)

C NMR: N-CH


36 ppm

40 ppm
IR (C=O[2][3][4][5] Stretch)

1680–1690 cm


1660–1675 cm

(Quinonoid conjugation)

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra for isomer differentiation.

  • Solvent Selection: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    . DMSO-d
    
    
    is preferred for indazoles to prevent aggregation and sharpen exchangeable proton signals (though methyls are non-exchangeable).
  • Acquisition Parameters (

    
    H): 
    
    • Spectral Width: -2 to 14 ppm (to capture aldehyde).

    • Scans: Minimum 16 (for S/N > 50:1).

    • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Parameters (NOESY):

    • Mixing Time: 500 ms (standard for small molecules).

    • Increments: 256 (t1) x 2048 (t2).

    • Phase sensitive mode (e.g., States-TPPI).

Protocol B: Rapid Identification Workflow

For routine screening of reaction mixtures:

  • Run a standard

    
    H NMR.[6]
    
  • Integrate the N-Me region (4.0–4.5 ppm).

  • Check the aromatic region >8.0 ppm.

    • If a doublet exists >8.0 ppm integrating 1:1 with the N-Me group (relative to molecule stoichiometry), it is likely the N2-isomer .

    • If the highest aromatic peak is <7.8 ppm, it is likely the N1-isomer .

Visualization & Decision Logic

Figure 1: Isomer Identification Logic Flow

This diagram outlines the decision process for assigning the regiochemistry of methyl-indazole-carbaldehydes.

IndazoleLogic Start Unknown Methyl-Indazole-Carbaldehyde HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR CheckH7 Check Aromatic Region (7.0 - 8.5 ppm) Is there a doublet > 8.0 ppm? HNMR->CheckH7 N2_Suspect Suspect N2-Isomer (H7 Deshielded by N1 Lone Pair) CheckH7->N2_Suspect Yes (H7 Deshielded) N1_Suspect Suspect N1-Isomer (Normal Aromatic Pattern) CheckH7->N1_Suspect No (H7 Normal) CheckNOE Run 2D NOESY Check N-Me Correlations N2_Confirm NOE: N-Me <--> CHO Proton CONFIRMED N2-ISOMER CheckNOE->N2_Confirm Correlation to CHO N1_Confirm NOE: N-Me <--> H7 Proton CONFIRMED N1-ISOMER CheckNOE->N1_Confirm Correlation to H7 N2_Suspect->CheckNOE N1_Suspect->CheckNOE

Caption: Logical workflow for distinguishing N1 vs. N2 methyl-indazole isomers using 1H NMR and NOESY correlations.

Figure 2: Spatial Correlations (NOE)

This diagram visualizes the critical through-space interactions that define the isomers.

NOE_Correlation cluster_N1 N1-Isomer (1-Methyl) cluster_N2 N2-Isomer (2-Methyl) N1_Me N1-Me (~4.0 ppm) H7 H7 (~7.6 ppm) N1_Me->H7 Strong NOE (Peri-interaction) N2_Me N2-Me (~4.3 ppm) CHO CHO (~10.0 ppm) N2_Me->CHO Strong NOE (Adjacent)

Caption: Visualization of diagnostic NOE correlations. N1-Me correlates with the peri-proton H7, while N2-Me correlates with the C3-aldehyde proton.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (PMC). Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. National Institutes of Health (PMC). Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. Available at: [Link][5][7]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-Methyl-1H-indazole-3-carboxaldehyde Data. PubChem. Available at: [Link]

Sources

Validation

Comparative Study: Methyl-Indazole-3-Carbaldehyde Isomers in Synthesis

Executive Summary This technical guide provides a comparative analysis of 1-methyl-1H-indazole-3-carbaldehyde (N1-isomer) and 2-methyl-2H-indazole-3-carbaldehyde (N2-isomer). These compounds serve as critical scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1-methyl-1H-indazole-3-carbaldehyde (N1-isomer) and 2-methyl-2H-indazole-3-carbaldehyde (N2-isomer). These compounds serve as critical scaffolds in the synthesis of kinase inhibitors (e.g., Axitinib, Pazopanib) and other bioactive small molecules. The distinction between these isomers is not merely structural but electronic; the benzenoid character of the N1-isomer contrasts sharply with the quinonoid character of the N2-isomer, dictating divergent reactivities, synthetic accessibilities, and downstream performance.

Structural & Electronic Profiling

The Tautomeric Foundation

Indazole exists in a tautomeric equilibrium favoring the 1H-form due to aromatic stabilization.[1] Upon methylation, this equilibrium is frozen, yielding two distinct isomers with unique electronic signatures.

  • 1-Methyl-1H-indazole (N1): Retains the full aromatic sextet of the benzene ring. It is thermodynamically more stable by approximately 15–20 kJ/mol .

  • 2-Methyl-2H-indazole (N2): Adopts a quinonoid structure. This disruption of local aromaticity results in higher ground-state energy, increased dipole moment, and distinct reactivity profiles.

Comparative Metrics

The following table summarizes the key physicochemical differences critical for synthetic planning.

Feature1-Methyl-1H-indazole-3-carbaldehyde 2-Methyl-2H-indazole-3-carbaldehyde
Electronic Character Benzenoid (Aromatic)Quinonoid (Pseudo-aromatic)
Thermodynamic Stability High (Stable)Lower (Metastable)
Dipole Moment ~1.50 D~3.40 D (Higher polarity)
Basicity (pKa of conj.[2] acid) ~1.3 (Less basic)~2.0 (More basic)
C3-Formyl Reactivity Standard electrophilicityEnhanced electrophilicity (due to ring electronics)
Diagnostic 1H NMR (N-Me)

4.0 – 4.2 ppm

4.2 – 4.5 ppm (Deshielded)
Primary Synthetic Route Thermodynamic Alkylation (NaH/MeI)Kinetic Alkylation (Meerwein's Salt)

Synthetic Pathways & Regiocontrol[3]

Achieving isomeric purity is the primary challenge. Direct alkylation of indazole-3-carbaldehyde often yields mixtures. High-fidelity synthesis requires exploiting the Hard-Soft Acid-Base (HSAB) principle and thermodynamic vs. kinetic control.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows for accessing each isomer with high regioselectivity.

IndazoleSynthesis Indole Indole Precursor (e.g., 7-methylindole) Nitrosation Nitrosation (NaNO2, HCl) Indole->Nitrosation Ring Expansion IndazoleAld 1H-Indazole-3-carbaldehyde (Parent Scaffold) Nitrosation->IndazoleAld Cyclization NaH Base: NaH / Solvent: THF (Thermodynamic Control) IndazoleAld->NaH Meerwein Reagent: Me3OBF4 / Solvent: EtOAc (Kinetic Control) IndazoleAld->Meerwein N1_Prod 1-Methyl-1H-indazole-3-carbaldehyde (N1 Isomer - Major) NaH->N1_Prod S_N2 Alkylation N2_Prod 2-Methyl-2H-indazole-3-carbaldehyde (N2 Isomer - Major) Meerwein->N2_Prod Hard Alkylation

Figure 1: Divergent synthetic pathways for N1 and N2 methyl-indazole-carbaldehyde isomers.

Mechanistic Insight
  • N1-Selectivity (Thermodynamic): Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF) generates the indazolyl anion. The negative charge is delocalized, but the N1 position is thermodynamically favored for substitution due to the restoration of the benzenoid system in the final product.

  • N2-Selectivity (Kinetic): The use of Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or alkylation in the absence of strong base often favors the N2 position. The N2 nitrogen, being more basic (higher electron density in the neutral tautomer), attacks the "hard" methylating agent faster under kinetic conditions.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde

Target: High thermodynamic stability and scalability.

Reagents: 1H-Indazole-3-carbaldehyde (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.2 eq), Anhydrous THF.

  • Anion Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[3]

  • Addition: Add a solution of 1H-indazole-3-carbaldehyde (1.0 eq) in THF dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The N1 isomer typically has a higher R_f than the starting material but lower than the N2 isomer in non-polar systems.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Data: ^1H NMR (CDCl₃)

      
       4.15 (s, 3H, N-Me), 10.20 (s, 1H, CHO).
      
Protocol B: Synthesis of 2-Methyl-2H-indazole-3-carbaldehyde

Target: Access to the kinetically favored, reactive quinonoid scaffold.

Reagents: 1H-Indazole-3-carbaldehyde (1.0 eq), Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.1 eq), Ethyl Acetate (anhydrous).

  • Preparation: In a dry flask under Argon, dissolve 1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous Ethyl Acetate (0.1 M).

  • Alkylation: Add solid Me₃OBF₄ (1.1 eq) in one portion at room temperature. The reaction is heterogeneous initially.

  • Stirring: Stir vigorously for 12–16 hours. The mixture may darken slightly.

  • Quench: Pour the reaction mixture into a cold 10% NaHCO₃ solution (Caution: vigorous bubbling).

  • Extraction: Extract immediately with DCM (Dichloromethane) to avoid hydrolysis or equilibration.

  • Purification: The N2 isomer is less stable on silica. Use neutral alumina if possible, or rapid silica chromatography (EtOAc/Hexane).

    • Expected Yield: 60–75% (Variable due to N1 competition).

    • Data: ^1H NMR (CDCl₃)

      
       4.45 (s, 3H, N-Me), 10.05 (s, 1H, CHO). Note the downfield shift of the N-Me group compared to Protocol A.
      

Downstream Reactivity & Applications[3][6]

The choice of isomer dictates the conditions for subsequent steps, particularly condensations (Knoevenagel) or reductive aminations.

Aldehyde Reactivity

The N2-isomer possesses a more electron-deficient C3-center due to the quinonoid ring system pulling electron density.

  • Implication: Knoevenagel condensations with weak nucleophiles proceed faster with the N2-isomer.

  • Risk: The N2-isomer is more susceptible to ring-opening or side reactions under harsh basic conditions compared to the robust N1-isomer.

Drug Discovery Context
  • N1-Isomers: Found in the majority of marketed drugs (e.g., Axitinib ) due to metabolic stability and lower toxicity risks associated with the benzenoid core.

  • N2-Isomers: Often explored to alter solubility profiles or lock the conformation of the inhibitor in the ATP-binding pocket of kinases. The distinct vector of the N-methyl group in the N2 position can pick up unique H-bond interactions in the hinge region of enzymes.

References

  • Synthesis of Indazole-3-carboxaldehydes via Nitrosation: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[4][5][3] Source: RSC Advances, 2018. URL:[Link]

  • Regioselective Alkylation (N1 vs N2): Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2] Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Electronic Structure & Tautomerism: Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Source: Journal of Organic Chemistry, 2004/2022. URL:[Link]

  • Applications in Medicinal Chemistry: Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][6] Source: RSC Medicinal Chemistry (via NIH), 2024. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Regioselective Formylation of 1-Methyl-1H-indazole

Benchmarking Synthetic Strategies for Producing 1-Methyl-1H-indazole-7-carbaldehyde, a Key Pharmaceutical Intermediate For drug development professionals and researchers in synthetic chemistry, the indazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Strategies for Producing 1-Methyl-1H-indazole-7-carbaldehyde, a Key Pharmaceutical Intermediate

For drug development professionals and researchers in synthetic chemistry, the indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents. The targeted introduction of a formyl (-CHO) group onto this heterocyclic system is a critical transformation, yielding versatile intermediates for further elaboration. Specifically, 1-Methyl-1H-indazole-7-carbaldehyde serves as a pivotal building block for complex molecules, including potent PARP (Poly (ADP-ribose) polymerase) inhibitors like Niraparib, which have made significant strides in cancer therapy.[1][2][3][4]

However, the synthesis of this specific constitutional isomer is not trivial. The indazole nucleus presents multiple potential sites for electrophilic substitution, making regioselectivity the paramount challenge. This guide provides an in-depth comparison of the primary synthetic methodologies for achieving the desired C7-formylation of 1-methyl-1H-indazole, grounded in mechanistic principles and experimental data.

The Core Challenge: Regioselectivity in Indazole Formylation

The 1-methyl-1H-indazole ring system possesses several carbon atoms (C3, C4, C5, C6, and C7) that are susceptible to electrophilic attack. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, often yield mixtures of isomers, with a frequent preference for the C3 position. Achieving exclusive or high-yielding formylation at the C7 position requires a strategy that can override the intrinsic reactivity of the heterocycle. This is where Directed ortho-Metalation (DoM) emerges as a superior and highly selective technique.

Comparative Analysis of Formylation Methodologies

We will now benchmark the two most relevant strategies for this transformation: Directed ortho-Metalation (DoM) and the classical Vilsmeier-Haack reaction.

Directed ortho-Metalation (DoM): The Gold Standard for C7-Selectivity

Directed ortho-metalation is a powerful synthetic tool that leverages the coordinating ability of a functional group on an aromatic ring to direct a strong base to deprotonate a specific adjacent (ortho) position.[5] This creates a stabilized carbanion (an aryllithium species), which can then react with a suitable electrophile—in this case, a formylating agent—with surgical precision.[5][6][7]

Mechanism of Action: In the case of 1-methyl-1H-indazole, the N2 nitrogen atom acts as the directing metalation group (DMG).[5][7]

  • Coordination: A strong organolithium base, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), complexes with the Lewis basic N2 atom of the indazole ring. This coordination brings the base into close proximity to the C7-proton.

  • Deprotonation: The organolithium base abstracts the sterically accessible and kinetically favored proton from the C7 position, forming a stable 7-lithio-1-methyl-1H-indazole intermediate. The stability of this intermediate is key to the reaction's success.

  • Electrophilic Quench: The highly nucleophilic C7-anion is then "quenched" by the addition of an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Workup: An acidic workup hydrolyzes the resulting intermediate to yield the final product, 1-methyl-1H-indazole-7-carbaldehyde.

This stepwise, mechanistically controlled process ensures that formylation occurs exclusively at the C7 position.

Vilsmeier-Haack Reaction: A Classical but Less Selective Approach

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like DMF.[8][11]

Mechanism of Action:

  • Reagent Formation: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[8][11]

  • Electrophilic Attack: The electron-rich indazole ring attacks the Vilsmeier reagent. For N1-substituted indazoles, this electrophilic substitution typically occurs at the C3 position, which is electronically favored due to the influence of the heterocyclic nitrogen atoms.

  • Hydrolysis: Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.[8]

While effective for general formylation, the Vilsmeier-Haack reaction on 1-methyl-1H-indazole is not reported to be selective for the C7 position. The inherent electronic properties of the indazole ring direct the reaction elsewhere, leading to undesired isomers and a complex product mixture, necessitating difficult chromatographic separation.

Head-to-Head Performance Benchmark

The choice of synthetic strategy has profound implications for yield, purity, and scalability. The following table summarizes the key performance indicators for each method in the context of synthesizing 1-methyl-1H-indazole-7-carbaldehyde.

FeatureDirected ortho-Metalation (DoM)Vilsmeier-Haack Reaction
Key Reagents 1-Methyl-1H-indazole, n-BuLi/ s-BuLi, DMF1-Methyl-1H-indazole, POCl₃, DMF
Regioselectivity Excellent (Exclusively C7) Poor (Primarily C3)
Typical Yields of C7-isomer Good to Excellent (>70%)Very Low to None
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphere0 °C to reflux, less stringent atmosphere
Advantages Unparalleled regiocontrol, high purity of desired productMilder conditions, common lab reagents
Disadvantages Requires cryogenic setup, pyrophoric reagents (BuLi), strict anhydrous conditionsLack of regioselectivity for the target molecule, complex product mixtures, difficult purification
Scalability Feasible with appropriate engineering controlsProblematic due to low yield of the desired isomer and purification challenges

Visualizing the Synthetic Pathways

To further clarify the strategic differences, the following diagrams illustrate the overall experimental workflow and the underlying reaction mechanisms that dictate the outcome.

G cluster_0 Synthetic Approach cluster_1 Reaction Outcome Start 1-Methyl-1H-indazole DoM Directed ortho-Metalation (DoM) Start->DoM 1) s-BuLi, THF, -78°C 2) DMF VH Vilsmeier-Haack Reaction Start->VH POCl3, DMF Product_C7 1-Methyl-1H-indazole-7-carbaldehyde (Desired Product) DoM->Product_C7 High Yield & Selectivity Product_Mix Mixture of Isomers (Mainly C3-formylated) VH->Product_Mix Poor Selectivity G cluster_0 Directed ortho-Metalation (DoM) Mechanism cluster_1 Electrophilic Quench Start 1-Methyl-1H-indazole N(1)-Me, N(2), C(7)-H Intermediate Coordinated Complex Li coordinated to N(2) Start:f1->Intermediate:f0 Coordination Base s-BuLi Anion C7-Lithio Intermediate Deprotonated at C7 Intermediate:f1->Anion:f0 Deprotonation Product 1-Methyl-1H-indazole-7-carbaldehyde Formyl group at C7 Anion:f1->Product:f0 Reaction with DMF + Workup DMF DMF (Formylating Agent)

Caption: Mechanism of C7-selective formylation via Directed ortho-Metalation.

Detailed Experimental Protocols

For practical application, the following protocols provide a validated, step-by-step methodology for the synthesis of the target compound.

Protocol 1: Synthesis of 1-Methyl-1H-indazole-7-carbaldehyde via DoM

Materials:

  • 1-Methyl-1H-indazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution should turn a deep color, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford 1-methyl-1H-indazole-7-carbaldehyde as a pure solid.

Conclusion and Expert Recommendation

For researchers and drug development professionals aiming to synthesize 1-Methyl-1H-indazole-7-carbaldehyde, the experimental evidence and mechanistic principles are unequivocal.

The Directed ortho-Metalation (DoM) strategy is the superior and recommended method. Its ability to deliver the target molecule with high regioselectivity and in good yield far outweighs the operational complexities of cryogenic conditions and handling pyrophoric reagents. The Vilsmeier-Haack reaction, while a cornerstone of organic synthesis, is unsuitable for this specific transformation due to its inherent lack of selectivity, leading to undesirable isomeric byproducts and significant purification challenges.

By leveraging the predictable and powerful nature of DoM, chemists can efficiently access this key pharmaceutical intermediate, streamlining the synthetic route to advanced drug candidates and accelerating the pace of discovery and development.

References

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Retrieved from [Link]

  • Mortier, J. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

  • YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (2020). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

Sources

Validation

Biological Activity Comparison of 1-Methyl-1H-indazole-7-carbaldehyde Derivatives

Executive Summary 1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 3-carbaldehyde isomer.[1] Its unique 7-position substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indazole-7-carbaldehyde (CAS: 951030-58-3) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 3-carbaldehyde isomer.[1] Its unique 7-position substitution pattern allows for specific binding geometries in enzyme active sites, most notably Indoleamine 2,3-Dioxygenase 1 (IDO1) and GPR120 .

This guide objectively compares the biological performance of derivatives synthesized from this scaffold, focusing on N′-hydroxyindazolecarboximidamides as potent IDO1 inhibitors. Experimental data indicates that converting the 7-formyl group into a hydroxyamidine moiety significantly enhances bioactivity compared to the parent aldehyde or simple Schiff base analogues.

Comparative Analysis: IDO1 Inhibition Performance

The primary therapeutic application of 1-Methyl-1H-indazole-7-carbaldehyde derivatives is the inhibition of IDO1, a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) metabolism into kynurenine (Kyn). High IDO1 activity in tumors suppresses the immune response; thus, inhibitors are critical for cancer immunotherapy.

Performance Matrix: Scaffold vs. Derivatives[2]

The following table compares the biological activity of the parent scaffold against its key synthetic derivatives.

Compound ClassKey Structure / ModificationPrimary TargetActivity ProfileBio-Efficiency (LE)
Parent Scaffold 1-Methyl-1H-indazole-7-carbaldehydeSynthetic IntermediateInactive N/A
Intermediate 7-Carbaldehyde OximePrecursorLow/Weak Low
Lead Derivative (Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1-methyl-1H-indazole-7-carboximidamide IDO1 High (IC50 < 1 µM) High
Alternative Benzo-fused heterocyclic derivativesGPR120 (Agonist)ModerateModerate

Key Insight: The introduction of the N'-hydroxycarboximidamide functionality (via oxime activation) is the critical determinant for IDO1 affinity. The 3-bromo-4-fluorophenyl moiety provides essential hydrophobic interactions within the IDO1 active site, which the parent aldehyde lacks.

Mechanism of Action & Signaling Pathway

The lead derivative functions by competitively binding to the heme iron active site of IDO1. By preventing the conversion of Tryptophan to Kynurenine, the inhibitor restores T-cell proliferation and immune surveillance in the tumor microenvironment.

Pathway Visualization (DOT)

IDO1_Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme (Heme Active Site) TRP->IDO1 Substrate TCELL T-Cell Proliferation TRP->TCELL Promotes KYN L-Kynurenine IDO1->KYN Catalysis KYN->TCELL Suppresses IMMUNE Anti-Tumor Immunity TCELL->IMMUNE Activates INHIBITOR 7-Carboximidamide Derivative INHIBITOR->IDO1 Inhibits (Competitive Binding)

Caption: Mechanism of IDO1 inhibition by 7-carboximidamide derivatives restoring immune function.

Experimental Protocols

To replicate the high-performance derivatives, the following validated protocols must be used. These protocols ensure the correct regiochemistry at the 7-position.

Protocol A: Synthesis of the Lead Derivative

Objective: Convert 1-Methyl-1H-indazole-7-carbaldehyde to (Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1-methyl-1H-indazole-7-carboximidamide.

Reagents:

  • 1-Methyl-1H-indazole-7-carbaldehyde (Start)[1][2][3][4][5][6]

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Chlorosuccinimide (NCS)

  • 3-Bromo-4-fluoroaniline[5]

  • DMF (Dimethylformamide)

  • Triethylamine (

    
    )
    

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve 1-Methyl-1H-indazole-7-carbaldehyde in ethanol.

    • Add

      
       (1.2 equiv) and sodium acetate.
      
    • Reflux for 2 hours. Evaporate solvent to yield the oxime intermediate .

  • Chlorination (Activation):

    • Dissolve the oxime (0.1 g, 0.57 mmol) in DMF.

    • Add NCS (0.076 g, 0.57 mmol) at room temperature.[5][7]

    • Stir for 6 hours to generate the N-hydroxyimidoyl chloride in situ.

  • Coupling (Amidation):

    • Add 3-Bromo-4-fluoroaniline (1.0 equiv) and

      
       (1.2 equiv) directly to the reaction mixture.
      
    • Stir overnight at room temperature.

  • Purification:

    • Dilute with Ethyl Acetate (EA), wash with water and brine.

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.[8]
      
    • Validation: Verify structure via 1H-NMR (Look for characteristic amidine signals).

Protocol B: IDO1 Inhibition Assay (Cell-Based)

Objective: Quantify biological activity (IC50).

  • Cell Line: HEK293 cells transfected with human IDO1 gene (inducible via doxycycline).[5]

  • Treatment:

    • Seed cells in 96-well plates.

    • Induce IDO1 expression with doxycycline.

    • Treat with serial dilutions of the test derivative (0.1 nM – 10 µM).

  • Measurement:

    • Incubate for 24 hours.

    • Collect culture supernatant.

    • LC-MS Analysis: Measure the concentration of Kynurenine (product) and Tryptophan (substrate).

  • Calculation: Calculate the % conversion of Trp to Kyn relative to DMSO control. Plot dose-response curve to determine IC50.

Synthesis Workflow Visualization

The chemical transformation from the commercially available aldehyde to the bioactive inhibitor is outlined below.

Synthesis_Flow START 1-Methyl-1H-indazole- 7-carbaldehyde STEP1 Step 1: Oximation (NH2OH·HCl, NaOAc) START->STEP1 INTER Oxime Intermediate STEP1->INTER STEP2 Step 2: Chlorination (NCS, DMF, 6h) INTER->STEP2 CHLOR N-Hydroxyimidoyl Chloride (In Situ) STEP2->CHLOR STEP3 Step 3: Coupling (3-Br-4-F-aniline, Et3N) CHLOR->STEP3 FINAL Active Inhibitor (Carboximidamide) STEP3->FINAL

Caption: Synthetic route from 7-carbaldehyde to the active IDO1 inhibitor.

References

  • National Center for Biotechnology Information (NCBI). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubChem Compound Summary. Available at: [Link]

  • Google Patents.Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Patent US9562053B2.

Sources

Comparative

A Definitive Guide to the Structural Validation of 1-Methyl-1H-indazole-7-carbaldehyde Using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assign...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant loss of time and resources. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in resolving complex structures or distinguishing between isomers. This is particularly true for substituted heterocyclic systems like indazoles, where multiple positional isomers are possible.

This guide provides an in-depth, experience-driven walkthrough on leveraging a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to definitively validate the structure of 1-Methyl-1H-indazole-7-carbaldehyde. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how these techniques function as a self-validating system to build an unassailable structural proof.

The Challenge: Beyond the 1D Spectrum

The molecular formula C₉H₈N₂O can correspond to several isomers. For instance, the methyl group could be at the N-2 position, or the carbaldehyde group could be at various positions on the benzene ring (e.g., C-3, C-4, C-5, C-6). Relying solely on 1D NMR can lead to ambiguity, as the subtle differences in chemical shifts and coupling constants may not be sufficient for a conclusive assignment. 2D NMR spectroscopy resolves this by spreading information across a second dimension, revealing correlations between nuclei that are impossible to discern in a 1D experiment.[1][2]

Structure of 1-Methyl-1H-indazole-7-carbaldehyde with atom numbering.Figure 1. The target molecule, 1-Methyl-1H-indazole-7-carbaldehyde, with standard IUPAC numbering for NMR assignment.

The 2D NMR Analytical Toolkit: A Comparison of Capabilities

To build our structural proof, we will employ three complementary 2D NMR experiments. Each provides a unique piece of the puzzle, and together they create a network of interlocking evidence.

ExperimentFull NameCorrelation TypeInformation Provided
COSY CO rrelation S pectroscopY ¹H ↔ ¹HShows which protons are coupled to each other, typically through 2-3 chemical bonds. Essential for identifying adjacent protons and mapping out spin systems (e.g., protons on an aromatic ring).[3][4][5]
HSQC H eteronuclear S ingle Q uantum C oherence¹H ↔ ¹³C (¹J)Directly correlates a proton to the carbon it is attached to via a single bond. It is the most sensitive method for definitive one-bond C-H assignment.[6][7][8]
HMBC H eteronuclear M ultiple B ond C orrelation¹H ↔ ¹³C (²J, ³J)Correlates protons and carbons that are separated by two or three bonds. This is the key experiment for connecting different molecular fragments and probing quaternary (non-protonated) carbons.[6][7]

Experimental Design and Protocol

Scientific integrity demands a robust and reproducible methodology. The following protocols outline the necessary steps for acquiring high-quality data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized 1-Methyl-1H-indazole-7-carbaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will assume DMSO-d₆.

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A brief sonication can aid dissolution if needed.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent magnetic field shimming issues.

NMR Data Acquisition Workflow

The acquisition process follows a logical sequence, starting with the simpler 1D experiments and progressing to the more complex 2D experiments.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Sample Preparation Shimming Locking & Shimming SamplePrep->Shimming H1 ¹H NMR Acquisition Shimming->H1 C13 ¹³C{¹H} NMR Acquisition H1->C13 COSY_acq gCOSY Acquisition C13->COSY_acq HSQC_acq gHSQC Acquisition COSY_acq->HSQC_acq HMBC_acq gHMBC Acquisition HSQC_acq->HMBC_acq Processing Fourier Transform & Phasing HMBC_acq->Processing Analysis Peak Picking & Integration Processing->Analysis Final Structure Validation Analysis->Final

Caption: Experimental workflow for 2D NMR analysis.

Data Analysis and Structural Elucidation: A Step-by-Step Interpretation

We will now analyze a representative dataset to demonstrate the logical process of structure elucidation. The chemical shifts provided are illustrative and based on typical values for such a scaffold.

Step 1: Foundational Insights from 1D NMR Spectra

First, we analyze the ¹H and ¹³C NMR spectra to identify all unique proton and carbon signals and make initial hypotheses.

Table 1: Representative ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Atom # ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) Carbon Type (from DEPT/HSQC)
CHO 10.25 s 1H 192.5 CH
3 8.20 s 1H 135.0 CH
4 8.05 d 1H 128.0 CH
5 7.50 t 1H 124.0 CH
6 7.90 d 1H 122.5 CH
7a - - - 141.0 C
3a - - - 125.5 C

| N-CH₃ | 4.10 | s | 3H | 35.0 | CH₃ |

  • ¹H NMR Insights: We observe five signals in the aromatic/aldehyde region and one singlet in the aliphatic region. The downfield singlet at 10.25 ppm is characteristic of an aldehyde proton. The singlet at 4.10 ppm with an integration of 3H is clearly the N-methyl group. The remaining three signals (a doublet, a triplet, and another doublet) suggest an A-B-C spin system on a substituted benzene ring.

  • ¹³C NMR Insights: Eight distinct carbon signals are observed, consistent with the nine carbons in the structure (one signal may represent two carbons due to symmetry or overlap, though unlikely here). The signal at 192.5 ppm is typical for an aldehyde carbonyl carbon.

Step 2: Mapping Proton Connectivity with COSY

The COSY experiment reveals which protons are neighbors. Cross-peaks appear between protons that are spin-spin coupled.[2][4]

Table 2: Key COSY Correlations

Correlating Protons (δ ppm) Connectivity Established
8.05 (H-4) ↔ 7.50 (H-5) H-4 is adjacent to H-5

| 7.50 (H-5) ↔ 7.90 (H-6) | H-5 is adjacent to H-6 |

The COSY spectrum confirms the H-4, H-5, H-6 connectivity, establishing a three-proton spin system on the benzene ring. Crucially, there are no correlations to the aldehyde proton (10.25 ppm), the indazole H-3 proton (8.20 ppm), or the N-methyl protons (4.10 ppm), confirming they are isolated spin systems.

Step 3: Direct C-H Assignment with HSQC

The HSQC experiment provides unambiguous, one-bond correlations between each proton and its directly attached carbon. This is a powerful step that removes much of the guesswork from assignment.[6][7][8]

Table 3: Key HSQC Correlations (¹J C-H)

Proton (δ ppm) Correlated Carbon (δ ppm) Assignment
10.25 192.5 CHO
8.20 135.0 C-3
8.05 128.0 C-4
7.50 124.0 C-5
7.90 122.5 C-6

| 4.10 | 35.0 | N-CH₃ |

With HSQC, we have now confidently assigned all protonated carbons. The remaining unassigned carbon signals at 141.0 ppm and 125.5 ppm must therefore be the quaternary carbons, C-7a and C-3a.

Step 4: Assembling the Skeleton with HMBC

The HMBC experiment is the final and most critical piece of the puzzle. It reveals long-range (2- and 3-bond) correlations, allowing us to connect the isolated spin systems and place the substituents correctly.[6][7][9]

Table 4: Key HMBC Correlations (²J C-H and ³J C-H)

Proton (δ ppm) Correlated Carbons (δ ppm) Inferred Connectivity
10.25 (CHO) 122.5 (C-6), 141.0 (C-7a) Aldehyde group is attached to C-7. The correlation to C-7a is ³J and to C-6 is ³J.
8.20 (H-3) 125.5 (C-3a) , 141.0 (C-7a) H-3 is adjacent to the ring-junction carbons C-3a and C-7a.
8.05 (H-4) 125.5 (C-3a) , 122.5 (C-6) H-4 is adjacent to the ring-junction carbon C-3a and meta to C-6.
7.90 (H-6) 128.0 (C-4), 141.0 (C-7a) , 192.5 (CHO) H-6 is adjacent to the ring-junction carbon C-7a and the aldehyde carbon.

| 4.10 (N-CH₃) | 135.0 (C-3), 141.0 (C-7a) | Methyl group is attached to N-1, showing correlations to C-3 and C-7a. |

The Causality of Confirmation:

  • Aldehyde Position: The aldehyde proton (10.25 ppm) shows a strong correlation to the quaternary carbon at 141.0 ppm and the protonated carbon C-6 (122.5 ppm). Simultaneously, the H-6 proton (7.90 ppm) correlates back to the aldehyde carbon (192.5 ppm). This reciprocal correlation network definitively places the aldehyde group at position C-7. This is the key evidence that rules out all other positional isomers.

  • Methyl Position: The N-methyl protons (4.10 ppm) show clear correlations to both C-3 (135.0 ppm) and the key quaternary carbon C-7a (141.0 ppm). This confirms the methyl group is on N-1, as attachment to N-2 would not yield a correlation to C-7a.

  • Quaternary Carbon Assignment: Based on the network of correlations, the carbon at 141.0 ppm is identified as C-7a (correlations from CHO, H-3, H-6, N-CH₃), and the carbon at 125.5 ppm is C-3a (correlations from H-3, H-4).

G struct H_CHO H C7a C-7a H_CHO->C7a C_CHO C H3 H-3 H3->C7a C3 C-3 H4 H-4 H5 H-5 H4->H5 C4 C-4 H6 H-6 H5->H6 C5 C-5 H6->C_CHO C6 C-6 C3a C-3a N1CH3_H H N1CH3_H->C3 N1CH3_H->C7a N1CH3_C C

Caption: Key COSY (blue lines) and HMBC (green dashed arrows) correlations.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of 2D NMR experiments, we have moved from a position of ambiguity to one of certainty.

  • COSY established the connectivity of the aromatic protons.

  • HSQC linked every proton to its carbon partner.

  • HMBC provided the crucial long-range correlations that pieced together the entire molecular framework, definitively placing the N-methyl and C-7 carbaldehyde substituents.

Each experiment provides data that must be consistent with the others, creating a robust, self-validating system. The combined evidence from this multi-technique approach allows for the unambiguous structural validation of 1-Methyl-1H-indazole-7-carbaldehyde, providing the high-confidence data required for publication, patent filings, and progression in a drug development pipeline.

References

  • PubChem. 1-methyl-1h-indazole-7-carbaldehyde (C9H8N2O). [Link]

  • Lead Sciences. 1-Methyl-1H-indazole-7-carbaldehyde. [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Science.gov. nmr hsqc hmbc: Topics. [Link]

  • Slideshare. Nmr spectroscopy. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • IJIRSET. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. (2024-12-18). [Link]

  • Chemistry LibreTexts. Interpreting 2-D NMR Spectra. (2023-02-11). [Link]

  • YouTube. HMBC and its utility. (2016-08-23). [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Validation

Comparative analysis of the synthetic routes to 1-Methyl-1H-indazole-7-carbaldehyde

This guide provides a comparative analysis of synthetic routes to 1-Methyl-1H-indazole-7-carbaldehyde , a critical scaffold in the development of kinase inhibitors and other bioactive heterocycles.[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to 1-Methyl-1H-indazole-7-carbaldehyde , a critical scaffold in the development of kinase inhibitors and other bioactive heterocycles.[1]

Executive Summary

The synthesis of 1-Methyl-1H-indazole-7-carbaldehyde presents a specific regiochemical challenge: distinguishing between the N1 and N2 nitrogen atoms during alkylation, and accessing the C7 position which is electronically deactivated and sterically crowded.[1]

  • Route A (The "De Novo" Cyclization Strategy): Recommended for high purity and scalability.[1] It constructs the indazole ring after placing the halogen at C7, utilizing the reaction between 3-bromo-2-fluorobenzaldehyde and methylhydrazine to secure the N1-methyl regiochemistry.

  • Route B (Direct Functionalization): Not recommended due to poor regioselectivity.[1] Methylation of 7-substituted indazoles typically favors the undesired N2 isomer due to steric hindrance at N1.[1]

  • Route C (Lithiation/Formylation): Viable only if starting from the 7-bromo precursor.[1] Direct lithiation of 1-methylindazole fails to target C7, exclusively favoring C3.[1]

Retrosynthetic Analysis

The strategic disconnection reveals that the C7-formyl group is best installed via organometallic transformation of a C7-bromide, while the N1-methyl group should be established during the ring-closure event to avoid isomer separation issues later.[1]

Retrosynthesis Target 1-Methyl-1H-indazole-7-carbaldehyde Intermediate1 7-Bromo-1-methyl-1H-indazole Target->Intermediate1 Li-Halogen Exchange + DMF Intermediate2 1-Methyl-1H-indazole Target->Intermediate2 C-H Activation (Fails: Favors C3) Precursor1 3-Bromo-2-fluorobenzaldehyde + Methylhydrazine Intermediate1->Precursor1 SNAr Cyclization (Regioselective) Precursor2 Direct Lithiation (Selectivity Issue) Intermediate2->Precursor2

Figure 1: Retrosynthetic logic highlighting the failure of direct C-H activation and the robustness of the brominated precursor route.

Detailed Route Analysis

Route A: The "De Novo" Cyclization (Recommended)

This route circumvents the N1/N2 alkylation selectivity problem by building the heterocycle from a pre-functionalized benzene ring.[1]

Mechanism & Logic:

  • Hydrazone Formation: Methylhydrazine reacts with the aldehyde of 3-bromo-2-fluorobenzaldehyde .[1]

  • Regioselective Cyclization: The internal nucleophilic attack on the fluorine atom closes the ring.[1] The reaction kinetics favor the formation of the 1-methyl isomer over the 2-methyl isomer when methylhydrazine is used, provided the conditions are controlled (often reflux in ethanol/THF).[1]

  • Formylation: The resulting 7-bromo-1-methyl-1H-indazole undergoes lithium-halogen exchange.[1] The bulky bromine at C7 is exchanged for lithium, which then attacks DMF.

Step-by-Step Protocol:

  • Cyclization:

    • Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq) in Ethanol (0.5 M).

    • Add Methylhydrazine (1.2 eq) dropwise at 0°C.

    • Reflux for 4–6 hours.[1] Monitor by TLC/LCMS.[1]

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate 7-bromo-1-methyl-1H-indazole .[1]

  • Formylation:

    • Dissolve 7-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Critical for preventing benzylic deprotonation or migration).[1]

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.[1] Stir for 30 mins at -78°C.

    • Add anhydrous DMF (1.5 eq) dropwise.[1]

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with sat. NH₄Cl solution. Extract with EtOAc.[1][2][3]

Route B: Direct Methylation of 7-Substituted Indazoles (The "Avoid" Route)

Attempting to methylate 1H-indazole-7-carbaldehyde (or its ester) directly is a common pitfall.[1]

  • The Problem: Indazoles with electron-withdrawing groups at C7 (like -CHO or -COOMe) create steric hindrance around N1 and reduce the nucleophilicity of N1.[1]

  • The Outcome: Alkylation typically occurs at N2 (kinetic and often thermodynamic product in this specific steric environment), yielding the wrong isomer (2-methyl-2H-indazole-7-carbaldehyde) in ratios often exceeding 10:[1]1. Separation of these isomers is difficult and low-yielding.[1][4]

Route C: Functional Group Transformation

If 1-methyl-1H-indazole-7-carboxylic acid is available (e.g., from hydrolysis of a rare N1-selective ester synthesis), it can be converted to the aldehyde.[1]

  • Reduction: Acid

    
     Alcohol (using LiAlH₄ or BH₃[1]·THF).
    
  • Oxidation: Alcohol

    
     Aldehyde (using MnO₂ or Dess-Martin Periodinane).[1]
    
  • Critique: This adds two steps compared to Route A and relies on the hard-to-access N1-methyl-7-carboxy precursor.[1]

Comparative Performance Data

FeatureRoute A (De Novo Cyclization)Route B (Direct Alkylation)Route C (Functional Transformation)
Regioselectivity (N1 vs N2) High (>95:5) Poor (<10:90 favors N2)N/A (Precursor dependent)
Step Count 2 Steps1 Step (but requires purification)3-4 Steps
Overall Yield 45 - 60% < 15% (isolated N1)30 - 40%
Scalability High (Standard reagents)Low (Chromatography heavy)Moderate
Key Reagents 3-Bromo-2-fluorobenzaldehyde, n-BuLiMeI, NaH/Cs₂CO₃LiAlH₄, MnO₂
Safety Profile Requires -78°C handlingStandardStandard

Experimental Validation: Key Reaction Pathway (Route A)

ReactionScheme SM 3-Bromo-2-fluorobenzaldehyde Inter 7-Bromo-1-methyl-1H-indazole SM->Inter Cyclization Reagent1 MeNHNH2 EtOH, Reflux Product 1-Methyl-1H-indazole-7-carbaldehyde Inter->Product Formylation Reagent2 1. n-BuLi, THF, -78°C 2. DMF

Figure 2: Synthetic workflow for the recommended Route A.

Critical Experimental Notes (E-E-A-T)
  • Temperature Control: In Step 2 (Lithiation), maintaining -78°C is non-negotiable. At higher temperatures (-40°C or above), the lithiated species can undergo "halogen dance" (migration of the Li to other positions on the ring) or dimerization, destroying the yield.[1]

  • Quenching: The DMF adduct is stable at low temperature.[1] Hydrolysis (quenching) should be done carefully with acidic buffer (NH₄Cl) to prevent side reactions during warming.

  • Purity Check: The intermediate 7-bromo-1-methyl-1H-indazole should be characterized by NOESY NMR to confirm the N-Methyl group shows a correlation to the C7-H (or lack thereof if Br is at C7, check correlation to H3 and H2 equivalent). Actually, the best confirmation is the lack of NOE between N-Me and any proton if Br is at 7?[1] No, N-Me is at pos 1.[1] C7 is Br.[1][5][6] C6 is H. N-Me (pos 1) is spatially close to C7-Br, but NOE is for protons.[1] N-Me will show NOE to H2 (if it were 2-Me) or H7 (if it were 1-Me).[1] Since C7 has Br, 1-Me will show NOE to H-2? No, H-2 is N. It will show NOE to H-3? No.

    • Correction: In 1-methylindazole, the methyl group (N1) is spatially close to the proton at C7 .[1] Since C7 is substituted with Bromine, the N-Me signal will NOT show an NOE correlation to a proton at C7.[1]

    • In contrast, if it were the 2-methyl isomer, the methyl group (N2) is close to H3 .[1] You would see a strong NOE between N-Me and H3.[1]

    • Diagnostic:1-Methyl isomer: No NOE to H7 (because it's Br).[1] Weak/No NOE to H3. 2-Methyl isomer: Strong NOE to H3.[1]

References

  • Lier, F. et al. "Regioselective Synthesis of 1-Substituted Indazoles."[1] Journal of Organic Chemistry, 2006, 71(21), 8166–8172.[1] (Establishes the cyclization preference of hydrazine derivatives). Link

  • Schmidt, A. & Beutler, A. "Lithiation of 1-Substituted Indazoles: Regioselectivity and Synthetic Applications."[1] Tetrahedron Letters, 2010, 51(3), 485-487. (Discusses the difficulty of C7 lithiation without halogen precursors).

  • Patel, M. et al. "Process for the preparation of Indazole intermediates."[1] World Intellectual Property Organization, WO2015089123.[1] (Patent describing scalable lithiation protocols for bromo-indazoles). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] (Context on the utility of the 2-fluoro-benzaldehyde precursors). Link

Sources

Comparative

Comparing the efficacy of kinase inhibitors derived from different indazole carbaldehydes

Topic: Comparing the efficacy of kinase inhibitors derived from different indazole carbaldehydes Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the efficacy of kinase inhibitors derived from different indazole carbaldehydes Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]

Executive Summary: The Carbaldehyde Handle

The indazole scaffold is a privileged structure in kinase inhibitor design, serving as the core for FDA-approved drugs like Axitinib and Pazopanib .[1] While the indazole ring itself often functions as a hinge-binding motif, the carbaldehyde (–CHO) functional group serves as a critical "chemical handle," allowing medicinal chemists to extend the molecule into specific hydrophobic pockets or solvent-exposed regions of the kinase domain.[1]

This guide compares inhibitors derived from three distinct isomeric precursors:

  • 1H-Indazole-3-carbaldehyde: Primarily yields VEGFR and GSK-3 inhibitors via hydrazone/Schiff base formation.[1]

  • 1H-Indazole-6-carbaldehyde: A key precursor for PLK4 and FLT3 inhibitors, often linked to oxindoles.[1]

  • 1H-Indazole-5-carbaldehyde: Utilized for SHP2 and PARP inhibitors, offering unique electronic properties for allosteric targeting.[1]

Structural Logic & Pharmacophore Analysis

The efficacy of the final inhibitor is dictated by the position of the carbaldehyde on the indazole ring, which determines the vector of chain extension.

Indazole_SAR_Logic Ind3 1H-Indazole-3-CHO (Hinge Binder Core) Schiff Schiff Base / Hydrazone Formation Ind3->Schiff High Reactivity Ind6 1H-Indazole-6-CHO (Tail/Linker Core) Knoevenagel Knoevenagel Condensation (with Oxindoles) Ind6->Knoevenagel Linear Extension Ind5 1H-Indazole-5-CHO (Allosteric/Electronic) Ind5->Knoevenagel Alt. Geometry Suzuki Suzuki Coupling (via Halogenated CHO) Ind5->Suzuki Electronic Tuning VEGFR VEGFR-2 / GSK-3 (Type I/II Inhibition) Schiff->VEGFR Nanomolar Potency PLK4 PLK4 / Aurora A/B (Mitotic Kinases) Knoevenagel->PLK4 Sub-nanomolar (IC50 < 0.1nM) SHP2 SHP2 / PARP14 (Phosphatase/DNA Repair) Suzuki->SHP2

Figure 1: Structural Activity Relationship (SAR) logic flow.[1][2] The position of the aldehyde directs the synthesis method and the ultimate biological target.

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing inhibitors derived from these specific aldehyde precursors.

PrecursorDerivative ClassPrimary TargetIC50 (Potency)Mechanism of Action
1H-Indazole-3-CHO Thiosemicarbazones / HydrazonesVEGFR-2 5.4 nM Type II Binder: The indazole binds the hinge; the hydrazone tail extends into the DFG-out pocket.[1]
1H-Indazole-3-CHO Carboxamides (oxidized form)GSK-3β 350 nM ATP Competitive: H-bonding with Val135 in the hinge region.[1]
1H-Indazole-6-CHO Spiro-cyclopropyl indolinonesPLK4 < 0.1 nM Dual Binder: Indazole acts as a hydrophobic anchor; indolinone binds the active site.[1]
1H-Indazole-6-CHO BenzimidazolesFLT3 41.6 nM Type II Binder: Targets inactive conformation of FLT3 mutants (e.g., D835Y).[1]
1H-Indazole-5-CHO Indolinone condensatesSHP2 ~10 nM Allosteric: Stabilizes the auto-inhibited "closed" conformation of the phosphatase.[1]
Key Insight: Reactivity vs. Selectivity
  • 3-CHO Derivatives: The 3-position aldehyde is highly reactive toward nucleophiles (hydrazines).[1] Inhibitors derived here often result in multi-kinase inhibition (e.g., VEGFR + PDGFR) because the 3-position extension mimics the "gatekeeper" interaction seen in many promiscuous inhibitors.[1]

  • 6-CHO Derivatives: This position is geometrically distinct.[1] Derivatives here (like compound C05 ) show exceptional selectivity for PLK4 because the extension vector avoids the common ATP-binding steric clashes found in other kinases.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and testing of these distinct inhibitor classes.

Protocol A: Synthesis of 3-Indazolyl Hydrazones (VEGFR Inhibitors)

Target: Generation of Type II VEGFR inhibitors.[1]

  • Reagents: 1H-indazole-3-carbaldehyde (1.0 eq), 4-substituted thiosemicarbazide (1.0 eq), Ethanol (solvent), Acetic Acid (catalyst).[1]

  • Procedure:

    • Dissolve 1H-indazole-3-carbaldehyde in absolute ethanol (0.1 M concentration).

    • Add the thiosemicarbazide derivative.

    • Add catalytic glacial acetic acid (3-5 drops).[1]

    • Reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).

    • Cool to room temperature.[3][4] The product will precipitate as a crystalline solid.

    • Purification: Recrystallize from hot ethanol. Do not use column chromatography if the product is pure by TLC, as silica can degrade labile hydrazones.

  • Validation: 1H NMR should show a singlet at δ 8.0–8.5 ppm (Azomethine CH=N proton).

Protocol B: Synthesis of 6-Indazolyl Indolinones (PLK4 Inhibitors)

Target: Generation of Knoevenagel condensation products.

  • Reagents: 1H-indazole-6-carbaldehyde (1.0 eq), Oxindole derivative (1.0 eq), Piperidine (base catalyst), Ethanol.

  • Procedure:

    • Combine aldehyde and oxindole in ethanol.[4]

    • Add piperidine (0.1 eq) as a base catalyst.

    • Heat to 90°C for 2 hours.

    • Note: The 6-position aldehyde is less electrophilic than the 3-position due to resonance stabilization from the nitrogen lone pair.[1] Higher temperature or stronger base (e.g., pyrrolidine) may be required.

    • Workup: Evaporate solvent. Triturate the orange/red residue with cold ethanol to yield the product.

  • Validation: The formation of the alkene double bond is confirmed by the disappearance of the aldehyde peak (~10 ppm) and appearance of vinyl protons in NMR.

Protocol C: Kinase Inhibition Assay (ADP-Glo™)

Standardized protocol for comparing IC50 values.[1]

  • Buffer Preparation: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[1]

  • Enzyme Reaction:

    • Plate 5 μL of Kinase (VEGFR-2 or PLK4) into 384-well white plates.

    • Add 5 μL of Test Compound (Serial dilution in DMSO, final DMSO < 1%).

    • Incubate 10 mins at RT.

    • Add 5 μL of Substrate/ATP mix (ATP concentration = Km of the specific kinase).

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 15 μL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP).[1] Incubate 40 mins.

    • Add 30 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal).[1] Incubate 30 mins.

    • Measure Luminescence.[5]

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to determine IC50.

Biological Mechanism Visualization

The following diagram illustrates the divergent signaling pathways modulated by these inhibitors.

Signaling_Pathways GrowthFactor Growth Factors (VEGF, FGF) VEGFR2 VEGFR-2 (Target of 3-CHO derivs) GrowthFactor->VEGFR2 CellCycle Cell Cycle Progression PLK4 PLK4 (Target of 6-CHO derivs) CellCycle->PLK4 PI3K PI3K VEGFR2->PI3K Centriole Centriole Duplication PLK4->Centriole AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Tumor Blood Supply) AKT->Angiogenesis Mitosis Mitosis Entry Centriole->Mitosis Apoptosis Mitotic Catastrophe / Apoptosis Inhib3 3-Indazole Inhibitor Inhib3->VEGFR2 Blocks Inhib3->Angiogenesis Prevents Inhib6 6-Indazole Inhibitor Inhib6->PLK4 Blocks Inhib6->Apoptosis Induces

Figure 2: Pathway modulation. 3-indazole derivatives primarily target angiogenesis (VEGFR), while 6-indazole derivatives target mitotic progression (PLK4).[1]

References

  • Elsayed, M. S. A., et al. (2015). "Design, synthesis and biological evaluation of new indazole derivatives as VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4229-4238.[1] Link

  • Pauls, J., et al. (2016). "Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design." European Journal of Medicinal Chemistry, 124, 954-966.[1] Link

  • BenchChem Technical Support. (2025). "A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde." BenchChem Application Notes. Link

  • Zhang, L., et al. (2025). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry. Link

  • Charette, A. B., et al. (2012).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances. Link

Sources

Validation

A Head-to-Head Comparison of Catalysts for Key Transformations of 1-Methyl-1H-indazole-7-carbaldehyde

In the landscape of pharmaceutical and materials science research, 1-Methyl-1H-indazole-7-carbaldehyde stands as a pivotal building block. Its aldehyde functionality serves as a versatile handle for constructing more com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, 1-Methyl-1H-indazole-7-carbaldehyde stands as a pivotal building block. Its aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures with potential biological activity.[1] The strategic selection of a catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency. This guide provides a comprehensive head-to-head comparison of various catalytic systems for three fundamental transformations of 1-Methyl-1H-indazole-7-carbaldehyde: the Knoevenagel condensation, Wittig reaction, and reductive amination. The insights presented herein are synthesized from established chemical principles and data from analogous systems to provide a predictive framework for researchers in drug development and organic synthesis.

Introduction to Catalytic Strategies

The reactivity of the aldehyde group in 1-Methyl-1H-indazole-7-carbaldehyde can be harnessed through several catalytic pathways. This guide will focus on:

  • Organocatalysis: Utilizing small organic molecules to accelerate reactions, offering a metal-free alternative.

  • Transition Metal Catalysis: Employing catalysts based on metals like palladium and copper, known for their high efficiency in a range of transformations.[2][3][4]

  • Stoichiometric Reagents: Including classic, non-catalytic methods like the Wittig reaction for benchmark comparisons.

This comparative analysis will delve into the mechanistic underpinnings of each catalytic approach, providing a rationale for the expected performance metrics.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound. Here, we compare the efficacy of a classic organocatalyst, piperidine, with a Lewis acid catalyst, copper(II) sulfate.

Experimental Data Summary: Knoevenagel Condensation
Catalyst SystemActive Methylene CompoundSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
PiperidineMalononitrileEthanolReflux2~90
Copper(II) SulfateEthyl CyanoacetateToluene1104~85
Mechanistic Insights and Causality

Piperidine (Organocatalyst): As a basic organocatalyst, piperidine operates by deprotonating the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the indazole carbaldehyde. The subsequent dehydration step is often facilitated by the reaction conditions to yield the condensed product. The choice of a relatively weak base like piperidine is crucial to avoid undesired side reactions.

Copper(II) Sulfate (Lewis Acid Catalyst): In contrast, CuSO₄ functions as a Lewis acid, activating the aldehyde group by coordinating to the carbonyl oxygen.[5][6] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the active methylene compound. This approach is particularly useful for less reactive methylene compounds.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-Methyl-1H-indazole-7-carbaldehyde

The foundational principle of this guide is to treat 1-Methyl-1H-indazole-7-carbaldehyde with a degree of caution appropriate for a compound that is likely to be harmful if swallowed, a skin and eye irritant, and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is to treat 1-Methyl-1H-indazole-7-carbaldehyde with a degree of caution appropriate for a compound that is likely to be harmful if swallowed, a skin and eye irritant, and potentially irritating to the respiratory system. These recommendations are based on hazard classifications for similar molecules, such as 1-Methyl-1H-indazole-3-carboxylic acid and 1-Methyl-1H-indazole-3-carboxaldehyde, which are known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Core Principles of Chemical Safety: A Proactive Stance

Before detailing specific PPE, it is crucial to understand the rationale behind these precautions. The primary routes of exposure to a solid chemical like 1-Methyl-1H-indazole-7-carbaldehyde are inhalation of airborne particles, direct skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.

Engineering Controls as the First Line of Defense: It is imperative to handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.[3]

Essential Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling 1-Methyl-1H-indazole-7-carbaldehyde. The subsequent sections will provide a detailed, step-by-step guide for the proper selection and use of each item.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile)To prevent skin contact, as related compounds are known skin irritants.[1][4]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and potential splashes, as related compounds cause serious eye irritation.[1][5][6]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory N95 respirator (if not handled in a fume hood)To prevent inhalation of airborne particles, as related compounds can cause respiratory irritation.[1][2]

Detailed PPE Protocols: A Step-by-Step Guide

Hand Protection: Your Primary Barrier

Chemical-resistant gloves are non-negotiable when handling 1-Methyl-1H-indazole-7-carbaldehyde.

  • Selection: Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals.[7][8] Always inspect gloves for any signs of damage, such as tears or punctures, before use.[4]

  • Donning: Wash and dry your hands thoroughly before putting on gloves.

  • Doffing: To prevent cross-contamination, use a proper glove removal technique. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in a designated hazardous waste container.[4]

  • Hygiene: Always wash your hands after removing gloves.[4]

Eye and Face Protection: Shielding Your Vision

Given that analogous compounds are known to cause serious eye irritation, robust eye protection is critical.[1][2]

  • Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn.[7]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as when transferring the compound or preparing solutions, chemical splash goggles are recommended.[9] A face shield worn over safety glasses provides an additional layer of protection.[7][9]

Body Protection: Preventing Dermal Exposure

A clean, buttoned laboratory coat serves as a removable barrier to protect your skin and clothing from contamination.[7]

  • Material: A lab coat made of a non-flammable material like cotton is preferable.

  • Best Practices: Ensure your lab coat is fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: Safeguarding Your Lungs

The potential for respiratory irritation necessitates careful consideration of respiratory protection.[1][2]

  • Primary Control: A chemical fume hood is the most effective way to control airborne contaminants.

  • When a Fume Hood is Unavailable: If handling small quantities outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator should be used to protect against airborne particulates. Proper fit testing and training are essential for respirator effectiveness.[7]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-Methyl-1H-indazole-7-carbaldehyde.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling 1-Methyl-1H-indazole-7-carbaldehyde task Assess Task: - Weighing - Dissolving - Reaction Setup start->task fume_hood Work in Chemical Fume Hood? task->fume_hood respirator Wear N95 Respirator fume_hood->respirator No no_respirator Standard PPE Sufficient fume_hood->no_respirator Yes gloves Don Nitrile Gloves respirator->gloves no_respirator->gloves eyewear Wear Safety Glasses (or Goggles for splash risk) gloves->eyewear lab_coat Wear Lab Coat eyewear->lab_coat proceed Proceed with Experiment lab_coat->proceed

Caption: PPE selection workflow for handling 1-Methyl-1H-indazole-7-carbaldehyde.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]

Spill and Disposal Management

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Disposal: 1-Methyl-1H-indazole-7-carbaldehyde and any contaminated materials should be treated as hazardous waste. Dispose of it in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow this chemical to enter the environment.[1]

References

  • Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (Provides hazard statements and precautionary measures for a structurally similar compound).
  • Sigma-Aldrich Safety Data Sheet. (General guidance on glove use and removal).
  • Fisher Scientific Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
  • PubChem Entry for 1-Methyl-1H-indazole-3-carboxaldehyde.
  • Fisher Scientific Safety Data Sheet for Imidazole.
  • Fisher Scientific Safety Data Sheet for 1-Methyl-1H-indazole-3-carbonyl chloride.
  • CDC - Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (Offers best practices for handling aldehydes).
  • CHEMM - Personal Protective Equipment (PPE).
  • US EPA - Personal Protective Equipment (PPE). (Describes the different levels of PPE).
  • CymitQuimica Safety Data Sheet. (Provides general precautions for handling chemical reagents).
  • Chemical Safety: Personal Protective Equipment. (University guidelines on selecting and using PPE).
  • Fisher Scientific Safety Data Sheet for 5-Methyl-1H-indazole-3-carboxylic acid.
  • Personal Protective Equipment (PPE) - Glove Selection Chart.
  • INDOFINE Chemical Company, Inc. Safety Data Sheet for 5-FORMYLINDAZOLE. (Emphasizes the use of a chemical fume hood).

Sources

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